2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-6-2-3-7-11(10)13-14(15)17-9-5-4-8-12(17)16-13/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVLUNAZDXGCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N3C=CC=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the structural elucidation of this molecule using modern NMR techniques. The guide will delve into the theoretical underpinnings of NMR spectroscopy as they apply to this specific molecule, present a detailed, predictive analysis of its ¹H and ¹³C NMR spectra, and provide a practical, step-by-step protocol for sample preparation and data acquisition. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical utility.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Molecules incorporating this moiety have demonstrated a broad spectrum of pharmacological activities, including anxiolytic, sedative, anticancer, and anti-inflammatory properties.[2] The compound this compound is a specific analog that holds potential for further functionalization and development into novel therapeutic agents.
The precise substitution pattern on the imidazo[1,2-a]pyridine ring system is critical to its biological activity. Therefore, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution. This guide will provide a detailed roadmap for utilizing ¹H and ¹³C NMR to confirm the identity and purity of this compound.
Foundational Principles of NMR Spectroscopy
NMR spectroscopy is a phenomenon based on the quantum mechanical property of atomic nuclei known as spin. Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins can align either with (a lower energy state) or against (a higher energy state) the field. The application of a radiofrequency (RF) pulse can induce a transition between these energy states. The absorption and subsequent emission of energy during this process are detected and translated into an NMR spectrum.
Two key parameters obtained from an NMR spectrum are:
-
Chemical Shift (δ): The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a nucleus. The electron density around a nucleus shields it from the external magnetic field. Therefore, nuclei in electron-rich environments are more shielded and resonate at lower chemical shifts (upfield), while nuclei in electron-deficient environments are deshielded and resonate at higher chemical shifts (downfield).
-
Spin-Spin Coupling (J): This phenomenon arises from the interaction of the spins of neighboring nuclei, transmitted through the bonding electrons. This interaction splits the NMR signal into a multiplet (e.g., doublet, triplet, quartet). The magnitude of the splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and dihedral angles between coupled nuclei.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
Molecular Structure and Numbering
For clarity, the standard numbering system for the this compound molecule is presented below.
Caption: Molecular structure and numbering of this compound.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a common NMR solvent such as DMSO-d₆ is expected to exhibit signals corresponding to the protons of the imidazo[1,2-a]pyridine core, the o-tolyl substituent, and the amino group.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | ~8.0 - 8.2 | d | ~7.0 | Deshielded due to proximity to the bridgehead nitrogen and aromatic ring current. |
| H-8 | ~7.5 - 7.7 | d | ~9.0 | Part of the pyridine ring system. |
| H-7 | ~7.1 - 7.3 | t | ~7.0 | Coupled to H-6 and H-8. |
| H-6 | ~6.8 - 7.0 | t | ~7.0 | Coupled to H-5 and H-7. |
| NH₂ | ~5.0 - 6.0 | br s | - | Broad singlet due to quadrupole broadening and potential exchange with residual water. |
| H-3' | ~7.3 - 7.5 | m | - | Aromatic proton of the tolyl group. |
| H-4' | ~7.2 - 7.4 | m | - | Aromatic proton of the tolyl group. |
| H-5' | ~7.2 - 7.4 | m | - | Aromatic proton of the tolyl group. |
| H-6' | ~7.3 - 7.5 | m | - | Aromatic proton of the tolyl group. |
| CH₃ | ~2.2 - 2.4 | s | - | Methyl protons of the tolyl group. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~145 - 150 | Aromatic carbon attached to nitrogen and the tolyl group. |
| C-3 | ~120 - 125 | Aromatic carbon attached to the amino group. |
| C-5 | ~125 - 130 | Aromatic carbon in the pyridine ring. |
| C-6 | ~112 - 117 | Aromatic carbon in the pyridine ring. |
| C-7 | ~123 - 128 | Aromatic carbon in the pyridine ring. |
| C-8 | ~115 - 120 | Aromatic carbon in the pyridine ring. |
| C-8a | ~140 - 145 | Bridgehead carbon attached to two nitrogen atoms. |
| C-1' | ~135 - 140 | Aromatic carbon of the tolyl group attached to the imidazo[1,2-a]pyridine core. |
| C-2' | ~138 - 142 | Aromatic carbon of the tolyl group bearing the methyl substituent. |
| C-3' | ~128 - 132 | Aromatic carbon of the tolyl group. |
| C-4' | ~125 - 130 | Aromatic carbon of the tolyl group. |
| C-5' | ~126 - 131 | Aromatic carbon of the tolyl group. |
| C-6' | ~130 - 135 | Aromatic carbon of the tolyl group. |
| CH₃ | ~20 - 25 | Methyl carbon of the tolyl group. |
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds and its high boiling point, which minimizes evaporation. Other common NMR solvents like deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) can also be used, but chemical shifts may vary.[3][4][5][6]
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR spectroscopy and should be added to the solvent by the manufacturer (typically at 0.03-0.05% v/v) to reference the chemical shifts to 0.00 ppm.
Caption: Experimental workflow for NMR analysis.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to obtain singlets for all carbon signals.
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
Synthesis and Potential Impurities
The synthesis of 2-arylimidazo[1,2-a]pyridin-3-amines often involves a multi-step process. A common route is the reaction of a substituted 2-aminopyridine with an α-haloketone to form the 2-arylimidazo[1,2-a]pyridine intermediate, followed by nitration at the 3-position and subsequent reduction to the amine.[1][2][7][8][9]
Potential impurities that could be observed in the NMR spectra include:
-
Unreacted Starting Materials: Residual 2-aminopyridine or the α-haloketone.
-
Intermediate Products: The 2-(o-tolyl)imidazo[1,2-a]pyridine intermediate or the 3-nitro intermediate.
-
Side Products: Isomeric products or byproducts from incomplete reactions or side reactions.
Careful analysis of the NMR spectra, including integration of the proton signals, can help to identify and quantify these impurities.
Conclusion
This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR analysis of this compound. While based on predictive data, the detailed analysis of chemical shifts and coupling patterns offers a solid foundation for the interpretation of experimental spectra. The provided experimental protocol outlines the necessary steps for acquiring high-quality NMR data. A thorough understanding of the principles and practical aspects of NMR spectroscopy, as detailed in this guide, is essential for the unambiguous structural characterization of this and other novel chemical entities in the pursuit of new therapeutic agents.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect, 7(4). [Link]
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
Sci-Hub. (n.d.). 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. Retrieved from [Link]<409::aid-omr896>3.0.co;2-j
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
RSC Publishing. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
NIH. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
- Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. In NMR Spectra.
-
ResearchGate. (2017). (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
NIH. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
-
ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylimidazo(1,2-a)pyridine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.washington.edu [chem.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
An In-Depth Guide to the Mass Spectrometric Fragmentation of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] The detailed structural characterization of its derivatives is paramount for drug discovery, quality control, and metabolomic studies. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing vital information on molecular weight and structure through controlled fragmentation. This technical guide offers a detailed examination of the predicted mass spectrometric fragmentation pathways for a specific, functionally rich derivative: 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine. By leveraging established principles of ion chemistry and data from analogous structures, we provide researchers and drug development professionals with a predictive framework for identifying this molecule and its potential metabolites. This document outlines proposed fragmentation mechanisms under Electrospray Ionization (ESI), presents a validated experimental protocol for data acquisition, and summarizes the expected key fragment ions.
Introduction to the Target Molecule
The imidazo[1,2-a]pyridine heterocyclic system is a focal point of extensive research due to its wide range of biological activities.[2][4] The molecule of interest, This compound , incorporates three key structural features that dictate its behavior in a mass spectrometer:
-
The Rigid Imidazo[1,2-a]pyridine Core: A stable, aromatic, bicyclic system that is generally resistant to facile ring-opening.
-
The 2-(o-Tolyl) Substituent: A phenyl ring with a methyl group, attached at the C2 position. The bond connecting it to the core and the benzylic methyl group are potential sites of cleavage.
-
The 3-Amine Group (-NH₂): A primary amine at the C3 position, which is a primary site for protonation in positive-mode ESI, thus directing subsequent fragmentation pathways.[5]
Understanding how these features interact and influence bond cleavage under energetic conditions is crucial for interpreting the resulting mass spectrum.
Predicted Molecular Ion and Isotopic Pattern
The first step in any MS analysis is the accurate determination of the molecular weight and formula.
-
Molecular Formula: C₁₄H₁₃N₃
-
Monoisotopic Mass: 223.1109 g/mol
-
Ionization: In positive-mode Electrospray Ionization (ESI), the molecule is expected to readily accept a proton, primarily at the basic 3-amine nitrogen, to form the protonated molecular ion, [M+H]⁺.
-
Predicted m/z: The singly charged precursor ion will be observed at m/z 224.1182 .
The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[5] Here, with three nitrogen atoms, the nominal mass is 223, which is consistent.
Proposed Fragmentation Pathways under ESI-MS/MS
Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 224.1182 will induce fragmentation. The following pathways are proposed based on the chemical structure and established fragmentation mechanisms of related heterocyclic compounds.[4][5]
Primary Fragmentation: Cleavage of Substituent Groups
The bonds connecting the substituent groups to the stable heterocyclic core are often the first to cleave.
Pathway A: Loss of the Tolyl Moiety
A primary and highly probable fragmentation involves the cleavage of the C2-C(tolyl) bond. This can occur via two related mechanisms:
-
Loss of Toluene (C₇H₈, 92.06 Da): A neutral loss of toluene would generate a fragment ion at m/z 132.05 . This is a common pathway for aryl-substituted heterocycles.
-
Loss of a Tolyl Radical (•C₇H₇, 91.05 Da): Cleavage resulting in the loss of a tolyl radical would produce an even-electron fragment ion at m/z 133.06 .
Pathway B: Benzylic Cleavage - Loss of a Methyl Radical
The ortho-tolyl group contains a benzylic methyl group. Cleavage of a methyl radical (•CH₃, 15.02 Da) from the precursor ion is a highly favorable process, leading to the formation of a stable secondary carbocation. This would produce a significant fragment ion at m/z 209.10 .
Secondary Fragmentation and Ring Cleavage
The fragment ions generated from the primary cleavages can undergo further decomposition. Additionally, the core ring structure itself can fragment, typically through the loss of small, stable neutral molecules.
Pathway C: Fragmentation of the Imidazo[1,2-a]pyridine Core
The fused heterocyclic ring, while stable, can undergo characteristic cleavages. A common fragmentation pathway for pyridine-containing systems is the loss of hydrogen cyanide (HCN, 27.01 Da). This loss could occur from the precursor ion or major fragments. For example, the fragment at m/z 133.06 could lose HCN to yield a fragment at m/z 106.05 .
Pathway D: Role of the 3-Amine Group
The amine group can influence fragmentation through the loss of ammonia (NH₃, 17.03 Da) or related species, although this is often less favorable than the cleavage of larger substituents. A potential, though likely minor, pathway would be the loss of NH₃ from the precursor ion to yield a fragment at m/z 207.09 .
Experimental Protocol for MS/MS Analysis
To validate these predictions, a robust experimental protocol is essential. The following describes a self-validating methodology using a standard high-resolution mass spectrometer.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures efficient protonation of the analyte.
-
Validation: Ensure the sample is fully dissolved to prevent blockages in the infusion line.
Instrumentation & Workflow
A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source is recommended for its high resolution and accurate mass capabilities.
Mass Spectrometer Parameters
| Parameter | Setting | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Optimal for polar, medium molecular weight compounds. |
| Polarity | Positive | The 3-amine group is basic and readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Ensures efficient ion generation and desolvation. |
| Nebulizer Gas (N₂) Flow | 1.5 - 2.5 L/min | Assists in droplet formation. |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Promotes solvent evaporation from droplets. |
| Drying Gas Temperature | 300 - 350 °C | Facilitates the transition of ions into the gas phase. |
| MS1 Scan Range | m/z 50 - 500 | To confirm the presence of the [M+H]⁺ precursor ion. |
| MS/MS Mode | Targeted MS/MS | |
| Precursor Ion (m/z) | 224.12 | The protonated molecular ion to be fragmented. |
| Isolation Width | 1 - 2 Da | Selectively isolates the precursor ion, excluding nearby ions. |
| Collision Gas | Nitrogen (N₂) | Inert gas used to induce fragmentation. |
| Collision Energy (CE) | 10 - 40 eV (Ramped) | A ramp of energies ensures capture of both low-energy (major substituent loss) and high-energy (ring cleavage) fragments. |
Summary of Predicted Data
The following table summarizes the key ions expected in the ESI-MS/MS spectrum of this compound.
| m/z (Calculated) | Proposed Formula | Proposed Identity / Neutral Loss | Pathway |
| 224.1182 | [C₁₄H₁₄N₃]⁺ | [M+H]⁺ Precursor Ion | - |
| 209.1026 | [C₁₃H₁₂N₃]⁺ | Loss of methyl radical (-•CH₃) | B |
| 133.0607 | [C₇H₇N₃]⁺ | Loss of tolyl radical (-•C₇H₇) | A |
| 132.0532 | [C₇H₆N₃]⁺ | Loss of toluene (-C₇H₈) | A |
| 106.0498 | [C₆H₆N₂]⁺ | Fragment from m/z 133 after loss of HCN | C |
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be dominated by cleavages related to its substituent groups. The most characteristic and abundant fragment ions are expected to arise from the loss of a methyl radical (m/z 209.10) and the loss of the entire tolyl moiety (m/z 133.06). These cleavages serve as diagnostic fingerprints for the identification of the C2 and C3 substitution pattern. Further fragmentation of the imidazo[1,2-a]pyridine core, such as the loss of HCN, provides additional structural confirmation. The experimental protocol detailed herein provides a reliable and robust method for acquiring high-quality MS/MS data for this class of compounds, enabling confident structural elucidation for researchers in pharmaceutical and chemical analysis fields.
References
-
Cai, W., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. Available at: [Link]
-
Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 369-372. Available at: [Link]
-
Turesky, R. J., et al. (2012). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 25(1), 184-195. Available at: [Link]
-
SpectraBase. (2026). 2-Phenylimidazo [1,2-a]pyridine - Optional[MS (GC)] - Spectrum. Wiley-VCH GmbH. Available at: [Link]
-
de Oliveira, C. S., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Wang, X., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3421. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Di Giacomo, S., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules, 26(14), 4153. Available at: [Link]
-
RSC Publishing. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
-
Ivanova, Y. K., & Momekov, G. T. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35061-35073. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Physicochemical Properties of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine: A Guide for Drug Discovery Professionals
An In-depth Technical Guide
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Derivatives of this heterocyclic system have demonstrated significant potential, including activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[1] This technical guide provides a comprehensive analysis of the core physicochemical properties of a specific analogue, 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine. Understanding these properties is a critical first step in the drug discovery cascade, as they profoundly influence a molecule's pharmacokinetic and pharmacodynamic behavior. This document is intended for researchers, medicinal chemists, and drug development scientists, offering both foundational data and detailed experimental protocols to enable a thorough evaluation of this compound for further development.
Chemical Identity and Structural Characteristics
The foundational step in characterizing any potential drug candidate is to establish its precise chemical identity. This includes its structure, molecular formula, and molecular weight, which are the basis for all subsequent physicochemical and biological evaluations.
IUPAC Name: 2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
Molecular Formula: C₁₄H₁₃N₃
Structure:

| Property | Value | Source |
| Molecular Weight | 223.28 g/mol | Calculated |
| Exact Mass | 223.110947 Da | Calculated |
| InChIKey | Not publicly indexed | - |
| CAS Number | Not publicly indexed | - |
Core Physicochemical Properties: Calculated and Predicted Values
Physicochemical properties are the primary determinants of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) profile.[3] While experimental determination is the gold standard, computational models provide valuable initial estimates to guide early-stage discovery efforts. The data below are calculated values for this compound, benchmarked against the closely related parent compound, 2-phenylimidazo[1,2-a]pyridin-3-amine.[4]
| Physicochemical Parameter | Predicted Value | Implication in Drug Discovery |
| Lipophilicity (XLogP3) | 2.8 - 3.2 | Governs membrane permeability, protein binding, and solubility. Values in this range are often favorable for oral absorption. |
| Topological Polar Surface Area (TPSA) | 43.3 Ų | Predicts transport properties, particularly blood-brain barrier penetration. A TPSA below 90 Ų is often required for CNS activity.[5] |
| Aqueous Solubility (logS) | -3.5 to -4.0 | Crucial for dissolution and absorption. Low solubility can be a major hurdle in formulation and achieving therapeutic concentrations. |
| Ionization Constant (pKa) | ~5.5 - 6.5 (basic) | The primary amine and imidazopyridine nitrogens confer basicity. The pKa determines the charge state at physiological pH, affecting solubility, permeability, and target binding. |
| Hydrogen Bond Donors | 1 (amine group) | Influences solubility and target interactions. |
| Hydrogen Bond Acceptors | 3 (pyridine N, imidazole N) | Influences solubility and target interactions. |
| Rotatable Bonds | 1 (phenyl-imidazo bond) | Affects conformational flexibility and binding affinity. |
General Workflow for Physicochemical Characterization
A systematic approach is essential for the reliable determination of a compound's properties. The following workflow outlines the logical progression from initial synthesis to comprehensive profiling, ensuring that each step informs the next. This process is critical for building a robust data package for any lead candidate.
Caption: Influence of Properties on ADME.
-
Absorption: The predicted logP of ~3.0 and low TPSA suggest that passive permeability across the gut wall is likely to be favorable. However, the predicted low aqueous solubility (logS) could be a limiting factor for oral absorption, potentially requiring formulation strategies like amorphous solid dispersions or salt formation to improve dissolution.
-
Distribution: Moderate lipophilicity suggests the compound will distribute into tissues but may also exhibit some plasma protein binding. The low TPSA indicates a potential to cross the blood-brain barrier, a critical consideration depending on the therapeutic target.
-
Metabolism and Excretion: The imidazo[1,2-a]pyridine core can be subject to oxidative metabolism by cytochrome P450 enzymes. The basic nature conferred by the pKa will influence the primary route of excretion, with renal clearance of the charged species being a possible pathway.
-
Drug-Likeness: Based on the calculated properties, this compound generally adheres to common guidelines like Lipinski's Rule of Five, positioning it in a favorable region of chemical space for oral drug candidates.
Conclusion
This compound is a compound of significant interest, belonging to the pharmacologically validated imidazo[1,2-a]pyridine class. Computational analysis of its physicochemical properties suggests a profile that is largely compatible with the requirements for an orally bioavailable drug candidate, particularly regarding its predicted membrane permeability. However, its low predicted aqueous solubility presents a potential development challenge that must be addressed experimentally. The protocols and analyses presented in this guide provide a robust framework for obtaining the necessary experimental data to fully assess the potential of this molecule and to guide its future optimization in a drug discovery program.
References
- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC - NIH. (2019).
- Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC - PubMed Central. (n.d.).
- 2-(p-tolyl)imidazo[1,2-a]pyridine - InChI Key. (n.d.). Mol-Instincts.
- Rapid experimental measurements of physicochemical properties to inform models and testing | Request PDF. (n.d.).
- Chapter 1: Physicochemical Properties. (2023). Royal Society of Chemistry.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.).
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Royal Society of Chemistry.
- Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. (2014).
- Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (n.d.). Journal of Medicinal Chemistry.
- One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br 3 and 2-Aminopyridine under Solvent-Free Conditions. (2012). MDPI.
- Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. (2021). MDPI.
- C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
- Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2017).
- 2-Phenylimidazo(1,2-a)pyridin-3-amine | C13H11N3 | CID 199307. (n.d.). PubChem.
- Imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- | C14H13N3O2S | CID 201132. (n.d.). PubChem.
Sources
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. 2-Phenylimidazo(1,2-a)pyridin-3-amine | C13H11N3 | CID 199307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ▷ InChI Key Database ⚛️ | 2-(p-tolyl)imidazo[1,2-a]pyridine [inchikey.info]
solubility and stability of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine
An In-Depth Technical Guide to the Solubility and Stability of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine
Authored by: Dr. Gemini, Senior Application Scientist
Foreword: The Critical Role of Physicochemical Characterization in Drug Discovery
In the landscape of modern drug development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the molecule, which dictate its behavior from the laboratory bench to its ultimate therapeutic application. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3] This guide focuses on a specific analogue, this compound, providing a comprehensive framework for the rigorous evaluation of its solubility and stability—two cornerstone parameters that profoundly influence bioavailability, manufacturability, and overall therapeutic potential.
This document is intended for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple recitation of protocols to offer a deeper understanding of the rationale behind the experimental design, potential challenges, and the interpretation of results in the context of drug development.
Molecular Profile: this compound
Chemical Structure:
-
IUPAC Name: 2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
-
CAS Number: 1408748-72-0[4]
-
Molecular Formula: C₁₄H₁₃N₃
-
Molecular Weight: 223.28 g/mol
The structure features a rigid, fused imidazo[1,2-a]pyridine core, which is known for its diverse biological activities.[5][6] The presence of the primary amine at the 3-position and the o-tolyl group at the 2-position are key determinants of its physicochemical properties. The amine group introduces a basic center, suggesting a pH-dependent solubility profile, while the tolyl group adds lipophilicity, which can influence both solubility and metabolic stability.
Foundational Principles of Solubility and Stability for Imidazo[1,2-a]Pyridine Derivatives
The imidazo[1,2-a]pyridine class of compounds often presents challenges related to poor aqueous solubility due to their aromatic and heterocyclic nature.[7][8] Understanding the interplay of various factors is crucial for designing effective characterization studies.
Solubility: The Gateway to Bioavailability
Aqueous solubility is a prerequisite for absorption and, consequently, therapeutic efficacy for orally administered drugs. For intravenous formulations, sufficient solubility is essential to avoid precipitation upon administration.
Key Influencing Factors:
-
pH and pKa: The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring system and the exocyclic amine will have distinct pKa values. At pH values below the pKa of these basic centers, the molecule will be protonated, forming a more soluble salt. Therefore, a thorough understanding of the pH-solubility profile is paramount.
-
Lipophilicity: The o-tolyl substituent contributes to the overall lipophilicity of the molecule, which generally correlates with lower aqueous solubility.
-
Crystal Lattice Energy: The stability of the solid crystalline form can significantly impact the energy required to dissolve the compound. Polymorphism, the existence of multiple crystalline forms, can lead to variations in solubility.
Stability: Ensuring Therapeutic Integrity and Safety
Chemical stability is a measure of a molecule's resistance to degradation under various environmental conditions. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.
Common Degradation Pathways for Heterocyclic Amines:
-
Oxidation: The electron-rich imidazo[1,2-a]pyridine ring and the primary amine are susceptible to oxidative degradation, which can be catalyzed by light, metal ions, or peroxides.
-
Hydrolysis: While the core ring is generally stable to hydrolysis, substituents could be labile under certain pH conditions.
-
Photostability: Aromatic and heterocyclic systems can absorb UV or visible light, leading to photochemical degradation.
Comprehensive Experimental Workflow for Characterization
A systematic approach is required to fully characterize the . The following sections outline detailed protocols and the rationale behind each step.
Visualizing the Workflow
The overall experimental process can be visualized as a multi-stage investigation, starting with fundamental property assessment and progressing to more complex stability studies.
Caption: A high-level overview of the experimental workflow for solubility and stability assessment.
Analytical Method Development: The Foundation of Accurate Measurement
A robust and validated analytical method is essential for accurately quantifying the compound in all subsequent experiments. A High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach.
Step-by-Step HPLC Method Development Protocol:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) due to the non-polar nature of the tolyl group.
-
Mobile Phase Scouting:
-
Prepare Mobile Phase A: 0.1% formic acid in water.
-
Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Run a gradient elution from 5% to 95% B over 15 minutes to determine the approximate retention time.
-
-
Optimization:
-
Adjust the gradient slope to ensure good separation from any impurities and achieve a reasonable run time (typically under 10 minutes).
-
Optimize the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30 °C).
-
-
Detection:
-
Determine the UV maximum absorbance (λmax) using a photodiode array (PDA) detector. The extended aromatic system is likely to have a strong chromophore.
-
Couple the HPLC to a mass spectrometer (MS) to confirm the identity of the main peak and any potential degradants.
-
-
Validation: Perform a partial validation for linearity, precision, and accuracy according to ICH guidelines.
Thermodynamic (Equilibrium) Solubility Determination
This "gold standard" method measures the true equilibrium solubility of the compound.
Shake-Flask Method (ICH Guideline Based):
-
Preparation: Add an excess of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course experiment should be run to confirm when equilibrium is reached.
-
Sampling and Analysis:
-
Withdraw a sample from each vial and filter it through a 0.22 µm filter to remove undissolved solids.
-
Dilute the filtrate with the mobile phase.
-
Analyze the concentration of the dissolved compound using the validated HPLC method against a standard curve.
-
-
Solid-State Analysis: Analyze the remaining solid material by X-ray powder diffraction (XRPD) to check for any changes in the crystalline form (polymorphism or solvate formation).
Data Presentation:
| pH | Solubility at 25°C (µg/mL) | Solubility at 37°C (µg/mL) |
| 2.0 | > 1000 (Hypothetical) | > 1200 (Hypothetical) |
| 4.5 | 250 (Hypothetical) | 310 (Hypothetical) |
| 6.8 | 5.2 (Hypothetical) | 7.8 (Hypothetical) |
| 7.4 | 1.5 (Hypothetical) | 2.3 (Hypothetical) |
| 9.0 | < 0.5 (Hypothetical) | < 0.8 (Hypothetical) |
Kinetic Solubility Assessment
This high-throughput method is useful for early-stage discovery to quickly assess the solubility of a compound from a concentrated stock solution, which is more relevant to how compounds are handled in biological assays.
Protocol using Nephelometry:
-
Stock Solution: Prepare a concentrated stock solution of the compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, pH 7.4) in a 96-well plate.
-
Incubation: Incubate the plate for a set period (e.g., 2 hours) at room temperature.
-
Measurement: Measure the turbidity of the solution using a nephelometer. The point at which precipitation occurs is the kinetic solubility limit.
Stability Assessment Protocols
A comprehensive stability assessment involves subjecting the compound to a range of stress conditions.
Logical Flow for Stability Testing:
Caption: Workflow for forced degradation studies to elucidate stability liabilities.
3.5.1. Solution-State Stability Protocol:
-
Sample Preparation: Prepare solutions of the compound (e.g., at 100 µg/mL) in various buffers (pH 2.0, 7.4, and 9.0).
-
Stress Conditions: Store aliquots of these solutions at different temperatures (e.g., 4 °C, 25 °C, and 40 °C).
-
Time Points: Analyze the samples at initial (t=0) and subsequent time points (e.g., 24, 48, 72 hours, and 1 week).
-
Analysis: Use the validated HPLC method to determine the remaining percentage of the parent compound and to monitor the formation of any degradation products.
3.5.2. Solid-State Stability Protocol:
-
Sample Preparation: Place a known amount of the solid compound in open and closed vials.
-
Stress Conditions: Expose the samples to elevated temperatures (e.g., 40°C, 60°C) and humidity (e.g., 75% RH).
-
Time Points: Analyze the samples at various time points (e.g., 1, 2, and 4 weeks).
-
Analysis: Dissolve the solid in a suitable solvent and analyze by HPLC for potency. Also, assess physical changes such as color, appearance, and crystalline form (by XRPD).
3.5.3. Photostability Protocol (ICH Q1B):
-
Sample Preparation: Expose both solid and solution samples of the compound to a light source that provides a specified illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt hours/square meter).
-
Control: Protect a parallel set of samples from light to serve as dark controls.
-
Analysis: Compare the samples exposed to light with the dark controls for any changes in purity (by HPLC) or physical properties.
Data Interpretation and Mitigation Strategies
-
Low Aqueous Solubility: If the compound exhibits low solubility (<10 µg/mL) at physiological pH, this could be a major liability for oral drug development.[7]
-
Mitigation:
-
Salt Formation: Forming a salt with a suitable acid (e.g., hydrochloride, mesylate) can dramatically increase solubility, especially in the acidic environment of the stomach.[7]
-
Formulation Approaches: For very poorly soluble compounds, advanced formulations such as amorphous solid dispersions or complexation with cyclodextrins may be necessary.[7]
-
-
-
Chemical Instability: The identification of specific degradation pathways is crucial.
-
Mitigation:
-
Oxidative Instability: If the compound is prone to oxidation, the final drug product may require packaging under an inert atmosphere (e.g., nitrogen) or the inclusion of antioxidants.
-
pH-Dependent Instability: If degradation is observed at a specific pH, the formulation should be buffered to a pH range where the compound is most stable.
-
Photostability: If the compound is light-sensitive, it will require light-protective packaging (e.g., amber vials or blister packs).
-
-
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable cornerstone of the preclinical development of this compound. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to assess its viability as a drug candidate. By understanding the inherent physicochemical properties and potential liabilities early in the development process, researchers can make informed decisions, devise appropriate mitigation strategies, and ultimately increase the probability of advancing a safe and effective therapeutic agent to the clinic.
References
- Abrahams, K. A., et al. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors of Mycobacterium tuberculosis. PLoS One, 7(5), e37527.
- BenchChem. (2025). Technical Support Center: Addressing Poor Solubility of Imidazo[1,2-a]pyridine Compounds.
- Lewis, N. L., et al. (2014). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 5(10), 1109–1114.
- Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103964.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 199307, 2-Phenylimidazo(1,2-a)pyridin-3-amine. Retrieved from [Link]
- Achemica. (n.d.). C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine oxalic acid salt.
- Etienne, C. T., et al. (2024). Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory.
- de Oliveira, R. N., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Azzouzi, M., et al. (2024).
- Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38015-38025.
- Reddy, T. J., et al. (2019). I2-Promoted Direct One-Pot Synthesis of 2-Aryl-3-(pyridine-2-ylamino)imidazo[1,2-a]pyridines from Aromatic Ketones and 2-Aminopyridines. ChemInform, 50(7).
- Al-Bahrani, H. A., et al. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 7(9), 711-724.
- Movahed, F., et al. (2016). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Letters in Drug Design & Discovery, 13(9), 834-841.
- Shakyawar, D., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 589-610.
- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 93, 01001.
- Singh, U. P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22359–22374.
- Ives, J. L., et al. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 33(9), 2494-2501.
- Roy, U., et al. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 18(28), 5347-5377.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- de Oliveira, R. N., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Wu, Z., et al. (2024). Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors. Medicinal Chemistry Research, 33(1), 1-13.
-
PharmaCompass. (n.d.). 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid. Retrieved from [Link]
- Bodedla, G., et al. (2023). Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs. Journal of Materials Chemistry C, 11(31), 10461-10470.
- Wu, Z., et al. (2024). Discovery and Optimization of 4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine Derivatives as Novel Phosphodiesterase 4 Inhibitors.
- Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3438.
- Rutkauskas, K., et al. (2021). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
- Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3438.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arctomsci.com [arctomsci.com]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Aminoimidazo[1,2-a]pyridine Derivatives
This in-depth technical guide charts the remarkable journey of the 3-aminoimidazo[1,2-a]pyridine core, from its initial synthesis to its current status as a "privileged scaffold" in medicinal chemistry. We will explore the pivotal discoveries, the evolution of synthetic strategies driven by the pursuit of efficiency and diversity, and the landmark compounds that have translated this chemical framework into therapeutic success. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.
The Genesis: Early Synthesis and Nascent Biological Interest
The story of imidazo[1,2-a]pyridines begins in the early 20th century with the pioneering work of Russian chemist Aleksei Chichibabin (also spelled Tschitschibabin). In 1924, he reported the first synthesis of the parent imidazo[1,2-a]pyridine ring system. This seminal work, known as the Tschitschibabin reaction, involved the condensation of 2-aminopyridine with α-halocarbonyl compounds, such as bromoacetaldehyde, under harsh conditions of high temperature in a sealed tube. While the initial yields were modest, this discovery laid the fundamental groundwork for accessing this novel heterocyclic system.
For several decades following its discovery, the imidazo[1,2-a]pyridine scaffold remained largely a subject of academic curiosity. However, by the mid to late 20th century, researchers began to explore its biological potential. Early investigations, such as a 1989 study, explored 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents.[1] While these specific compounds did not show significant antisecretory activity, they did exhibit cytoprotective properties, hinting at the therapeutic promise held within this chemical architecture.[1]
A Paradigm Shift in Synthesis: The Rise of Multicomponent Reactions
The synthetic landscape for 3-aminoimidazo[1,2-a]pyridine derivatives was revolutionized in 1998 with the independent reports from the laboratories of Katrin Groebke, Stephen Blackburn, and Hugues Bienaymé. This powerful one-pot, three-component reaction, now known as the Groebke-Blackburn-Bienaymé reaction (GBB-3CR), dramatically improved the efficiency and diversity of synthesizing these compounds.[2] The GBB-3CR involves the acid-catalyzed condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide.[2]
The elegance of the GBB-3CR lies in its convergence and atom economy, allowing for the rapid generation of complex molecules from simple starting materials in a single step. This breakthrough was a direct response to the limitations of earlier, multi-step syntheses, which were often laborious and limited in the scope of accessible derivatives. The ability to readily vary three points of diversity (the aminoazine, the aldehyde, and the isocyanide) opened the floodgates for the creation of vast chemical libraries for high-throughput screening and drug discovery.
The Causality of Innovation: Why the GBB-3CR Succeeded
The success of the GBB-3CR can be attributed to several key factors that addressed the shortcomings of prior methods:
-
Efficiency: It replaced lengthy, multi-step sequences with a single, operationally simple procedure.
-
Diversity-Oriented: The three-component nature allows for the facile introduction of a wide range of substituents, enabling extensive structure-activity relationship (SAR) studies.
-
Convergence: The assembly of the final product from three distinct building blocks is a highly convergent approach, maximizing molecular complexity in a minimal number of steps.
This paradigm shift in synthetic strategy was instrumental in unlocking the full therapeutic potential of the 3-aminoimidazo[1,2-a]pyridine scaffold.
From Scaffold to Blockbuster: The Era of Imidazopyridine Drugs
The enhanced synthetic accessibility provided by multicomponent reactions, coupled with a growing understanding of their biological targets, led to the development of several blockbuster drugs based on the imidazo[1,2-a]pyridine core. These compounds primarily target the gamma-aminobutyric acid type A (GABAA) receptor, a key player in mediating inhibitory neurotransmission in the central nervous system.
Zolpidem (Ambien): A Revolution in Insomnia Treatment
First synthesized in the early 1980s by researchers at the French pharmaceutical company Synthélabo, zolpidem was a landmark achievement in the quest for safer hypnotic agents.[3] Approved by the U.S. Food and Drug Administration (FDA) in 1992 under the trade name Ambien, it quickly became a first-line treatment for insomnia.[3][4]
Zolpidem's success stems from its selective binding to the α1 subunit of the GABAA receptor, which is primarily responsible for sedation. This selectivity results in a favorable side-effect profile compared to older benzodiazepine drugs, with less anxiolytic, muscle relaxant, and anticonvulsant activity.[5]
Alpidem and Saripidem: Exploring Anxiolytic Properties
Following the success of zolpidem, other imidazopyridine derivatives were developed to explore different therapeutic avenues. Alpidem , another nonbenzodiazepine of the imidazopyridine family, was developed as an anxiolytic.[6] Unlike zolpidem, alpidem does not produce significant sedative effects at normal doses.[6] However, it was withdrawn from the market due to concerns about liver toxicity.[7]
Saripidem is another anxiolytic and sedative drug in the imidazopyridine family.[8] Its mechanism of action also involves modulating the benzodiazepine binding site on GABAA receptors, with a high degree of subtype selectivity.[8]
The development of these drugs underscored the versatility of the imidazo[1,2-a]pyridine scaffold and its ability to be fine-tuned to achieve different pharmacological effects.
The Expanding Therapeutic Horizon: Beyond Sedation and Anxiolysis
In recent years, the therapeutic potential of 3-aminoimidazo[1,2-a]pyridine derivatives has expanded far beyond their effects on the central nervous system. The inherent structural features of this scaffold make it an attractive starting point for the development of novel agents targeting a diverse range of diseases.
Recent studies have highlighted the promise of these compounds as:
-
Anticancer Agents: Certain 3-aminoimidazo[1,2-a]pyridine derivatives have demonstrated significant inhibitory activity against various cancer cell lines.[9]
-
Wnt/β-catenin Signaling Inhibitors: This signaling pathway is crucial in both embryonic development and tumorigenesis. Some imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, suggesting their potential in oncology.[10]
-
PI3 Kinase p110alpha Inhibitors: The discovery of a 3-substituted imidazo[1,2-a]pyridine as a novel p110alpha inhibitor has opened up avenues for the development of new cancer therapeutics.[6]
-
DPP-4 Inhibitors: A series of imidazo[1,2-a]pyridine derivatives have been designed and evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[11]
-
Antibacterial Agents: Novel azo-based imidazo[1,2-a]pyridine derivatives have shown promising in vitro antibacterial and antibiofilm activities.[7][12]
This growing body of research solidifies the position of the 3-aminoimidazo[1,2-a]pyridine core as a truly privileged scaffold in modern drug discovery.
Experimental Protocols: A Glimpse into the Chemist's Toolkit
To provide a practical perspective on the synthesis of these important molecules, this section outlines detailed, step-by-step methodologies for both the classical Tschitschibabin reaction and the modern Groebke-Blackburn-Bienaymé reaction.
Classical Approach: The Tschitschibabin Synthesis of Imidazo[1,2-a]pyridine
This protocol is a representative example of the early methods used to construct the imidazo[1,2-a]pyridine core.
Materials:
-
2-Aminopyridine
-
Bromoacetaldehyde diethyl acetal
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Glassware for extraction and filtration
Procedure:
-
Hydrolysis of Acetal: In a round-bottom flask, dissolve bromoacetaldehyde diethyl acetal in a minimal amount of water and add concentrated hydrochloric acid.
-
Heat the mixture under reflux for 1-2 hours to hydrolyze the acetal to the free aldehyde.
-
Cool the reaction mixture to room temperature.
-
Condensation and Cyclization: To the cooled solution, add 2-aminopyridine.
-
Heat the mixture at 150-200°C in a sealed tube or a high-pressure reactor for 4-6 hours.
-
Work-up: After cooling, carefully open the reaction vessel and pour the contents into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Modern Multicomponent Synthesis: The Groebke-Blackburn-Bienaymé Reaction
This protocol exemplifies the efficiency and versatility of modern synthetic methods.[3]
Materials:
-
2-Aminopyridine (0.5 mmol)
-
Aldehyde (e.g., Benzaldehyde) (0.5 mmol)
-
Isocyanide (e.g., tert-Butyl isocyanide) (0.5 mmol)
-
Scandium(III) triflate (Sc(OTf)3) (5 mol%)
-
Methanol (1.5 mL)
-
Microwave vial (G4 type) with a Teflon septum
-
Microwave reactor
-
Stir bar
Procedure:
-
Reaction Setup: To a G4 type microwave vial, add 2-aminopyridine (0.5 mmol), the desired aldehyde (0.5 mmol), the corresponding isocyanide (0.5 mmol), and scandium(III) triflate (5.0 mol%).
-
Add methanol (1.5 mL) and a stir bar to the vial.
-
Seal the vial with a Teflon septum.
-
Microwave Irradiation: Place the vial in a microwave reactor and stir the reaction mixture (600 rpm) at 150 °C for 30-180 minutes (reaction time may vary depending on the substrates).
-
Work-up: After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purification: The resulting residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-aminoimidazo[1,2-a]pyridine derivative.
Mechanistic Insights: Visualizing the Chemical Transformations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes. The following diagrams, rendered in DOT language, illustrate the key steps in the Tschitschibabin and Groebke-Blackburn-Bienaymé reactions.
The Tschitschibabin Reaction Mechanism
Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.
Quantitative Data Summary
The following table summarizes key data for the landmark imidazo[1,2-a]pyridine drugs, providing a comparative overview of their developmental timeline and primary therapeutic application.
| Compound | Year of First Synthesis/Report | Year of FDA Approval (US) | Primary Therapeutic Application |
| Zolpidem | Early 1980s [3] | 1992 [3][4] | Insomnia (Hypnotic) |
| Alpidem | 1980s | Not Approved in US | Anxiolytic |
| Saripidem | 1980s | Not Approved in US | Anxiolytic/Sedative |
Conclusion and Future Outlook
The journey of 3-aminoimidazo[1,2-a]pyridine derivatives from a laboratory curiosity to a cornerstone of modern medicinal chemistry is a testament to the power of synthetic innovation and the relentless pursuit of new therapeutic agents. The development of efficient synthetic methodologies, most notably the Groebke-Blackburn-Bienaymé reaction, has been a key enabler in unlocking the vast therapeutic potential of this scaffold. While the initial successes were in the realm of central nervous system disorders, the ongoing exploration of this versatile core continues to uncover new and exciting applications in oncology, metabolic diseases, and infectious diseases. As our understanding of disease biology deepens and synthetic methods become even more sophisticated, the 3-aminoimidazo[1,2-a]pyridine scaffold is poised to remain a fertile ground for the discovery of the next generation of medicines.
References
-
Zolpidem. (2023). In Wikipedia. [Link]
-
Alpidem. (2023). In Wikipedia. [Link]
-
Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. (2015). PubMed. [Link]
-
Zolpidem | Description, Mechanism of Action, Uses, & Side Effects. (2026). In Britannica. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). PubMed. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). ACS Omega. [Link]
-
alpidem. (n.d.). Drug Central. [Link]
-
In what year was Ambien (zolpidem) first approved by the FDA? (2025). Dr.Oracle. [Link]
-
Chichibabin reaction. (n.d.). Grokipedia. [Link]
- Chichibabin, A. E. (1924). Über eine neue Synthese von Pyridin-Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series), 57(8), 1581-1587. (A representative citation for the Tschitschibabin reaction, specific URL not available)
- Groebke, K., Weber, L., & Mehlin, F. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Synlett, 1998(06), 661–663. (A representative citation for the GBB reaction, specific URL not available)
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry. [Link]
-
Chichibabin Reaction. (n.d.). Name Reactions. [Link]
-
Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (1989). Journal of Medicinal Chemistry. [Link]
-
A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. (2017). SciELO. [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PubMed. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). PubMed. [Link]
-
Saripidem. (2023). In Wikipedia. [Link]
Sources
- 1. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Alpidem - Wikipedia [en.wikipedia.org]
- 6. Synthesis and structure-activity relationship studies in peripheral benzodiazepine receptor ligands related to alpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alpidem [drugcentral.org]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Foreword: The Rationale for Screening 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine
An In-Depth Technical Guide to the Preliminary Biological Screening of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and marketed drugs.[1][2] Molecules incorporating this fused heterocyclic system exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] This therapeutic versatility stems from the scaffold's unique electronic and structural features, which allow for diverse interactions with various biological targets.[2][5]
The specific compound, this compound, combines the core imidazopyridine nucleus with a tolyl group at the C-2 position and an amine group at the C-3 position. These substitutions are not arbitrary; modifications at these positions are known to significantly influence biological activity. The introduction of an aryl group at C-2 is a common feature in potent kinase inhibitors and other targeted agents, while the C-3 amine offers a crucial handle for hydrogen bonding and further functionalization.[4][6]
Given the established potential of the parent scaffold, a systematic preliminary biological screening of this specific derivative is a logical and necessary step in drug discovery. This guide, designed for researchers and drug development professionals, provides a comprehensive framework for conducting this initial evaluation. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and scientifically sound preliminary assessment. Our approach is structured as a tiered screening cascade, beginning with broad cytotoxicity assessments and progressing to more specific antimicrobial and antioxidant evaluations.
Chapter 1: Synthesis and Characterization
Before any biological screening, the purity and structural integrity of the target compound must be unequivocally established. The synthesis of this compound can be achieved through various established methods for constructing the imidazo[1,2-a]pyridine core. One of the most efficient and versatile approaches is the Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR), which involves the condensation of a 2-aminopyridine, an aldehyde (in this case, o-tolylaldehyde), and an isocyanide.[4][7] Alternative methods include the classic reaction of 2-aminopyridine with an appropriate α-haloketone.[8][9]
Following synthesis, the compound must be purified, typically by column chromatography or recrystallization, and its structure confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) to ensure the sample is of high purity (typically >95%) for biological testing.
Chapter 2: The Screening Cascade: A Strategic Overview
A preliminary screen should be efficient, cost-effective, and informative, guiding future research efforts. We propose a hierarchical approach, starting with a broad assessment of cytotoxicity, which is a fundamental parameter for any compound with therapeutic potential.
Caption: A hierarchical workflow for the preliminary biological screening of the target compound.
Chapter 3: In Vitro Cytotoxicity Assessment
3.1. Rationale and Experimental Choice The imidazo[1,2-a]pyridine scaffold is present in numerous compounds with demonstrated anticancer activity.[6][10] Therefore, the primary step is to assess the cytotoxic potential of this compound against a panel of human cancer cell lines. Including a non-cancerous cell line is crucial for evaluating selectivity—a key attribute of a promising therapeutic candidate.[11]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary method. It is a robust, cost-effective, and widely used colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] The principle relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form purple formazan crystals.
3.2. Detailed Experimental Protocol: MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
-
Cell Culture and Seeding:
-
Culture selected cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, and HEK293 for a non-cancerous control) in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Controls: Include wells with untreated cells (negative control), cells treated with vehicle (DMSO) only, and cells treated with a known cytotoxic agent like Doxorubicin (positive control).
-
-
Incubation and Assay:
-
Incubate the plates for 48 to 72 hours.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[12]
-
3.3. Data Presentation and Interpretation
The results should be summarized in a table for clear comparison.
| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | Selectivity Index (SI)* |
| MCF-7 (Breast Cancer) | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| HT-29 (Colon Cancer) | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| HEK293 (Normal Kidney) | [Experimental Value] | [Experimental Value] | - |
*Selectivity Index (SI) = IC₅₀ in normal cell line / IC₅₀ in cancer cell line.
A high SI value is desirable, as it indicates selective toxicity towards cancer cells over normal cells. Potent activity (low µM IC₅₀) against cancer cell lines would warrant further investigation into the mechanism of action, such as apoptosis induction or cell cycle arrest.[13]
Chapter 4: Antimicrobial Activity Screening
4.1. Rationale and Experimental Choice Imidazo[1,2-a]pyridine derivatives have been reported to possess significant antimicrobial properties.[8][14] A preliminary screen for antibacterial and antifungal activity is therefore a valuable component of the overall biological profile. The agar well diffusion method is an excellent first-pass, qualitative screening technique. It is simple, cost-effective, and allows for the simultaneous testing of the compound against multiple microorganisms.[15] This can be followed by a quantitative broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) for any promising hits.
4.2. Detailed Experimental Protocol: Agar Well Diffusion
-
Microorganism Preparation:
-
Use standard reference strains, for example:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungus: Candida albicans (ATCC 653/885)
-
-
Prepare a microbial suspension of each strain in sterile saline, adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Plate Preparation and Application:
-
Pour molten Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) into sterile Petri dishes and allow it to solidify.
-
Evenly spread 100 µL of the prepared microbial suspension over the surface of the agar plates to create a lawn.
-
Aseptically punch wells (6-8 mm in diameter) into the agar.
-
Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a high concentration, e.g., 1 mg/mL in DMSO) into a well.
-
-
Controls and Incubation:
-
Negative Control: A well containing only the solvent (DMSO).
-
Positive Controls: Wells containing standard antibiotics (e.g., Streptomycin for bacteria, Fluconazole for fungi).
-
Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 28°C for 48-72 hours.
-
-
Data Acquisition and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters.
-
The presence of a clear zone indicates antimicrobial activity. The diameter of the zone provides a qualitative measure of the compound's potency.[16]
-
4.3. Data Presentation
| Test Microorganism | Zone of Inhibition (mm) |
| Test Compound (1 mg/mL) | |
| S. aureus | [Experimental Value] |
| E. coli | [Experimental Value] |
| C. albicans | [Experimental Value] |
If significant zones of inhibition are observed, the next logical step is to perform a broth microdilution assay to determine the MIC, which is the lowest concentration of the compound that inhibits visible microbial growth.[17]
Chapter 5: Antioxidant Activity Evaluation
5.1. Rationale and Experimental Choice Many nitrogen-containing heterocyclic compounds exhibit antioxidant properties by scavenging free radicals, which are implicated in numerous disease pathologies. Evaluating the antioxidant potential of this compound can reveal another facet of its biological profile. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for determining in vitro antioxidant capacity.[18][19] They are complementary, as DPPH measures the capacity to scavenge a stable nitrogen-centered radical, while the ABTS assay measures the ability to scavenge a different radical cation, and can be used for both hydrophilic and lipophilic compounds.[20]
5.2. Detailed Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in methanol or ethanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
Controls: Include a blank (methanol only) and a positive control (a known antioxidant like Ascorbic Acid or Trolox).
-
Shake the plate and incubate it in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm. The scavenging of the DPPH radical is indicated by a color change from purple to yellow.
-
Calculate the percentage of scavenging activity using the formula:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
5.3. Data Presentation
| Assay | Test Compound IC₅₀ (µg/mL) | Ascorbic Acid IC₅₀ (µg/mL) |
| DPPH Scavenging | [Experimental Value] | [Experimental Value] |
| ABTS Scavenging | [Experimental Value] | [Experimental Value] |
A low IC₅₀ value indicates strong antioxidant potential. These results can provide valuable information, particularly if the compound is being considered for diseases associated with oxidative stress.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach for the preliminary biological screening of this compound. By integrating cytotoxicity, antimicrobial, and antioxidant assays, researchers can build a comprehensive initial profile of the compound's biological activities. The results of this screening cascade will be pivotal in decision-making:
-
Potent and selective cytotoxicity would strongly support advancing the compound into mechanistic studies (e.g., kinase inhibition profiling, apoptosis assays) and preclinical cancer models.[21]
-
Significant antimicrobial activity would justify further studies to determine the spectrum of activity, mechanism of action, and potential for treating infectious diseases.[14]
-
Strong antioxidant activity could suggest therapeutic potential in inflammation or neurodegenerative diseases.
The key to a successful screening campaign is not just the execution of protocols but the thoughtful interpretation of data within the broader context of the compound's chemical class. This structured approach ensures that promising candidates are identified efficiently while minimizing the expenditure of resources on inactive compounds, thereby accelerating the journey from a novel molecule to a potential therapeutic agent.
References
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
- Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
- Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed Central.
- Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical...
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
- Antimicrobial Efficacy Screening.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
- Biological evaluation of imidazopyridine derivatives as potential anticancer agents against breast cancer cells.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.
- Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives [mdpi.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. ijprajournal.com [ijprajournal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microchemlab.com [microchemlab.com]
- 17. woah.org [woah.org]
- 18. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Detailed Protocol: Synthesis of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine via the Groebke-Blackburn-Bienaymé Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a variety of commercial drugs with diverse therapeutic applications, including anxiolytics (Alpidem), sedatives (Saripidem), and hypnotics (Zolpidem).[1][2] Its broad spectrum of biological activities—spanning anticancer, antiviral, anti-inflammatory, and antibacterial properties—makes it a focal point for drug discovery and development.[3][4][5] The synthesis of novel derivatives of this scaffold is therefore of paramount importance. This application note provides a detailed, field-proven protocol for the synthesis of a specific analogue, 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine, utilizing the robust and efficient Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[1][6][7]
The Groebke-Blackburn-Bienaymé Reaction: A Powerful Synthetic Tool
The GBB reaction is a three-component reaction that allows for the rapid, one-pot synthesis of 3-aminoimidazo-fused heterocycles from an aminoazine, an aldehyde, and an isocyanide.[1][5][7] This reaction is highly valued for its atom economy, operational simplicity, and the ability to generate molecular diversity, making it a cornerstone of modern heterocyclic chemistry.[8][9] The reaction is typically catalyzed by either a Brønsted or Lewis acid, which facilitates the key steps of imine formation and subsequent cyclization.[1][10]
Reaction Mechanism Overview
The generally accepted mechanism for the GBB reaction involves the initial acid-catalyzed condensation of the 2-aminopyridine and the aldehyde (o-tolualdehyde in this case) to form a Schiff base (imine). The isocyanide then undergoes a nucleophilic attack on the imine, followed by an intramolecular cyclization and proton transfer to yield the final 3-aminoimidazo[1,2-a]pyridine product.[1][11]
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound using 2-aminopyridine, o-tolualdehyde, and tert-butyl isocyanide. A Lewis acid catalyst, Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃), is employed to efficiently drive the reaction.[12][13]
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Conc. | Supplier | Notes |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | - | Sigma-Aldrich | Reagent grade, use as received. |
| o-Tolualdehyde | C₈H₈O | 120.15 | - | Sigma-Aldrich | Reagent grade, use as received. |
| tert-Butyl isocyanide | C₅H₉N | 83.13 | - | Sigma-Aldrich | Caution: Toxic and has a strong, unpleasant odor. Handle in a well-ventilated fume hood. |
| Yttrium(III) triflate | Y(CF₃SO₃)₃ | 536.17 | - | Sigma-Aldrich | Lewis acid catalyst. Can be substituted with other Lewis acids like Sc(OTf)₃. |
| Toluene | C₇H₈ | 92.14 | - | Fisher Scientific | Anhydrous grade. |
| Ethyl acetate | C₄H₈O₂ | 88.11 | - | Fisher Scientific | HPLC grade for workup and chromatography. |
| Hexanes | - | - | - | Fisher Scientific | HPLC grade for chromatography. |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | Sigma-Aldrich | For drying organic layers. |
| Silica gel | SiO₂ | 60.08 | - | Sorbent Technologies | 230-400 mesh for column chromatography. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (0.2 mmol, 1.0 equiv.), o-tolualdehyde (0.3 mmol, 1.5 equiv.), and Y(OTf)₃ (0.04 mmol, 0.2 equiv.).[13]
-
Add 1.0 mL of toluene to the flask.
-
Rationale: Toluene is chosen as the solvent for its high boiling point, which is suitable for this reaction temperature. The excess of aldehyde is used to ensure complete consumption of the limiting reagent, 2-aminopyridine. Y(OTf)₃ acts as a Lewis acid to catalyze the formation of the imine intermediate.[10]
-
-
Addition of Isocyanide:
-
In a well-ventilated fume hood, carefully add tert-butyl isocyanide (0.4 mmol, 2.0 equiv.) to the reaction mixture.
-
Rationale: The isocyanide is a key component in the cyclization step. It is highly reactive and should be handled with care due to its toxicity and odor.
-
-
Reaction:
-
Stir the reaction mixture at 110 °C for 12 hours.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The disappearance of the 2-aminopyridine spot and the appearance of a new, more nonpolar product spot indicates reaction progression.
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC is a crucial in-process control to determine the reaction's endpoint.
-
-
Workup:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Quench the reaction by adding 15 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: The aqueous workup removes the catalyst and other water-soluble impurities. Extraction with ethyl acetate isolates the desired product from the aqueous phase. Drying is essential before solvent removal to prevent contamination with water.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
The column should be packed with silica gel in hexanes. The crude product can be loaded onto the column directly or by adsorbing it onto a small amount of silica gel.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to yield this compound as a solid.
-
Rationale: Column chromatography is a standard and effective method for purifying organic compounds, separating the target molecule from unreacted starting materials and side products.
-
Characterization
The structure of the final product should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the imidazo[1,2-a]pyridine and o-tolyl groups, as well as a singlet for the amine proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon framework of the molecule.
-
HRMS (High-Resolution Mass Spectrometry): This will provide the exact mass of the synthesized compound, confirming its elemental composition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive catalyst; low reaction temperature; insufficient reaction time. | Use a fresh batch of Y(OTf)₃. Ensure the reaction temperature is maintained at 110 °C. Extend the reaction time and monitor by TLC. |
| Multiple spots on TLC after reaction | Incomplete reaction; formation of side products. | Ensure the reaction goes to completion. Optimize the purification step by using a shallower gradient during column chromatography. |
| Difficulty in purification | Product co-elutes with impurities. | Try a different solvent system for column chromatography (e.g., dichloromethane/methanol). Recrystallization may be an alternative purification method if the product is a solid. |
Conclusion
The Groebke-Blackburn-Bienaymé reaction provides a highly efficient and straightforward method for the synthesis of this compound. This protocol, which is based on established literature procedures, offers a reliable pathway for obtaining this valuable heterocyclic compound. The versatility of the GBB reaction allows for the synthesis of a wide array of derivatives by simply varying the starting aldehyde, aminopyridine, or isocyanide, making it an invaluable tool for medicinal chemists and drug discovery professionals.
References
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at:[Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Available at:[Link]
-
Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Available at:[Link]
-
Synthesis of various N-heterocycles using the four-component Ugi reaction. Available at:[Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. Available at:[Link]
-
A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Available at:[Link]
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Available at:[Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available at:[Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available at:[Link]
-
Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Available at:[Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Available at:[Link]
-
Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. Available at:[Link]
-
Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. Available at:[Link]
-
The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. Available at:[Link]
-
Synthesis of imidazo[1,2-a]pyridines. Available at:[Link]
-
Supporting Information - The Royal Society of Chemistry. Available at:[Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at:[Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Available at:[Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at:[Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Available at:[Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at:[Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Available at:[Link]
-
2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]py. Available at:[Link]
-
(PDF) Synthesis, biological evaluationand molecular docking of newtriphenylamine-linked pyridine, thiazoleand pyrazole analogues as anticancer agents. Available at:[Link]
Sources
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
- 9. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 10. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Groebbe-Blackburn-Bienaymé Synthesis of 3-Aminoimidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3-Aminoimidazo[1,2-a]pyridines and the GBB Reaction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] This heterocyclic system is the core of several marketed drugs, including the anxiolytics zolpidem, alpidem, and saripidem, underscoring its therapeutic significance.[2][3][5] Specifically, the 3-aminoimidazo[1,2-a]pyridine moiety serves as a versatile pharmacophore with demonstrated activities including anticancer, antiviral, antimicrobial, and antiprotozoal effects.[5]
The Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot three-component condensation, has emerged as a highly efficient and atom-economical method for the synthesis of these valuable scaffolds.[5][6][7] This multicomponent reaction (MCR) allows for the rapid assembly of complex molecules from simple, readily available starting materials—an aminopyridine, an aldehyde, and an isocyanide—offering a significant advantage in the generation of diverse chemical libraries for drug discovery.[1][7][8] The GBB reaction's operational simplicity and ability to introduce multiple points of diversity in a single step make it an invaluable tool for medicinal chemists.[9][10]
Mechanism and Scientific Rationale: A Stepwise Look at the GBB Reaction
The Groebke-Blackburn-Bienaymé reaction proceeds through a well-established, acid-catalyzed cascade mechanism. Understanding the causality behind each step is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine with an aldehyde. The acid catalyst protonates the carbonyl oxygen of the aldehyde, enhancing its electrophilicity and facilitating nucleophilic attack by the exocyclic nitrogen of the 2-aminopyridine. Subsequent dehydration leads to the formation of a reactive Schiff base or iminium ion intermediate. The choice of acid catalyst, ranging from Brønsted acids like p-toluenesulfonic acid (TsOH) to Lewis acids such as scandium(III) triflate (Sc(OTf)₃), is critical in this step.[5] Lewis acids are often preferred for their high catalytic activity.[1]
-
[4+1] Cycloaddition: The next key step involves a formal [4+1] cycloaddition of the isocyanide to the iminium ion. The isocyanide, acting as a nucleophilic carbenoid equivalent, attacks the electrophilic carbon of the iminium ion. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyridine ring attacks the intermediate, leading to the formation of a five-membered ring.[11]
-
Aromatization: The final step is a prototropic shift, or tautomerization, which results in the formation of the stable, aromatic 3-aminoimidazo[1,2-a]pyridine product. This aromatization is the thermodynamic driving force for the reaction.
Experimental Protocols
General Protocol for the Synthesis of a Representative 3-Aminoimidazo[1,2-a]pyridine
This protocol provides a general method for the synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative using scandium(III) triflate as a catalyst.
Materials:
-
2-Aminopyridine (1.0 mmol, 1.0 equiv)
-
Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 1.0 equiv)
-
Isocyanide (e.g., tert-Butyl isocyanide) (1.0 mmol, 1.0 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (0.05 mmol, 5 mol%)
-
Methanol (MeOH), anhydrous (5 mL)
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and scandium(III) triflate (5 mol%).
-
Add anhydrous methanol (5 mL) to the flask and stir the mixture at room temperature for 10 minutes to allow for the initial formation of the Schiff base.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) and monitor the progress of the reaction by TLC.
-
Upon completion (typically 2-12 hours), allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the desired 3-aminoimidazo[1,2-a]pyridine.
Data Presentation: A Survey of GBB Reaction Conditions
The GBB reaction is versatile and can be adapted to a wide range of substrates and conditions. The following table summarizes various catalytic systems and reaction parameters reported in the literature.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yields (%) | Reference |
| Sc(OTf)₃ | 5 | Methanol | Reflux | 2-12 | 70-95 | [1][5] |
| TsOH | 10 | Dichloromethane | Room Temp. | 12-24 | 60-85 | [5] |
| Yb(OTf)₃ | 5 | Ethanol | 60 | 2 | up to 87 | [6] |
| Acetic Acid | 30 equiv | H₂O/DMSO | 25 | 24 | Variable | [12] |
| Candida antarctica lipase B (CALB) | - | Ethanol | Room Temp. | - | up to 91 | [6][13] |
| Microwave Irradiation | - | Methanol | 150 | 0.17 | 33-93 | [14] |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the Groebke-Blackburn-Bienaymé synthesis.
Caption: General workflow for the Groebke-Blackburn-Bienaymé synthesis.
Troubleshooting and Optimization
Low Yields:
-
Incomplete Schiff Base Formation: Ensure anhydrous conditions as water can inhibit the formation of the iminium intermediate. The use of a dehydrating agent like trimethyl orthoformate can be beneficial.[15] For electron-poor aminopyridines or aldehydes, a stronger Lewis acid catalyst or higher reaction temperatures may be required.[11]
-
Side Reactions: Nucleophilic solvents such as methanol can sometimes add to the Schiff base, leading to side products.[11] In such cases, switching to a less nucleophilic solvent like dichloromethane (DCM) or trifluoroethanol (TFE) may improve the yield.[11]
-
Substrate Reactivity: Electron-withdrawing groups on the aminopyridine or aldehyde can decrease their reactivity, while electron-donating groups on the aldehyde can sometimes lead to moderate yields.[5] Optimization of the catalyst and reaction time is often necessary for these substrates.
Purification Challenges:
-
Polar Byproducts: The formation of polar byproducts can complicate purification. A simple aqueous workup before chromatography may help remove some of these impurities.
-
Product Tailing on Silica Gel: The basic nitrogen atoms in the product can lead to tailing on silica gel. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help mitigate this issue.
Conclusion
The Groebke-Blackburn-Bienaymé reaction is a robust and highly valuable transformation for the synthesis of 3-aminoimidazo[1,2-a]pyridines. Its operational simplicity, broad substrate scope, and the biological significance of its products make it an essential tool in modern drug discovery and medicinal chemistry. By understanding the underlying mechanism and key reaction parameters, researchers can effectively leverage this powerful multicomponent reaction to accelerate the discovery of new therapeutic agents.
References
-
Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology | Organic Letters - ACS Publications. (2023-06-13). [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC - PubMed Central. (2024-08-01). [Link]
-
Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction - Beilstein Journals. (2024-07-16). [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC - NIH. (2025-02-22). [Link]
-
A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating - SciELO. [Link]
-
Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery | Request PDF - ResearchGate. (2025-08-07). [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - Beilstein Journals. (2024-08-01). [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026-01-06). [Link]
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023-06-02). [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - WestminsterResearch. [Link]
-
Small Heterocycles in Multicomponent Reactions | Chemical Reviews - ACS Publications. [Link]
-
A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation - MDPI. [Link]
-
ChemInform Abstract: First Synthesis of 3-Amino-2-arylimidazo[1,2-b]pyridazines by Groebke-Blackburn Reaction. | Request PDF - ResearchGate. (2025-08-05). [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (2026-01-08). [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023-03-03). [Link]
-
(PDF) Multicomponent synthesis of heterocyclic compounds - ResearchGate. (2025-08-06). [Link]
-
Multicomponent reactions for the synthesis of heterocycles - PubMed - NIH. [Link]
-
Synthesis of 3-substituted imidazo[1,2-a]pyridines by GBB-3CR. - ResearchGate. [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - NIH. [Link]
Sources
- 1. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Application Note & Protocol: Synthesis of Novel Imidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé Reaction Using 2-Aminopyridine and o-Tolylacetaldehyde
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and functional materials due to its diverse biological activities and unique photophysical properties.[1][2] The Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot three-component reaction (3-CR), offers a highly efficient and atom-economical pathway for the synthesis of these valuable compounds.[3][4] This application note provides a detailed protocol and scientific rationale for the synthesis of a novel imidazo[1,2-a]pyridine derivative utilizing 2-aminopyridine, o-tolylacetaldehyde, and tert-butyl isocyanide. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust method for accessing new chemical entities for screening and development.
The GBB reaction convenes an amidine (in this case, 2-aminopyridine), an aldehyde, and an isocyanide in the presence of an acid catalyst to construct the imidazo[1,2-a]pyridine core in a single synthetic operation. The use of o-tolylacetaldehyde as the aldehyde component introduces a sterically hindered and electronically distinct substituent at the 2-position of the resulting heterocyclic product, a feature that can be exploited to modulate biological activity and physicochemical properties.
Reaction Mechanism and Scientific Rationale
The GBB reaction proceeds through a well-established cascade mechanism, which is crucial for understanding the role of each component and optimizing reaction conditions.[5][6]
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of 2-aminopyridine and o-tolylacetaldehyde to form a reactive Schiff base (imine) intermediate. The acidic catalyst protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the exocyclic nitrogen of 2-aminopyridine. Subsequent dehydration yields the imine.
-
Nitrilium Ion Formation: The isocyanide then undergoes a nucleophilic attack on the protonated imine. This step is irreversible and leads to the formation of a nitrilium ion intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring, acting as a nucleophile, attacks the electrophilic carbon of the nitrilium ion in a 5-endo-dig cyclization. This key step forms the five-membered imidazole ring fused to the pyridine core.
-
Aromatization: The final step involves a proton transfer and tautomerization to restore aromaticity to the newly formed imidazo[1,2-a]pyridine ring system, yielding the stable final product.[6]
Figure 1: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.
Experimental Protocol
This protocol is optimized for the synthesis of N-(tert-butyl)-2-(o-tolyl)imidazo[1,2-a]pyridin-3-amine.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 2-Aminopyridine | 94.12 | 94.1 mg | 1.0 | 1.0 |
| o-Tolylacetaldehyde | 134.18 | 161.0 mg | 1.2 | 1.2 |
| tert-Butyl isocyanide | 83.13 | 100.0 µL | 1.1 | 1.1 |
| Scandium(III) triflate (Sc(OTf)₃) | 492.17 | 24.6 mg | 0.05 | 0.05 |
| Methanol (MeOH) | - | 5.0 mL | - | - |
Equipment
-
10 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (94.1 mg, 1.0 mmol) and scandium(III) triflate (24.6 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert atmosphere (N₂ or Ar) for 5 minutes.
-
Solvent and Reagent Addition: Add anhydrous methanol (5.0 mL) via syringe. Stir the mixture until the solids are dissolved. Sequentially add o-tolylacetaldehyde (161.0 mg, 1.2 mmol) and tert-butyl isocyanide (100.0 µL, 1.1 mmol) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and allow it to stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (DCM, 20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 5% to 30% ethyl acetate).
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Catalyst and Solvent Selection Rationale
-
Catalyst: Scandium(III) triflate is a highly effective Lewis acid catalyst for the GBB reaction, known for its ability to activate the imine intermediate towards nucleophilic attack by the isocyanide.[7][8] Other Brønsted acids like p-toluenesulfonic acid (TsOH) or Lewis acids such as Yb(OTf)₃ can also be employed.[9][10]
-
Solvent: Methanol is an excellent solvent for the GBB reaction as it effectively dissolves the starting materials and the catalyst.[11] Studies have shown that protic solvents like methanol can also act as co-catalysts, accelerating key steps in the reaction mechanism.[11][12]
Troubleshooting and Potential Side Reactions
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient catalyst; low temperature; insufficient reaction time. | Increase catalyst loading to 10 mol%; increase temperature to reflux; extend reaction time to 24 hours. |
| Formation of Ugi-type byproducts | More prevalent with aliphatic aldehydes.[7] | Ensure anhydrous conditions; consider a milder catalyst or lower reaction temperature. |
| Polymerization of Aldehyde | Aliphatic aldehydes can be prone to self-condensation.[13] | Add the aldehyde slowly to the reaction mixture; maintain a consistent temperature. |
Characterization of the Expected Product
Product: N-(tert-butyl)-2-(o-tolyl)imidazo[1,2-a]pyridin-3-amine
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons from the imidazo[1,2-a]pyridine core and the o-tolyl group, a singlet for the methyl group on the tolyl ring, a singlet for the tert-butyl group, and a broad singlet for the amine proton.
-
¹³C NMR (CDCl₃, 101 MHz): Aromatic carbons from both ring systems, aliphatic carbons from the tert-butyl and methyl groups.
-
HRMS (ESI-TOF): Calculation of the exact mass for the protonated molecule [M+H]⁺ to confirm the elemental composition.
Conclusion
The Groebke-Blackburn-Bienaymé reaction is a powerful and versatile tool for the synthesis of imidazo[1,2-a]pyridines. The protocol detailed herein provides a reliable method for the synthesis of a novel derivative using 2-aminopyridine and o-tolylacetaldehyde. This approach allows for the generation of structurally diverse libraries of compounds for applications in drug discovery and materials science. The insights into the reaction mechanism and troubleshooting guide will aid researchers in successfully applying this methodology to their specific targets.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the GBB synthesis.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 11. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]
- 14. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. d-nb.info [d-nb.info]
Application Notes and Protocols for the In Vitro Assay Development of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine
Introduction: Unveiling the Therapeutic Potential of a Novel Imidazo[1,2-a]pyridine Derivative
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2] The specific derivative, 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine, represents a promising candidate for targeted cancer therapy. Its structural similarity to known kinase inhibitors and immune checkpoint modulators suggests its potential to interfere with key signaling pathways that drive cancer progression.[3][4] Notably, related compounds bearing a tolyl moiety at the C-2 position have demonstrated significant cytotoxic activity against cancer cell lines.[5][6]
This guide provides a comprehensive framework for the in vitro characterization of this compound. As a Senior Application Scientist, the following protocols and insights are designed to be both technically robust and scientifically grounded, enabling researchers to meticulously evaluate the compound's mechanism of action and therapeutic potential. We will explore a tiered approach, beginning with the identification of direct molecular targets through biochemical assays, followed by an in-depth analysis of its effects on cellular processes using a suite of cell-based assays.
Compound Handling and Preparation: Ensuring Experimental Integrity
Prior to initiating any in vitro studies, it is imperative to establish proper handling and preparation protocols for this compound to ensure data reproducibility and accuracy.
Physicochemical Properties and Solubility:
Imidazo[1,2-a]pyridine derivatives generally exhibit favorable solubility in organic solvents such as dimethyl sulfoxide (DMSO).[7] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
| Property | Estimated Value/Recommendation | Source |
| Molecular Formula | C₁₄H₁₃N₃ | Inferred from structure |
| Molecular Weight | 223.28 g/mol | Inferred from structure |
| Recommended Stock Solution | 10-50 mM in 100% DMSO | [7] |
| Storage | -20°C or -80°C, protected from light and moisture | General best practice |
Protocol for Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed, light-protective tubes.
Tier 1: Biochemical Assays for Direct Target Identification
The initial phase of in vitro characterization focuses on identifying the direct molecular targets of this compound. Given the prevalence of kinase inhibition within the imidazo[1,2-a]pyridine class, a logical starting point is to screen for activity against a panel of cancer-relevant kinases.[3] Fms-like tyrosine kinase 3 (FLT3) is a particularly relevant target, as mutations in this kinase are common drivers in acute myeloid leukemia (AML).[4]
Workflow for Biochemical Kinase Assay Development
Caption: Workflow for biochemical kinase assay development.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the inhibition of a putative kinase target, such as FLT3, by this compound. The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human FLT3 kinase
-
Poly-Glu-Tyr (4:1) substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation:
-
Perform a serial dilution of the this compound stock solution in kinase buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Include a DMSO-only control (vehicle control).
-
-
Kinase Reaction:
-
In each well of the assay plate, add 5 µL of the diluted compound or vehicle control.
-
Add 10 µL of a 2.5X kinase/substrate mixture (containing FLT3 kinase and Poly-Glu-Tyr substrate in kinase buffer).
-
Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution (in kinase buffer). The final reaction volume will be 25 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all experimental wells.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Tier 2: Cell-Based Assays for Cellular Potency and Mechanism of Action
Following the identification of a direct molecular target, the next critical step is to assess the compound's activity in a more physiologically relevant context. Cell-based assays provide valuable insights into a compound's cell permeability, its effect on cell viability and proliferation, and its ability to induce specific cellular phenotypes such as apoptosis.
Workflow for Cell-Based Assay Cascade
Caption: A tiered approach for cell-based assay development.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9]
Materials:
-
Human cancer cell lines (e.g., MOLM-14, MV4-11 for FLT3-mutant AML)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 2: Apoptosis Induction Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the compound at concentrations around its GI₅₀ for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Protocol 3: PD-1/PD-L1 Blockade Bioassay
Given that some imidazo[1,2-a]pyridines can antagonize the PD-1/PD-L1 interaction, it is prudent to evaluate this potential mechanism of action.[12] Commercially available cell-based reporter assays provide a convenient platform for this assessment.[2][13]
Principle:
These assays typically utilize two engineered cell lines: one expressing PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell receptor (TCR) signaling-responsive element, and another cell line expressing PD-L1. When co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling and reporter gene expression. A compound that blocks this interaction will restore TCR signaling and lead to an increase in the reporter signal.[2][13]
General Procedure (using a commercial kit like Promega's PD-1/PD-L1 Blockade Bioassay):
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Cell Co-culture: Co-culture the PD-1 effector cells and PD-L1 expressing cells in the presence of the compound dilutions.
-
Incubation: Incubate the cell mixture according to the manufacturer's instructions to allow for PD-1/PD-L1 interaction and subsequent signaling.
-
Signal Detection: Add the detection reagent (e.g., for luciferase) and measure the signal (luminescence) using a plate reader.
-
Data Analysis: An increase in signal in the presence of the compound indicates blockade of the PD-1/PD-L1 interaction. Calculate the EC₅₀ value from the dose-response curve.
Assay Validation: Ensuring Data Quality and Reliability
The validation of any new in vitro assay is crucial to ensure that the generated data is accurate, reproducible, and fit for purpose.[14][15][16]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Example) |
| Precision | The closeness of agreement between independent test results. | Intra-assay and inter-assay coefficient of variation (CV) < 15% |
| Accuracy | The closeness of the measured value to the true value. | Comparison to a known reference standard or orthogonal method. |
| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in incubation time, temperature, etc. |
| Linearity and Range | The ability to obtain test results that are directly proportional to the concentration of the analyte. | R² > 0.98 for the linear range of the standard curve. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Lack of interference from structurally related but inactive compounds. |
Assay Validation Workflow:
Caption: A streamlined workflow for in vitro assay validation.
Conclusion and Future Directions
The protocols and strategies outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically progressing from biochemical target identification to cell-based functional assays, researchers can build a comprehensive profile of this novel compound. The data generated will be instrumental in guiding subsequent lead optimization efforts and in vivo studies, ultimately paving the way for the potential development of a new targeted cancer therapeutic.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953.
- Bio-protocol. (2023). Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor. Bio-protocol, 13(15), e4783.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Reaction Biology. (n.d.). PD1-PDL1 Immune Checkpoint Biochemical Assay. Retrieved from [Link]
-
Applied BioCode. (2024). Validating a New Test in Your Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 2-(p-tolyl)imidazo[1,2-a]pyridine. Retrieved from [Link]
- Piras, M., et al. (2022).
- Reiser, U., et al. (2012). Ectopic expression of Flt3 kinase inhibits proliferation and promotes cell death in different human cancer cell lines. BMC Cancer, 12, 42.
-
Clinical Laboratory Science. (2018). Eight Steps to Method Validation in a Clinical Diagnostic Laboratory. Retrieved from [Link]
-
European Pharmaceutical Review. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]
-
ResearchGate. (2021). Understanding the Development, Standardization, and Validation Process of Alternative In Vitro Test Methods for Regulatory Approval from a Researcher Perspective. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). HTS Assay Validation - Assay Guidance Manual. Retrieved from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
- Ferla, S., et al. (2020). Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. Molecules, 25(17), 3986.
- Bioorganic & Medicinal Chemistry Letters. (2008). Synthesis and in vitro evaluation of imidazopyridazines as novel inhibitors of the malarial kinase PfPK7. Bioorganic & Medicinal Chemistry Letters, 18(19), 5323-5327.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Type III RTKs: PDGFR, CSFR, Kit, FLT3 receptor family. Retrieved from [Link]
-
ResearchGate. (n.d.). Advances in Synthesis and Application of Imidazopyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Retrieved from [Link]
-
BioWorld. (2025). US researchers divulge new FLT3 inhibitors for leukemia. Retrieved from [Link]
- Al-Qadi, K. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
-
ResearchGate. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Selectively targeting FLT3-ITD mutants over FLT3-wt by a novel inhibitor for acute myeloid leukemia. Retrieved from [Link]
-
Scientific Reports. (2025). C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electrochemical C3-methylthiolation of imidazopyridines with dimethyl sulfoxide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylimidazo(1,2-a)pyridin-3-amine. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)-. Retrieved from [Link]
Sources
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 6. Sunitinib targets PDGF-receptor and Flt3 and reduces survival and migration of human meningioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PD-1 PD-L1 Blockade Bioassay Protocol [promega.com]
- 14. Validating a New Test in Your Laboratory [apbiocode.com]
- 15. Eight Steps to Method Validation in a Clinical Diagnostic Laboratory | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Topic: Evaluation of the Anticancer Activity of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine in A549 Cells
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including anti-inflammatory, analgesic, and notably, anticancer activities[1][2]. Modifications to this scaffold have yielded potent compounds that can arrest the cell cycle, induce apoptosis, and modulate critical signal transduction pathways in cancer cells[1]. Compounds derived from this scaffold have demonstrated efficacy against a range of cancer cell lines, including those from breast, lung, and liver cancers[3][4].
This document serves as a comprehensive technical guide for evaluating the anticancer potential of a specific derivative, 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine, using the A549 human non-small cell lung adenocarcinoma cell line as an in vitro model. While specific literature on this exact compound is emerging, the protocols and mechanistic insights described herein are based on the established activities of the broader imidazo[1,2-a]pyridine class, providing a robust framework for investigation.
We will detail the experimental workflow, from initial cytotoxicity screening to in-depth mechanistic studies of apoptosis and cell cycle arrest, providing not just the procedural steps but also the scientific rationale behind them.
Part 1: Postulated Mechanism of Action in A549 Cells
Based on extensive studies of related imidazo[1,2-a]pyridine derivatives, a primary mechanism of anticancer activity is the induction of apoptosis, often through the intrinsic (mitochondrial) pathway[1]. This pathway is characterized by a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c and activating a cascade of caspases (initiator caspase-9 and effector caspase-3), which execute the apoptotic program[5].
Furthermore, signaling pathways that govern cell survival and proliferation, such as the PI3K/Akt and STAT3/NF-κB pathways, are often dysregulated in cancer. Several imidazo[1,2-a]pyridine compounds have been shown to modulate these pathways[1][6]. It is therefore plausible that this compound exerts its effects by inhibiting these pro-survival signals, thereby sensitizing the cancer cells to apoptosis.
Caption: Postulated signaling pathway for the anticancer action of the compound.
Part 2: Recommended Experimental Workflow
A logical progression of experiments is crucial for a thorough evaluation. We recommend a tiered approach, starting with a broad assessment of cytotoxicity to determine the effective dose range, followed by more detailed mechanistic assays to understand how the compound works.
Caption: Flow cytometry quadrants for Annexin V/PI apoptosis assay.
Data Presentation Example:
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Control | 95.1 | 2.5 | 1.4 | 1.0 |
| Compound (IC₅₀) | 45.3 | 35.8 | 15.2 | 3.7 |
D. Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Principle: This method quantifies the DNA content within a cell population. Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA. This allows for the differentiation of cells in different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content). An accumulation of cells in a specific phase suggests cell cycle arrest.
Materials:
-
A549 cells treated with the compound.
-
Cold 70% Ethanol.
-
PBS.
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Scientist's Note: RNase A is critical to degrade cellular RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.
-
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Seed and treat cells in 6-well plates as described for the apoptosis assay. Harvest all cells (adherent and floating).
-
Fixation: Wash the cells once with cold PBS. Resuspend the cell pellet and add dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use a linear scale for the PI fluorescence channel (e.g., FL2-A).
-
Data Modeling: Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the G0/G1, S, and G2/M populations. An increase in the sub-G1 peak can also be an indicator of apoptotic cells with fragmented DNA.[7]
Data Presentation Example:
| Treatment | % Sub-G1 | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 1.8 | 60.5 | 25.3 | 14.2 |
| Compound (IC₅₀) | 8.5 | 25.1 | 18.4 | 56.5 |
Interpretation: The data above would suggest that the compound induces significant G2/M phase arrest in A549 cells.
References
-
Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]
-
Arslan, C., et al. (n.d.). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. PubMed. Available at: [Link]
-
Aneja, A., et al. (2021). An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line. Methods in Molecular Biology. Available at: [Link]
-
Raut, P., et al. (2019). Image-based cell cycle analysis of cell line A549 with PopulationProfiler and its comparison to flow cytometry. ResearchGate. Available at: [Link]
-
Bio-protocol. (n.d.). Cell cycle by flow cytometer assay. Bio-protocol. Available at: [Link]
-
Mousavi, S., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. Available at: [Link]
-
MDPI. (n.d.). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. Available at: [Link]
-
Gogoi, D., et al. (2016). Flow cytometry analysis on cell cycle progression in A549 cells. ResearchGate. Available at: [Link]
-
S.S, V., et al. (2020). Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. National Center for Biotechnology Information. Available at: [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. Available at: [Link]
-
You, B., et al. (2010). Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms. National Center for Biotechnology Information. Available at: [Link]
-
Bio-Rad. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Bio-Rad. Available at: [Link]
-
Al-Amiery, A. A. (2022). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
PromoCell. (n.d.). Flow cytometric Annexin V/Propidium Iodide measurement in A549 cells. PromoCell. Available at: [Link]
-
ResearchGate. (n.d.). Flow cytometric analysis of A549 population cell cycle distributions. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Annexin V-FITC apoptosis detection assay in A549 cells treated with 3. ResearchGate. Available at: [Link]
-
Asian Journal of Chemistry. (2024). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Frontiers. (2022). In Vitro Anticancer Activity of Phytol on Human Non-Small Cell Lung Cancer A549 Cells. Frontiers in Pharmacology. Available at: [Link]
-
Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. Available at: [Link]
-
ResearchGate. (n.d.). In vitro analysis of anticancer activity in A549 cells. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). ROS levels, A549 cells were treated with H2O2 (250 µM) or complexes. ResearchGate. Available at: [Link]
-
Al-Mathkour, F., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. The Scientific World Journal. Available at: [Link]
-
Scribd. (n.d.). Synthesis and Biological Evaluation of Aryl Amide Derivatives of Pyridine-imidazo[1,2-A]Pyrazine-oxazole as Anticancer Agents. Scribd. Available at: [Link]
-
National Institutes of Health. (2024). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. National Center for Biotechnology Information. Available at: [Link]
-
National Institutes of Health. (2023). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. National Center for Biotechnology Information. Available at: [Link]
-
Almirante, L., et al. (1965). DERIVATIVES OF IMIDAZOLE. I. SYNTHESIS AND REACTIONS OF IMIDAZO(1,2-A)PYRIDINES WITH ANALGESIC, ANTI-INFLAMMATORY, ANTIPYRETIC, AND ANTICONVULSANT ACTIVITY. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2022). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
Sources
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DERIVATIVES OF IMIDAZOLE. I. SYNTHESIS AND REACTIONS OF IMIDAZO(1,2-A)PYRIDINES WITH ANALGESIC, ANTI-INFLAMMATORY, ANTIPYRETIC, AND ANTICONVULSANT ACTIVITY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. tandfonline.com [tandfonline.com]
- 6. In Vitro Anticancer Activity of Phytol on Human Non-Small Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Antimicrobial Evaluation of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine against Staphylococcus aureus
Abstract
The emergence of multidrug-resistant Staphylococcus aureus (S. aureus), particularly methicillin-resistant S. aureus (MRSA), poses a significant threat to global public health, necessitating the discovery of novel antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document provides a comprehensive suite of protocols for the systematic evaluation of a specific derivative, 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine, against S. aureus. The methodologies detailed herein are designed to establish the compound's bioactivity, distinguish between bactericidal and bacteriostatic mechanisms, characterize its killing kinetics, and provide a preliminary assessment of its selective toxicity, thereby offering a robust framework for researchers in drug development.
Introduction: The Rationale for Targeting S. aureus with Novel Scaffolds
Staphylococcus aureus is a versatile pathogen responsible for a spectrum of diseases, from minor skin infections to life-threatening conditions like bacteremia, endocarditis, and pneumonia. Its ability to acquire resistance to conventional antibiotics, such as beta-lactams, is a major clinical challenge. The imidazo[1,2-a]pyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention due to its synthetic accessibility and diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects. Notably, various derivatives have demonstrated potent antimicrobial activity, making this scaffold a promising starting point for the development of new anti-staphylococcal agents.
The subject of this guide, this compound, is a novel derivative. A structured, multi-phase evaluation is essential to characterize its potential. This process begins with determining its fundamental potency (MIC), followed by an assessment of its killing capacity (MBC) and speed (Time-Kill), and finally, a crucial early-stage safety evaluation (Cytotoxicity). This systematic approach ensures that resources are focused on compounds with a genuinely promising therapeutic profile.
Overall Experimental Workflow
The evaluation is structured as a four-stage funnel, designed to efficiently characterize the compound's antimicrobial profile from initial screening to preliminary safety assessment. Each stage provides critical data that informs the decision to proceed to the next.
Caption: High-level workflow for antimicrobial evaluation.
Phase 1: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of S. aureus. This is the most fundamental measure of an antimicrobial agent's potency.
Methodology: Broth Microdilution, following Clinical and Laboratory Standards Institute (CLSI) guidelines. This method is preferred for its efficiency, low sample volume, and quantitative results.
Protocol: Broth Microdilution for MIC
-
Preparation of Compound Stock:
-
Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL).
-
Expertise Note: DMSO is a common solvent for organic compounds. It is crucial to ensure the final concentration of DMSO in the assay does not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth.
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate (<24 hours old), select 3-5 isolated colonies of S. aureus (e.g., ATCC 29213, a quality control strain).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:150 in sterile, cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Trustworthiness Note: Precise inoculum density is critical for reproducibility. Verifying the density by plating a sample of the inoculum is a key quality control step.
-
-
Assay Plate Preparation (96-well plate):
-
Add 100 µL of CAMHB to wells 1 through 11 of a microtiter plate row.
-
Add 200 µL of the compound stock solution (prediluted in CAMHB to twice the highest desired starting concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 contains 200 µL of uninoculated CAMHB to serve as a sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. This brings the final volume in each well to 200 µL and achieves the target inoculum of 5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
-
Data Presentation: MIC Value
| Compound | Test Organism | MIC (µg/mL) |
| This compound | S. aureus | [Result] |
| Vancomycin (Positive Control) | S. aureus | [Result] |
Phase 2: Minimum Bactericidal Concentration (MBC) Determination
Objective: To determine the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This differentiates a bactericidal (killing) agent from a bacteriostatic (inhibitory) one.
Methodology: This is a direct extension of the MIC assay. Aliquots from the clear wells of the MIC plate are sub-cultured onto antibiotic-free agar.
Caption: Workflow for MBC determination from an MIC assay.
Protocol: MBC Determination
-
Sub-culturing:
-
From the completed MIC plate, take each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Mix the contents of each well thoroughly.
-
Spot 10-20 µL from each of these wells onto a fresh Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of the compound that results in no colony growth on the MHA subculture, corresponding to a bactericidal effect.
-
Interpretation and Data Presentation
The ratio of MBC to MIC is a key indicator. An MBC/MIC ratio of ≤ 4 is typically considered bactericidal, while a ratio > 4 suggests bacteriostatic activity.
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | [Result] | [Result] | [Result] | [Result] |
Phase 3: Time-Kill Kinetics Assay
Objective: To assess the rate at which the compound kills S. aureus over time. This provides dynamic information on the compound's pharmacodynamic properties, revealing whether its killing effect is dependent on concentration, time, or both.
Methodology: A suspension of S. aureus is exposed to the compound at various concentrations (e.g., 1x, 2x, and 4x MIC). The number of viable bacteria (CFU/mL) is determined at specific time points over 24 hours.
Protocol: Time-Kill Assay
-
Inoculum Preparation: Prepare an inoculum of S. aureus in CAMHB as described for the MIC assay, adjusting to a starting density of ~5 x 10⁵ CFU/mL.
-
Test Conditions:
-
Prepare flasks or tubes with CAMHB containing the test compound at the desired concentrations (e.g., 0x MIC (growth control), 1x MIC, 2x MIC, 4x MIC).
-
A positive control antibiotic with a known mechanism (e.g., vancomycin) should be run in parallel.
-
-
Execution:
-
Inoculate each flask with the prepared bacterial suspension.
-
Incubate all flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in sterile saline.
-
Plate the dilutions onto MHA plates to determine the viable colony count (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀(CFU/mL) versus time for each concentration.
-
A bactericidal effect is defined as a ≥ 3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum.
-
Data Presentation: Time-Kill Data
| Time (hours) | Growth Control (CFU/mL) | 1x MIC (CFU/mL) | 2x MIC (CFU/mL) | 4x MIC (CFU/mL) |
| 0 | [Result] | [Result] | [Result] | [Result] |
| 2 | [Result] | [Result] | [Result] | [Result] |
| 4 | [Result] | [Result] | [Result] | [Result] |
| 6 | [Result] | [Result] | [Result] | [Result] |
| 8 | [Result] | [Result] | [Result] | [Result] |
| 24 | [Result] | [Result] | [Result] | [Result] |
Phase 4: Preliminary Safety - Cytotoxicity Assay
Objective: To evaluate the toxicity of the compound against a human cell line. This is a critical early step to determine the compound's selectivity for bacterial cells over mammalian cells. A high selectivity is a hallmark of a promising drug candidate.
Methodology: The MTT (or similar MTS/XTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. Human embryonic kidney (HEK293) cells or human keratinocyte (HaCaT) cells are relevant choices.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture HEK293 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach ~80% confluency.
-
Trypsinize and seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well. Allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various compound concentrations. Include a "cells only" control (vehicle, e.g., 0.5% DMSO) and a "media only" blank.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized detergent).
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Synthesis: Calculating the Selectivity Index (SI)
Objective: To integrate the efficacy (MIC) and safety (IC₅₀) data into a single, meaningful metric.
Calculation: The Selectivity Index (SI) is the ratio of the cytotoxicity to the antimicrobial activity.
SI = IC₅₀ / MIC
A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the bacteria than to human cells. An SI > 10 is often considered a good starting point for a promising hit compound.
Data Summary and Interpretation
| Parameter | Value | Unit |
| MIC vs. S. aureus | [Result] | µg/mL |
| MBC vs. S. aureus | [Result] | µg/mL |
| IC₅₀ vs. HEK293 cells | [Result] | µg/mL |
| Selectivity Index (SI) | [Result] | (unitless) |
References
-
Title: Staphylococcus aureus Infections: Epidemiology, Pathophysiology, Clinical Manifestations, and Management Source: Clinical Microbiology Reviews URL: [Link]
-
Title: A review on the synthesis and therapeutic potentials of imidazo[1,2-a]pyridine derivatives Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Recent Advances in the Antimicrobial Activity of Imidazo[1,2-a]pyridines Source: Molecules URL: [Link]
-
Title: M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: M100 - Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
Application Notes & Protocols: Evaluating the Anti-inflammatory Properties of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine Derivatives
Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide focuses on a specific chemical class: 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine derivatives . Emerging research has identified these compounds as potent modulators of the inflammatory response. Their mechanism of action often involves the targeted inhibition of key pro-inflammatory enzymes and signaling pathways, positioning them as promising candidates for the development of novel anti-inflammatory therapeutics with potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
This document provides a comprehensive overview of the scientific rationale and detailed experimental protocols for characterizing the anti-inflammatory properties of these derivatives. The methodologies described are designed to be robust and reproducible, enabling researchers to assess compound efficacy from initial in vitro screening to more complex cell-based assays.
Part 1: Core Mechanism of Action - Targeting the Pillars of Inflammation
The anti-inflammatory effects of many imidazo[1,2-a]pyridine derivatives are primarily attributed to their ability to suppress the production of key inflammatory mediators. This is often achieved through the dual inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling cascade.
Inhibition of Cyclooxygenase (COX) Enzymes
COX-1 and COX-2 are the key enzymes responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are central mediators of pain, fever, and inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is an inducible enzyme that is significantly upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to minimize gastrointestinal side effects associated with non-selective NSAIDs. Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can act as potent and selective COX-2 inhibitors.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus. Once in the nucleus, it binds to DNA and drives the transcription of a host of pro-inflammatory genes, including those encoding for COX-2, inducible nitric oxide synthase (iNOS), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By preventing the nuclear translocation of NF-κB, this compound derivatives can effectively shut down this entire inflammatory cascade.
Caption: Proposed mechanism of NF-κB pathway inhibition by test compounds.
Part 2: Experimental Protocols for Efficacy Evaluation
The following protocols provide a framework for the systematic evaluation of this compound derivatives. It is crucial to include appropriate positive and negative controls in every experiment to ensure data validity.
Protocol 2.1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol determines the compound's ability to selectively inhibit the COX-2 isoenzyme over COX-1. A commercially available colorimetric or fluorometric inhibitor screening kit is recommended for efficiency and standardization.
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic Acid (substrate)
-
TMPD (probe)
-
Heme
-
Assay Buffer
-
96-well microplate
-
Microplate reader
-
Test compounds and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test derivative in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Assay Plate Setup: To separate wells of a 96-well plate, add:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of either COX-1 or COX-2 enzyme
-
10 µL of the diluted test compound, reference inhibitor, or vehicle (DMSO) for control wells.
-
-
Incubation: Gently shake the plate and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid to all wells.
-
Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes to obtain the initial reaction velocity.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus compound concentration and fit the data to a suitable dose-response curve (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value for both COX-1 and COX-2.
-
The Selectivity Index (SI) is calculated as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
Data Presentation:
| Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Compound A | >100 | 0.25 | >400 |
| Compound B | 55.6 | 1.12 | 49.6 |
| Celecoxib | 15.0 | 0.05 | 300 |
Protocol 2.2: Nitric Oxide (NO) and Cytokine Production in LPS-Stimulated Macrophages
This cell-based assay assesses the ability of the compounds to suppress the production of key inflammatory mediators, NO and cytokines (TNF-α, IL-6), in a biologically relevant context. The murine macrophage cell line RAW 264.7 is a standard model for this purpose.
Caption: Experimental workflow for cell-based anti-inflammatory assays.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the old media and replace it with fresh media containing various concentrations of the test compounds. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Quantify NO₂⁻ concentration using a sodium nitrite standard curve.
-
-
Cytokine Quantification (ELISA):
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's protocol precisely, using the collected supernatant as the sample.
-
-
Cell Viability (MTT/WST-1 Assay):
-
To ensure the observed effects are not due to cytotoxicity, perform a viability assay on the remaining cells in the plate.
-
Add MTT or WST-1 reagent to the wells and incubate as per the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength. Results should only be considered valid for non-cytotoxic concentrations.
-
Part 3: Validation of Mechanism - Western Blot Analysis
To confirm that the observed reduction in inflammatory mediators is due to the proposed mechanism (e.g., NF-κB inhibition), Western blot analysis can be performed to measure the expression levels of key proteins.
Objective: To quantify the protein expression of iNOS, COX-2, and the phosphorylation status of NF-κB p65 in cell lysates after treatment.
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells in 6-well plates and treat with test compounds and LPS as described in Protocol 2.2.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against iNOS, COX-2, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensity using software like ImageJ. Normalize the expression of target proteins to the loading control. A significant decrease in iNOS, COX-2, and the p-p65/p65 ratio in compound-treated groups compared to the LPS-only group would validate the proposed mechanism.
References
-
Title: Synthesis, biological evaluation and molecular docking of novel imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors. Source: Bioorganic & Medicinal Chemistry. URL: [Link]
-
Title: Design, synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives as potent anti-inflammatory agents. Source: European Journal of Medicinal Chemistry. URL: [Link]
Application Notes and Protocols for 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This document provides detailed application notes and protocols for the investigation of a specific derivative, 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine, as a potential kinase inhibitor. Drawing from extensive research on related compounds, we outline a plausible synthetic route, hypothesize its likely kinase targets, and provide comprehensive protocols for its characterization, including in vitro kinase inhibition assays and cell-based functional assays. These guidelines are intended to equip researchers with the necessary framework to rigorously evaluate the therapeutic potential of this compound.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[3][4] The imidazo[1,2-a]pyridine core has emerged as a versatile scaffold for the development of potent and selective kinase inhibitors.[5][6] Derivatives of this scaffold have shown inhibitory activity against a range of important oncogenic kinases, including PI3K, Akt, mTOR, and FLT3.[7][8][9][10]
This compound is a novel analogue within this class. Its structural features suggest a potential for interaction with the ATP-binding pocket of various kinases. The o-tolyl group at the 2-position can engage in hydrophobic interactions, while the 3-amino group can form key hydrogen bonds. This document serves as a comprehensive guide for the synthesis and biological evaluation of this compound.
Synthesis of this compound
The synthesis of 3-aminoimidazo[1,2-a]pyridines can be achieved through various methods.[1][11] A common and effective approach involves a cyclodehydration reaction. The proposed synthetic route for this compound is outlined below.
Protocol: Synthesis via Cyclodehydration
This protocol is adapted from established methods for the synthesis of related 3-aminoimidazo[1,2-a]pyridines.[11]
Step 1: Synthesis of the N-(pyridin-2-yl)-2-(o-tolyl)acetamide intermediate
-
To a solution of 2-aminopyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-(o-tolyl)acetyl chloride (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-(pyridin-2-yl)-2-(o-tolyl)acetamide intermediate.
Step 2: Cyclodehydration to form this compound
-
To a solution of the N-(pyridin-2-yl)-2-(o-tolyl)acetamide intermediate (1.0 eq) in a high-boiling point solvent such as phosphorus oxychloride (POCl₃), add a dehydrating agent.
-
Heat the reaction mixture to reflux (typically 100-110 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 8-9.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain this compound.
Hypothesized Kinase Targets and Rationale
Based on the demonstrated activity of other imidazo[1,2-a]pyridine derivatives, this compound is hypothesized to inhibit kinases within key oncogenic signaling pathways.
Proposed Primary Targets:
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[8][9] Numerous imidazo[1,2-a]pyridine compounds have been developed as potent inhibitors of PI3K isoforms and Akt.[7][8][12]
-
FLT3 (FMS-like tyrosine kinase 3): Activating mutations in FLT3 are common in acute myeloid leukemia (AML).[10][13] The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop FLT3 inhibitors.[10]
Rationale: The planar imidazo[1,2-a]pyridine core can mimic the adenine region of ATP, while the substituents at the 2- and 3-positions can be tailored to achieve selectivity and potency against specific kinase targets by interacting with unique residues in the ATP-binding pocket.
Figure 1: Hypothesized signaling pathway inhibition.
In Vitro Kinase Inhibition Assay
To determine the inhibitory potency of this compound against the hypothesized kinase targets, a robust in vitro kinase assay is essential. The following protocol describes a general method that can be adapted for various kinases.[14][15]
Protocol: ADP-Glo™ Kinase Assay
This assay format measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant kinase (e.g., PI3Kα, Akt1, FLT3)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (specific to the kinase)
-
This compound (test compound)
-
Known potent inhibitor for the target kinase (positive control)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of 2-(o-Tolyl)imidazo[1,2-a)pyridin-3-amine in DMSO. A typical starting concentration is 10 mM, diluted to achieve a final concentration range in the assay from, for example, 10 µM to 0.1 nM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the test compound dilutions or controls (positive inhibitor, DMSO vehicle).
-
Add 5 µL of a 2X kinase/substrate mixture in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30 °C for 60 minutes. The incubation time may need optimization depending on the kinase activity.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all data points.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and the positive control inhibitor as 0% activity.
-
Plot the percent inhibition versus the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Figure 2: In vitro kinase inhibition assay workflow.
Cell-Based Assays
Cell-based assays are crucial for confirming the activity of the inhibitor in a more physiologically relevant context.[16][17][18] These assays can assess the compound's effect on cell viability, apoptosis, and target engagement within the cell.
Protocol 5.1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line with a dysregulated kinase pathway (e.g., A375 melanoma, HeLa cervical cancer cells).[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include vehicle-only (DMSO) controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 5.2: Western Blot for Target Modulation
This protocol is used to determine if the compound inhibits the phosphorylation of downstream targets of the kinase of interest.
Materials:
-
Cancer cell line.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-FLT3, anti-total-FLT3, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and transfer equipment.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀ from the viability assay) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody overnight at 4 °C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a digital imager.
Figure 3: Western blot workflow for target modulation.
Data Summary and Interpretation
The following table provides a template for summarizing the key quantitative data that should be generated from the described protocols.
| Assay Type | Target/Cell Line | Parameter | Expected Outcome |
| In Vitro Kinase Assay | PI3Kα | IC₅₀ (nM) | Low nanomolar to micromolar |
| In Vitro Kinase Assay | Akt1 | IC₅₀ (nM) | Low nanomolar to micromolar |
| In Vitro Kinase Assay | FLT3 | IC₅₀ (nM) | Low nanomolar to micromolar |
| Cell Viability Assay | A375 | GI₅₀ (µM) | Dose-dependent decrease in viability |
| Cell Viability Assay | HeLa | GI₅₀ (µM) | Dose-dependent decrease in viability |
| Western Blot | A375 | p-Akt/Total Akt Ratio | Dose-dependent decrease |
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the initial investigation of this compound as a potential kinase inhibitor. By following these detailed methodologies, researchers can systematically synthesize the compound, evaluate its inhibitory activity against key oncogenic kinases, and assess its effects in a cellular context. The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel therapeutic agents, and a thorough evaluation of this specific derivative is a worthwhile endeavor in the pursuit of new cancer therapies.
References
-
Bolen, J. B., & Rowinsky, E. K. (2002). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. [Link]
-
Barlaam, B., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Oh, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]
-
Al-Blewi, F. F., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Singh, P., & Kaur, M. (2022). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library. [Link]
-
Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
-
Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
-
An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. NCBI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Wang, X., et al. (2024). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. PMC. [Link]
-
Cushing, T. D., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. [Link]
-
Goel, A., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
-
Liu, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC. [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
de Paiva, V. N., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Savych, H., et al. (2021). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. [Link]
-
Li, Z., et al. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC. [Link]
-
Wang, X., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. [Link]
-
Unangst, P. C., et al. (1991). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. PubMed. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Protein Kinase Inhibitors. LiverTox - NCBI Bookshelf. [Link]
-
Sharma, A., & Kumar, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]
-
Vasavada, A. R., et al. (2021). Investigations on substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones for the treatment of Alzheimer's disease. PubMed. [Link]
-
Sha, F., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. NIH. [Link]
-
Wikipedia. (n.d.). Protein kinase inhibitor. Wikipedia. [Link]
-
Liu, F., et al. (2021). Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. PubMed Central. [Link]nih.gov/pmc/articles/PMC8261073/)
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protein kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. In vitro kinase assay [protocols.io]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 17. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 18. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cellular Characterization of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine and its Analogs
Introduction: Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Derivatives of this versatile heterocycle have been shown to target a range of biological entities, including protein kinases and components of the cytoskeleton like tubulin.[1][5] The compound 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine represents a novel entity within this class, and a systematic, multi-tiered approach is essential to elucidate its efficacy and mechanism of action in a cellular context.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to measure the cellular efficacy of this compound. We will proceed from broad phenotypic assessments to more focused mechanistic and target-engagement studies. The protocols herein are designed to be self-validating systems, providing robust and reproducible data to drive drug discovery programs forward.
Tier 1: Foundational Analysis - Assessing Global Cellular Impact
The initial step in characterizing any new compound is to determine its fundamental effect on cell health. Does it inhibit proliferation, induce cell death, or have no discernible impact? This tier focuses on quantifying cell viability and cytotoxicity.
Cell Viability and Cytotoxicity Assays
The choice of assay is critical, as different methods measure distinct cellular parameters. It is best practice to use orthogonal assays to confirm findings. For instance, a metabolic assay should be complemented by a cytotoxicity assay that measures membrane integrity.
Scientific Rationale:
-
Metabolic Assays (Tetrazolium Reduction & ATP Quantification): These assays measure markers associated with a metabolically active, viable cell population.[6] Tetrazolium salts like MTT and MTS are reduced by cellular dehydrogenases into a colored formazan product, with the color intensity being proportional to the number of viable cells.[7][8] A more sensitive method, the CellTiter-Glo® Luminescent Cell Viability Assay, quantifies ATP, the cell's energy currency, which is a direct indicator of metabolically active cells.[7][8]
-
Cytotoxicity Assays (LDH Release): These assays quantify the release of cytosolic components, such as lactate dehydrogenase (LDH), into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[8]
Data Presentation: Initial Compound Profiling
| Assay Type | Principle | Endpoint | Typical Plate Format | Instrumentation |
| MTS Assay | Reduction of tetrazolium salt by viable cells | Colorimetric (Absorbance) | 96- or 384-well | Plate Reader (Absorbance) |
| CellTiter-Glo® | Quantification of ATP in viable cells | Luminescence | 96- or 384-well, opaque | Plate Reader (Luminescence) |
| LDH Release | Measurement of LDH in culture supernatant | Colorimetric or Fluorescent | 96- or 384-well | Plate Reader (Absorbance/Fluorescence) |
Experimental Workflow: Foundational Assays
Caption: Key events in the apoptotic cascade initiated by a cytotoxic compound.
Protocol 2: Caspase-Glo® 3/7 Assay
This protocol is based on the principles of the Promega Caspase-Glo® 3/7 Assay. [9]
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, using a white-walled 96-well plate. It is advisable to run a parallel plate for a viability assay (e.g., CellTiter-Glo®) to normalize the caspase activity to the number of viable cells.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent as described in the manufacturer's protocol.
-
Assay Execution: Equilibrate the cell plate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents gently on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Data Acquisition: Measure the luminescence of each well with a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (no-cell control) from all readings. Plot the net luminescence versus compound concentration. The signal is proportional to the amount of caspase-3/7 activity.
Protocol 3: RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay
This real-time assay allows for the kinetic differentiation of apoptosis and secondary necrosis. [10]
-
Reagent Preparation: Prepare the 2X concentrated Assay Reagent by diluting the RealTime-Glo™ Annexin V Apoptosis and Necrosis Reagent 1:500 in culture medium (e.g., 20 µL reagent in 10 mL medium).
-
Cell Seeding: In a white 96-well plate, add 50 µL of cells in culture medium per well.
-
Compound Addition: Add 50 µL of 2X concentrated compound dilutions to the wells.
-
Initial Reading (Time 0): Immediately measure both luminescence (apoptosis) and fluorescence (necrosis) using a multi-mode plate reader.
-
Kinetic Monitoring: Place the plate in a 37°C, 5% CO₂ incubator. Take subsequent paired luminescence and fluorescence readings at desired time points (e.g., every 1-2 hours for 24-48 hours).
-
Data Analysis: Plot the luminescent and fluorescent signals over time for each compound concentration. This will reveal the kinetics of apoptosis induction and the subsequent onset of secondary necrosis.
Tier 3: Target Class Identification - Probing a Likely Mechanism
Based on the extensive literature on imidazo[1,2-a]pyridines, two prominent target classes are protein kinases and microtubules. [1]Assays in this tier are designed to investigate whether this compound acts on one of these systems.
Kinase Inhibition Assays
Many imidazo[1,2-a]pyridine derivatives function as kinase inhibitors. [5]Cell-based kinase assays are essential to confirm that a compound inhibits its target kinase in a physiologically relevant context. [11][12] Scientific Rationale: The most direct way to measure kinase activity in cells is to quantify the phosphorylation of a known downstream substrate. This can be achieved using various immuno-based formats like ELISA, Western Blot, or high-throughput multiplex assays (e.g., Luminex®-based MILLIPLEX® assays or Meso Scale Discovery). [11]These assays use phospho-specific antibodies to detect changes in the phosphorylation status of a target protein upon compound treatment. [13] Workflow: Cellular Phosphorylation Assay
Caption: Workflow for assessing kinase inhibition in cells via substrate phosphorylation.
Protocol 4: Western Blot for Substrate Phosphorylation
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., one known to have an active kinase of interest) in 6-well plates. Once confluent, treat with various concentrations of this compound for a short duration (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total (unphosphorylated) substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated to total substrate protein indicates kinase inhibition.
Microtubule Integrity Assays
Imidazo[1,2-a]pyridines can also affect microtubule dynamics, acting as either stabilizing or destabilizing agents. [14] Scientific Rationale:
-
Microtubule Destabilization: Destabilizing agents lead to the depolymerization of microtubules. This can be quantified by measuring the decrease in the cellular microtubule content, often via immunofluorescence. [15][16]* Microtubule Stabilization: Stabilizing agents make the microtubule network resistant to depolymerization by known destabilizers like nocodazole or combretastatin A4 (CA4). A cell-based assay can quantify the amount of residual microtubules after a CA4 challenge, with a higher signal indicating a stabilizing effect. [14][17] Protocol 5: Microtubule Stabilization Assay by Immunofluorescence
This assay is based on the principle of measuring drug-induced resistance to a depolymerizing agent. [14]
-
Cell Culture: Seed cells (e.g., HeLa) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose range of this compound for 90 minutes. Include a positive control (e.g., Paclitaxel) and a vehicle control (DMSO).
-
Microtubule Challenge: Add a depolymerizing agent, such as combretastatin A4 (final concentration 0.5 µM), to all wells (except for the "100% microtubule" control) and incubate for 30 minutes. [14]4. Fixation and Permeabilization: Fix the cells with 1% paraformaldehyde in -20°C methanol for 10 minutes. [16]Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining:
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against α-tubulin (e.g., DM1A) for 1 hour.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour.
-
-
Imaging and Analysis: Mount the coverslips on slides and acquire images using a fluorescence microscope. A potent stabilizing agent will result in a preserved, dense microtubule network even after the CA4 challenge, compared to the vehicle control where the network will be largely depolymerized.
Tier 4: Definitive Target Engagement - Confirming Direct Binding in Live Cells
The ultimate validation of a compound's mechanism of action is to demonstrate that it physically interacts with its intended target inside a living cell.
Scientific Rationale:
-
Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that ligand binding can stabilize a target protein against thermal denaturation. [18][19]In a CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. [18][20]* NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET). [21]The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that reversibly binds the target is added to the cells. When a test compound binds to the target, it displaces the tracer, causing a decrease in the BRET signal, which can be used to quantify compound affinity and occupancy in real-time. [21][22] Target Engagement Assay Principles
Caption: Conceptual overview of CETSA® and NanoBRET™ target engagement assays.
Protocol 6: Classic Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture cells to near-confluency in a T-75 flask. Treat the cells with the desired concentration of this compound or vehicle for 1 hour at 37°C.
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C. [23]4. Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Clarification of Lysate: Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatants and analyze the amount of soluble target protein at each temperature point by Western blot, as described in Protocol 4.
-
Data Interpretation: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.
Conclusion
The systematic application of the cell-based assays detailed in this guide provides a robust pathway for characterizing the efficacy and mechanism of action of novel imidazo[1,2-a]pyridine derivatives like this compound. By progressing from broad phenotypic screens to specific mechanistic and target engagement studies, researchers can build a comprehensive biological profile of their compound, enabling data-driven decisions in the drug discovery pipeline. It is imperative to employ orthogonal assays and appropriate controls to ensure the scientific integrity and trustworthiness of the generated data.
References
-
Prudent, R., et al. (2013). Miniaturization and validation of a sensitive multiparametric cell-based assay for the concomitant detection of microtubule-destabilizing and microtubule-stabilizing agents. Journal of Biomolecular Screening. Available at: [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
-
BPS Bioscience. Cell Signaling Pathway Screening. [Link]
-
Belaid, A., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers (Basel). Available at: [Link]
-
Słabik, T., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science. Available at: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Moof University. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. YouTube. Available at: [Link]
-
Brear, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Central Science. Available at: [Link]
-
Shults, M., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]
-
Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link]
-
RayBiotech. Cell Signaling Pathways. [Link]
-
Biocompare. Cell Viability Assay Kits. [Link]
-
EUbOPEN. (2023). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]
-
Brear, P., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Central Science. Available at: [Link]
-
Biocompare. Apoptosis Assay Kits. [Link]
-
Moore, A., & Wordeman, L. (2004). In vitro and in vivo analysis of microtubule destabilizing kinesins. Methods in Molecular Biology. Available at: [Link]
-
Ramirez-Rios, S., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Oncology. Available at: [Link]
-
ResearchGate. (2020). A cell-based assay for detecting microtubule stabilizing agents. [Link]
-
Al-Qadi, S., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Available at: [Link]
-
ResearchGate. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
Al-Qadi, S., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Available at: [Link]
-
Youssef, A., et al. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Ling, Y., et al. (2021). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Leukemia. Available at: [Link]
-
Sharma, A., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Vala, K., et al. (2021). Investigations on substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Patel, J., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]
-
Li, Y., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Ukraintsev, I., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. static.fishersci.eu [static.fishersci.eu]
- 8. m.youtube.com [m.youtube.com]
- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 10. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [worldwide.promega.com]
- 11. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 13. caymanchem.com [caymanchem.com]
- 14. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 15. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo analysis of microtubule destabilizing kinesins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. eubopen.org [eubopen.org]
Application Note: A Strategic Guide to the Development of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine Derivatives for Enhanced Biological Potency
Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1][2][3][4] This guide focuses on a specific lead compound, 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine, and provides a comprehensive framework for its systematic derivatization to enhance biological potency. We will explore the strategic rationale behind structural modifications, provide detailed, field-proven synthetic protocols, and outline a robust cascade of biological assays for potency determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the iterative cycle of lead optimization for this promising class of molecules.
Introduction and Rationale for Derivatization
The therapeutic versatility of the imidazo[1,2-a]pyridine core is well-documented, with derivatives exhibiting a wide spectrum of activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] Many compounds from this class function as kinase inhibitors, a critical area in oncology and immunology research.[5][6] Our lead compound, this compound, serves as an excellent starting point for a lead optimization campaign.
The fundamental principle guiding this work is the establishment of a robust Structure-Activity Relationship (SAR).[5][7][8] By systematically modifying specific positions on the lead scaffold, we can decipher the structural requirements for optimal target engagement, improved pharmacokinetic properties, and ultimately, enhanced biological potency.
Key Positions for Chemical Modification
Our strategy targets three primary regions of the lead molecule for derivatization, as they offer the most potential for modulating biological activity based on established medicinal chemistry principles and SAR studies of related compounds.[9][10]
-
Region A: The C-2 Aryl Moiety (o-Tolyl group): This region often dictates crucial interactions within the target's binding pocket. Modifying its electronic properties (introducing electron-donating or -withdrawing groups) and steric bulk can fine-tune binding affinity and selectivity.
-
Region B: The C-3 Amino Group: This functional group is a key hydrogen bond donor and can be a critical anchor point. Derivatization here can influence solubility, metabolic stability, and can be used to introduce new interaction points with the target protein.
-
Region C: The Imidazo[1,2-a]pyridine Core: Substitutions on the pyridine ring (positions C-5, C-6, C-7, C-8) can modulate the overall electronic landscape of the molecule, impact its solubility, and address potential metabolic liabilities without directly interfering with the primary binding interactions.
Caption: Strategic regions for derivatization of the lead compound.
Synthetic Strategies and Protocols
To efficiently generate a library of derivatives, we will employ the Groebke-Blackburn-Bienaymé (GBB) reaction, a powerful one-pot, three-component method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[11] This approach offers significant advantages in terms of operational simplicity, high yields, and the ability to rapidly introduce diversity at all three key regions by simply varying the starting materials.
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and anticancer activity of 2-arylimidazo[1,2-a]pyridinyl-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Groebke-Blackburn-Bienaymé Reaction for 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine
Welcome to the technical support center for the optimization of the Groebke-Blackburn-Bienaymé (GBB) reaction, specifically tailored for the synthesis of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their synthetic strategies for this important class of heterocyclic compounds. Imidazo[1,2-a]pyridines are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1][2][3]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during this multicomponent reaction (MCR).
Understanding the Groebke-Blackburn-Bienaymé Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component condensation of an aminopyridine, an aldehyde, and an isocyanide to form substituted imidazo[1,2-a]pyridines.[4][5][6] This reaction is highly valued for its efficiency and atom economy in generating molecular diversity.[1][7]
Reaction Mechanism
The generally accepted mechanism for the GBB reaction involves several key steps:[8][9]
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde (o-tolualdehyde) and the aminopyridine to form a Schiff base (imine).
-
Nucleophilic Attack: The isocyanide then acts as a nucleophile, attacking the electrophilic carbon of the imine.
-
Cyclization: This is followed by an intramolecular cyclization to form a five-membered ring.
-
Tautomerization/Aromatization: A final tautomerization and aromatization step yields the stable imidazo[1,2-a]pyridine product.
Caption: The mechanistic pathway of the Groebke-Blackburn-Bienaymé reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the GBB reaction.
FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the GBB reaction can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Choice and Loading: The GBB reaction is typically acid-catalyzed.[1] Both Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid (p-TsOH), perchloric acid) are commonly used.[4][10] For sterically hindered aldehydes like o-tolualdehyde, catalyst efficiency is crucial.
-
Recommendation: Start with a Lewis acid like Scandium(III) triflate (Sc(OTf)₃) at a loading of 5-10 mol%. If yields remain low, consider a stronger Brønsted acid, but be mindful of potential side reactions. Sometimes, a simple catalyst like ammonium chloride (NH₄Cl) can be effective and is a greener alternative.[11]
-
-
Solvent Selection: The choice of solvent can significantly impact reaction rates and yields.[8][9][12] Alcohols like methanol and ethanol are frequently used and can act as co-catalysts.[8][9][12]
-
Reaction Temperature and Time: GBB reactions can be sensitive to temperature. While some proceed at room temperature, others require heating to overcome activation barriers, especially with less reactive substrates.
-
Recommendation: Begin with running the reaction at room temperature for 24 hours. If conversion is low, gradually increase the temperature to reflux. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[1]
-
-
Purity of Reactants: The purity of the 2-aminopyridine, o-tolualdehyde, and isocyanide is critical. Impurities can interfere with the catalyst or lead to unwanted side reactions.
-
Recommendation: Ensure all starting materials are of high purity. If necessary, purify the aldehyde by distillation or chromatography before use. Isocyanides can be particularly pungent and toxic, so handle them with appropriate care in a well-ventilated fume hood.[1]
-
FAQ 2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
The primary side product in a GBB reaction is often the Ugi adduct, especially with aliphatic aldehydes.[4] With aromatic aldehydes, other side reactions can occur.
-
Ugi Adduct Formation: This is a competing four-component reaction if a nucleophile (like water or the alcohol solvent) is present and participates.
-
Mitigation: Ensure anhydrous reaction conditions by using dry solvents and flame-drying glassware. The use of a dehydrating agent like trimethyl orthoformate can also be beneficial.[14]
-
-
Cannizzaro Reaction of the Aldehyde: Under basic conditions or with certain catalysts, aldehydes lacking an alpha-hydrogen can undergo disproportionation.
-
Mitigation: Strictly maintain acidic conditions throughout the reaction.
-
-
Polymerization of the Aldehyde or Isocyanide: This can occur under harsh conditions or with prolonged reaction times.
-
Mitigation: Optimize the reaction time and temperature to favor the desired product formation. Monitor the reaction progress by TLC or LC-MS to avoid over-running the reaction.[15]
-
Troubleshooting Summary Table
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inefficient catalysis | Screen different Lewis and Brønsted acid catalysts (e.g., Sc(OTf)₃, p-TsOH). Optimize catalyst loading. |
| Poor reactant solubility | Use a co-solvent system (e.g., MeOH/DCM). Ensure vigorous stirring. | |
| Insufficient activation energy | Gradually increase the reaction temperature. Consider microwave heating. | |
| Impure starting materials | Purify all reactants before use. | |
| Formation of Multiple Side Products | Presence of water | Use anhydrous solvents and flame-dried glassware. Add a dehydrating agent. |
| Incorrect stoichiometry | Ensure accurate measurement of all three components. A slight excess of the isocyanide can sometimes be beneficial. | |
| Reaction run for too long | Monitor the reaction by TLC/LC-MS and quench once the starting material is consumed. | |
| Difficulty in Product Purification | Product is highly polar | Use a polar solvent system for column chromatography (e.g., ethyl acetate/methanol). |
| Product co-elutes with impurities | Consider purification by crystallization or preparative HPLC. Formation of a salt (e.g., sulfate) can aid in purification.[14] | |
| Product is unstable on silica gel | Use neutral or basic alumina for chromatography. Alternatively, perform a quick filtration through a short plug of silica. |
Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reactant purity.
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol, 1.0 equiv.).
-
Dissolve the 2-aminopyridine in anhydrous methanol (5 mL).
-
Add the catalyst, for example, Scandium(III) triflate (0.05 mmol, 0.05 equiv.).
-
-
Addition of Reactants:
-
Add o-tolualdehyde (1.0 mmol, 1.0 equiv.) to the stirring solution.
-
Finally, add the isocyanide (e.g., tert-butyl isocyanide, 1.1 mmol, 1.1 equiv.) dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, gently heat the mixture to 40-60 °C.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically within 12-24 hours), concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Workflow Diagram
Caption: A step-by-step workflow for the GBB synthesis of this compound.
References
-
Bon, R. S., et al. (2019). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. [Link]
-
Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis. [Link]
-
Andrade, C. K. Z., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]
-
da Silva, W. R., et al. (2018). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO. [Link]
-
Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis. [Link]
-
Gioiello, A., et al. (2020). The Medicinal Chemistry in the Era of Machines and Automation: Recent Advances in Continuous Flow Technology. ResearchGate. [Link]
-
Martinez, A., et al. (2018). Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. ResearchGate. [Link]
-
Bon, R. S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. [Link]
-
Dömling, A., et al. (2018). Overview of GBB catalysts that performed best in reported catalyst screenings. ResearchGate. [Link]
-
Kim, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters. [Link]
-
Bon, R. S., et al. (2024). The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023). PubMed. [Link]
-
Andrade, C. K. Z., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. American Chemical Society. [Link]
-
Andrade, C. K. Z., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. National Institutes of Health. [Link]
-
Sharma, A., et al. (2022). and Catalyst-Free One-Pot Green Bound-Type Fused Bis-Heterocycles Synthesis via Groebke–Blackburn–Bienaymé Reaction/SNAr/Ring-Chain Azido-Tautomerization Strategy. PubMed Central. [Link]
-
Dömling, A., et al. (2018). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry. [Link]
-
Chern, J., et al. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Jana, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
-
Martinez, A., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Dömling, A., et al. (2018). The Groebke‐Blackburn‐Bienaymé Reaction. ResearchGate. [Link]
-
Hajra, A., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
Bon, R. S., et al. (2025). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. [Link]
-
de Oliveira, R. N., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 12. acs.figshare.com [acs.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 15. Troubleshooting [chem.rochester.edu]
Technical Support Center: Synthesis of 3-Aminoimidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of 3-aminoimidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important scaffold in their work. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Introduction
The 3-aminoimidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a popular and efficient method for its synthesis. However, like any chemical transformation, it is not without its potential challenges. This guide provides in-depth, scientifically-grounded advice to help you navigate and troubleshoot common side reactions and experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Low or No Yield of the Desired 3-Aminoimidazo[1,2-a]pyridine
Question: I am performing a Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize a 3-aminoimidazo[1,2-a]pyridine, but I am getting a very low yield or no product at all. What are the likely causes and how can I resolve this?
Answer:
Low or no yield in a GBB reaction can stem from several factors, primarily related to reagent quality, reaction conditions, and the stability of intermediates. Here’s a systematic approach to troubleshooting this issue:
1. Reagent Quality and Stoichiometry:
-
Isocyanide Decomposition: Isocyanides, particularly acid-sensitive ones, can decompose under the acidic conditions of the GBBR, leading to low yields.[1] Ensure your isocyanide is of high purity and consider using a milder acid catalyst or dropwise addition of the acid.
-
Aldehyde Reactivity: Aromatic aldehydes with strong electron-donating groups may be less reactive. In such cases, increasing the reaction temperature or using a stronger Lewis acid catalyst like Scandium triflate (Sc(OTf)₃) can be beneficial.[2]
-
2-Aminopyridine Nucleophilicity: The nucleophilicity of the 2-aminopyridine is crucial. Electron-withdrawing substituents on the pyridine ring can decrease its reactivity.
-
Stoichiometry: Ensure accurate stoichiometry of the three components. An excess of one reagent can sometimes lead to side reactions.
2. Reaction Conditions:
-
Anhydrous Conditions: The GBB reaction is sensitive to moisture. The initial formation of the imine intermediate from the 2-aminopyridine and aldehyde releases water. While some protocols tolerate this, strictly anhydrous conditions are often necessary to prevent hydrolysis of key intermediates, such as the nitrilium ion.[3] Consider using a dehydrating agent like anhydrous sodium sulfate or magnesium sulfate.
-
Catalyst Choice: The choice and amount of acid catalyst are critical. Common catalysts include p-toluenesulfonic acid (p-TsOH) and Sc(OTf)₃.[2] If you are using a Brønsted acid like p-TsOH and observing low yields, switching to a Lewis acid like Sc(OTf)₃ might improve the outcome, as it can more effectively activate the imine intermediate.
-
Solvent: Methanol is a common solvent for the GBB reaction. However, for certain substrates, other solvents like ethanol or even solvent-free conditions might be more effective.[4]
-
Temperature and Reaction Time: The optimal temperature and reaction time can vary significantly depending on the substrates. If the reaction is sluggish at room temperature, gentle heating (e.g., 50-60 °C) may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Troubleshooting Workflow:
FAQ 2: Formation of an Unexpected Isomer - The 2-Amino Regioisomer
Question: My spectral data (NMR, MS) suggests I have a product with the correct mass, but the NMR spectrum is inconsistent with the expected 3-aminoimidazo[1,2-a]pyridine structure. Could I have formed a regioisomer?
Answer:
Yes, the formation of the 2-amino regioisomer is a known, though often minor, side reaction in the synthesis of related imidazo[1,2-a]pyrimidines, and can also occur with 2-aminopyridines.[5][6] This occurs when the cyclization step of the GBB reaction proceeds through the exocyclic nitrogen of the 2-aminopyridine attacking the nitrilium intermediate, followed by rearrangement.
Identifying the 2-Amino Regioisomer:
Distinguishing between the 2-amino and 3-amino isomers can be challenging, but is possible with careful analysis of spectroscopic data, particularly ¹H and ¹³C NMR.
| Feature | 3-Amino Isomer (Expected) | 2-Amino Isomer (Side Product) | Rationale |
| ¹H NMR | |||
| H-2 Proton | Absent | Present as a singlet | The C2 position is substituted in the 3-amino isomer. |
| H-3 Proton | Present as a singlet | Absent | The C3 position is substituted in the 2-amino isomer. |
| ¹³C NMR | |||
| C-2 Carbon | Quaternary carbon signal | Methine carbon signal | The C2 carbon is attached to a proton in the 2-amino isomer. |
| C-3 Carbon | Methine carbon signal | Quaternary carbon signal | The C3 carbon is attached to a proton in the 3-amino isomer. |
Mechanism of Regioisomer Formation:
The regioselectivity of the cyclization is dependent on the relative nucleophilicity of the two nitrogen atoms in the intermediate formed after the isocyanide addition to the imine. While cyclization via the endocyclic pyridine nitrogen is generally favored to form the 3-amino product, under certain conditions, the exocyclic amino group can compete, leading to the 2-amino isomer.
Strategies to Improve Regioselectivity:
-
Continuous Flow Synthesis: Continuous flow reactors have been shown to improve regioselectivity towards the 3-amino isomer in the synthesis of related heterocyclic systems.[5][7] The precise control over reaction time and temperature in these systems can disfavor the formation of the kinetic 2-amino product.
-
Catalyst and Solvent Screening: The choice of acid catalyst and solvent can influence the charge distribution in the nitrilium intermediate and thus affect the regioselectivity. A systematic screening of different catalysts (e.g., Sc(OTf)₃, Yb(OTf)₃, p-TsOH) and solvents may be beneficial.
Purification:
Separating the 2-amino and 3-amino isomers can be challenging due to their similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel with a finely tuned eluent system is the most common method.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for obtaining the pure 3-amino isomer.
FAQ 3: Presence of a High Molecular Weight Byproduct - The Ugi Adduct
Question: I am observing a byproduct with a molecular weight corresponding to the addition of all three components plus a molecule of the acid catalyst's conjugate base. What is this impurity?
Answer:
This high molecular weight byproduct is likely a classic Ugi-type adduct. The Ugi reaction is a four-component reaction that incorporates a carboxylic acid (or its conjugate base) into the final product. In the context of the GBB reaction, which is typically acid-catalyzed, the conjugate base of the acid can act as the fourth component, leading to the formation of a linear Ugi adduct instead of the desired cyclic 3-aminoimidazo[1,2-a]pyridine. This side reaction is more frequently observed when using aliphatic aldehydes.[4]
Mechanism of Ugi Adduct Formation:
The Ugi reaction proceeds through a similar nitrilium ion intermediate as the GBB reaction. However, instead of an intramolecular cyclization, the nitrilium ion is trapped by the conjugate base of the acid catalyst (e.g., tosylate from p-TsOH). This is followed by a Mumm rearrangement to yield the stable, linear Ugi adduct.
Strategies to Minimize Ugi Adduct Formation:
-
Choice of Aldehyde: Aromatic aldehydes are generally less prone to forming Ugi adducts in the GBB reaction. If your synthesis allows, consider using an aromatic aldehyde.
-
Catalyst Selection: Using a Lewis acid like Sc(OTf)₃ may favor the GBB pathway over the Ugi pathway, as it can better promote the intramolecular cyclization.
-
Reaction Conditions: Lowering the reaction temperature may help to suppress the formation of the Ugi adduct.
-
Order of Addition: Adding the acid catalyst portion-wise or at a later stage of the reaction might reduce the concentration of the conjugate base available to participate in the Ugi reaction.
Purification:
The Ugi adduct is typically more polar than the desired 3-aminoimidazo[1,2-a]pyridine. Therefore, it can usually be separated by column chromatography on silica gel.
FAQ 4: Hydrolysis of Intermediates and Reagents
Question: My reaction mixture is complex, and I suspect that some of my starting materials or intermediates are hydrolyzing. How can I prevent this?
Answer:
Hydrolysis is a common issue in the GBB reaction, which can affect the isocyanide starting material and key reaction intermediates.
1. Isocyanide Hydrolysis:
Isocyanides can be sensitive to acidic aqueous conditions and can hydrolyze to the corresponding primary amine. This not only consumes the isocyanide but can also introduce a new nucleophile into the reaction mixture, leading to further side products.
-
Prevention: Use a high-purity, dry isocyanide and ensure that your reaction is conducted under anhydrous conditions.
2. Hydrolysis of the Nitrilium Intermediate:
The key nitrilium ion intermediate in the GBB reaction is electrophilic and can be attacked by water if present in the reaction mixture. This leads to the formation of an amide byproduct and prevents the desired cyclization.
-
Prevention: As mentioned previously, maintaining anhydrous reaction conditions is the most effective way to prevent the hydrolysis of this intermediate. The use of a dehydrating agent is highly recommended.
Recommended Experimental Protocol to Minimize Side Reactions:
This protocol incorporates best practices to minimize the side reactions discussed above.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-aminopyridine (1.0 equiv.), the aldehyde (1.0 equiv.), and a dehydrating agent such as anhydrous sodium sulfate (a small amount).
-
Add an anhydrous solvent (e.g., methanol, 0.2 M).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the isocyanide (1.0 equiv.).
-
Slowly add the acid catalyst (e.g., p-TsOH, 0.2 equiv. or Sc(OTf)₃, 0.1 equiv.) as a solution in the anhydrous solvent.
-
Monitor the reaction by TLC. If necessary, gently heat the reaction mixture.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
References
-
Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Bonacorso, H. G., et al. (2022). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]
- Hulme, C., et al. (2005). A new multicomponent reaction for the synthesis of 3-amino-imidazo[1,2-a]pyridines. Tetrahedron Letters, 46(43), 7407-7409.
-
Lu, Y., & Zhang, W. (2008). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. QSAR & Combinatorial Science, 23(10), 827-835. [Link]
-
Mai, B. K., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]
-
Poole, D. L., et al. (2014). Regioselective synthesis of 3-aminoimidazo[1,2-a]-pyrimidines under continuous flow conditions. Organic letters, 16(22), 5948-5951. [Link]
-
Rasapalli, S., Sammeta, V. R., Huang, Y., Golen, J. A., & Savinov, S. N. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC advances, 9(52), 30263-30270. [Link]
- Shaabani, A., et al. (2008). Rapid Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines.
-
Various Authors. (2022). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Various Authors. (2022). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
- Whittaker, M., et al. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ugi Reaction [organic-chemistry.org]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
Technical Support Center: Purification of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine
Last Updated: January 19, 2026
Introduction
Welcome to the technical support guide for the purification of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine. This document is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and purification of this and structurally related imidazo[1,2-a]pyridine derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs.[1][2][3] The specific target of this guide, this compound, is often synthesized via multicomponent reactions, most notably the Groebke-Blackburn-Bienaymé (GBB) reaction.[4][5] While powerful, these one-pot syntheses can present unique purification challenges due to the potential for various side products and unreacted starting materials.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common purification hurdles and obtain your target compound with high purity.
I. Understanding the Chemistry: The Groebke-Blackburn-Bienaymé Reaction
The GBB reaction is a three-component reaction between an aldehyde (o-tolualdehyde), an isocyanide, and a 2-amino-heterocycle (2-aminopyridine) to form the fused imidazo[1,2-a]pyridine ring system.[4][5][6][7]
Caption: General scheme of the Groebke-Blackburn-Bienaymé reaction.
Potential Impurities
Understanding the potential impurities is the first step in designing an effective purification strategy. Common impurities can include:
-
Unreacted Starting Materials: 2-aminopyridine, o-tolualdehyde, and isocyanide.
-
Side Products from Incomplete Cyclization: Intermediates of the GBB reaction.
-
Homocoupling Products: Products arising from the self-reaction of starting materials.
-
Isomers: Positional isomers of the final product.
II. Frequently Asked Questions (FAQs)
Q1: My crude product is a sticky oil, not a solid. How can I crystallize it?
A1: Sticky oils are often the result of residual solvent or the presence of impurities that inhibit crystallization. First, ensure all solvent has been removed under high vacuum. If it remains an oil, try trituration with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization or solidify the impurities, allowing for their removal by filtration. If trituration fails, column chromatography is the recommended next step.
Q2: I'm seeing multiple spots on my TLC plate after the reaction. What are they likely to be?
A2: The multiple spots likely correspond to your desired product, unreacted starting materials, and potential side products. 2-aminopyridine is a common unreacted starting material that is often visible on TLC. You can co-spot your crude reaction mixture with the starting materials to identify them. The other spots could be intermediates or side-products from the GBB reaction.
Q3: Can I use a simple acid-base extraction to purify my product?
A3: Yes, an acid-base extraction can be a very effective initial purification step.[8][9][10][11] this compound has a basic amino group and can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer.[10][12] See the detailed protocol in Section IV.
Q4: What is the best solvent system for column chromatography?
A4: The optimal solvent system will depend on the specific impurities present. A good starting point for imidazo[1,2-a]pyridine derivatives is a gradient of ethyl acetate in hexanes or dichloromethane.[13][14] It is crucial to first determine the appropriate solvent system using thin-layer chromatography (TLC).[15]
Q5: My purified product has a slight yellow tint. Is this normal?
A5: A slight yellow coloration is not uncommon for this class of compounds and may not necessarily indicate a significant impurity. However, for high-purity applications, recrystallization from a suitable solvent like ethanol or methanol can often remove colored impurities.[1][16]
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common purification challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Incomplete reaction. 2. Product loss during extraction. 3. Product remains on the chromatography column. | 1. Monitor the reaction by TLC to ensure completion. 2. Perform multiple extractions with the organic solvent. Back-extract the aqueous layer to recover any dissolved product.[9] 3. Use a more polar solvent system to elute the column. |
| Co-elution of Impurities during Column Chromatography | 1. Similar polarity of the product and impurity. 2. Overloading the column. | 1. Try a different solvent system (e.g., substitute ethyl acetate with acetone). 2. Use a larger column or a smaller amount of crude product. |
| Product is not soluble in common organic solvents | 1. The compound may have formed a salt. | 1. If the reaction was worked up with acid, neutralize the solution with a base (e.g., sodium bicarbonate) before extraction. |
| Recrystallization does not improve purity | 1. The chosen solvent is not ideal. 2. The impurity has very similar solubility to the product. | 1. Perform a solvent screen to find a solvent in which the product is soluble when hot but sparingly soluble when cold. 2. If a single solvent is ineffective, try a two-solvent recrystallization system (e.g., ethanol/water). |
IV. Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is an effective first-pass purification to remove non-basic impurities.
Objective: To separate the basic product from neutral and acidic impurities.
Materials:
-
Crude this compound
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel
-
Beakers and Erlenmeyer flasks
-
Rotary Evaporator
Procedure:
-
Dissolve the crude product in a suitable organic solvent like DCM or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated product will be in the aqueous (bottom) layer if using DCM, or the top layer if using a less dense solvent.
-
Drain the organic layer and set it aside.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Combine the organic layers (these contain the neutral and acidic impurities).
-
Slowly add 1 M NaOH or saturated NaHCO₃ to the aqueous layer containing the product until the solution is basic (check with pH paper). The product should precipitate out or become soluble in an organic solvent.
-
Extract the product from the now basic aqueous solution with several portions of the organic solvent.
-
Combine the organic extracts containing the purified product.
-
Wash the combined organic extracts with brine to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the purified product.
Caption: Workflow for acid-base extraction purification.
Protocol 2: Flash Column Chromatography
This protocol is suitable for separating compounds with similar polarities.[13][15]
Objective: To purify the product based on its differential adsorption to a stationary phase.
Materials:
-
Crude or partially purified this compound
-
Silica Gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude mixture in various solvent ratios (e.g., 10%, 20%, 30% ethyl acetate in hexanes). The ideal system will give the product an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly. Tap the column gently to remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the eluent.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Caption: Step-by-step workflow for flash column chromatography.
V. References
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. (2021-01-20). Retrieved from [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. (2022-06-22). Retrieved from [Link]
-
Acid–base extraction - Wikipedia. Retrieved from [Link]
-
Acid-Base Extraction. Retrieved from [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022-04-07). Retrieved from [Link]
-
Acid-Base Extraction - Analytical Chemistry - PSIBERG. (2023-10-17). Retrieved from [Link]
-
Acid-Base Extraction Tutorial - YouTube. (2020-03-21). Retrieved from [Link]
-
Column Chromatography - Organic Chemistry at CU Boulder. Retrieved from [Link]
-
C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine oxalic acid salt. Retrieved from [Link]
-
Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence | ACS Organic & Inorganic Au. (2025-06-12). Retrieved from [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal. Retrieved from [Link]
-
Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed. Retrieved from [Link]
-
Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery | Request PDF - ResearchGate. (2015-05-01). Retrieved from [Link]
-
column chromatography & purification of organic compounds - YouTube. (2021-02-09). Retrieved from [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2016-01-01). Retrieved from [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC - PubMed Central. (2024-08-01). Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Retrieved from [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (2024-01-01). Retrieved from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchGate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. psiberg.com [psiberg.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. cup.edu.cn [cup.edu.cn]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. nanobioletters.com [nanobioletters.com]
identifying impurities in the synthesis of imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established synthetic protocols and mechanistic insights, this resource provides troubleshooting advice and frequently asked questions to help you optimize your reactions, identify impurities, and achieve higher yields and purity.
Introduction to Imidazo[1,2-a]pyridine Synthesis
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] Several synthetic strategies are employed for their preparation, with the most common being the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction and the condensation of 2-aminopyridines with α-haloketones.[2][3][4] While these methods are robust, they are not without their challenges, often leading to the formation of impurities that can complicate purification and reduce yields. This guide will address specific issues related to these synthetic routes.
Troubleshooting Common Synthetic Issues
This section is formatted as a series of questions and answers to directly address problems you may encounter in the lab.
Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a powerful one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide to form 3-aminoimidazo[1,2-a]pyridines.[5]
Q1: My GBB reaction is sluggish or not proceeding to completion. What are the likely causes and solutions?
A1: Several factors can contribute to a slow or incomplete GBB reaction.
-
Catalyst Choice and Loading: The GBB reaction is often catalyzed by a Lewis or Brønsted acid.[6] Scandium triflate (Sc(OTf)₃) and p-toluenesulfonic acid (pTSA) are commonly used.[6] If the reaction is not progressing, consider the following:
-
Catalyst Activity: Ensure your catalyst is not deactivated. For instance, Sc(OTf)₃ is hygroscopic and its activity can be diminished by moisture.
-
Catalyst Loading: While catalytic amounts are required, too little may not be sufficient. A typical starting point is 10-20 mol%. You may need to screen different catalyst loadings to find the optimal concentration for your specific substrates.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield.[7]
-
Polar Protic Solvents: Alcohols like methanol or ethanol are often preferred as they can facilitate the formation of the key imine intermediate.[7]
-
Aprotic Solvents: If using aprotic solvents like toluene or dichloromethane, the reaction may be slower, and the removal of water formed during imine formation might be necessary.[7] Consider using a Dean-Stark apparatus or adding a dehydrating agent.
-
-
Purity of Starting Materials: Impurities in your starting materials can inhibit the reaction.
-
Aldehyde Purity: Aldehydes can oxidize to carboxylic acids upon storage. The presence of acidic impurities can interfere with the catalyst. It is advisable to use freshly distilled or purified aldehydes.
-
Isocyanide Stability: Isocyanides can be unstable, especially under acidic conditions.[8] Use high-purity isocyanides and consider adding them to the reaction mixture last.
-
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the imine intermediate. How can I promote the final cyclization step?
A2: The formation of the imine from the 2-aminopyridine and aldehyde is the first step in the GBB reaction mechanism.[6] If this intermediate accumulates, it suggests that the subsequent nucleophilic attack by the isocyanide and the final cyclization are the rate-limiting steps.
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the cyclization to occur. Microwave irradiation has also been shown to be effective in driving GBB reactions to completion.[9]
-
Catalyst's Role: A Lewis acid catalyst not only promotes imine formation but also activates the imine towards nucleophilic attack by the isocyanide.[8] Ensure your catalyst is active and present in a sufficient amount.
-
Isocyanide Reactivity: The nucleophilicity of the isocyanide plays a role. If you are using a sterically hindered or electron-poor isocyanide, the reaction may require more forcing conditions.
Q3: My final product is contaminated with a compound that appears to be an N-acylated 2-aminopyridine. How is this formed and how can I avoid it?
A3: This impurity can arise if the isocyanide reacts with any water present in the reaction mixture, followed by rearrangement and reaction with the 2-aminopyridine. To minimize this side reaction:
-
Use Anhydrous Conditions: Ensure all your reagents and solvents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Dehydrating Agents: The addition of a dehydrating agent like trimethyl orthoformate can be beneficial, especially in large-scale reactions.[5]
Condensation of 2-Aminopyridines with α-Haloketones
This is a classical and widely used method for the synthesis of 2-substituted imidazo[1,2-a]pyridines. The reaction proceeds via an initial N-alkylation of the 2-aminopyridine followed by intramolecular cyclization.[4][10]
Q1: My reaction is producing a mixture of the desired product and an intermediate that has not cyclized. How can I drive the reaction to completion?
A1: The accumulation of the N-alkylated intermediate is a common issue. This intermediate is a salt, and its cyclization to the final product often requires a base and/or heat.
-
Role of Base: A base is typically required to deprotonate the exocyclic amino group of the N-alkylated intermediate, which then acts as a nucleophile to close the imidazole ring. Common bases include sodium bicarbonate, potassium carbonate, or an organic base like triethylamine. Ensure you are using a sufficient amount of base.
-
Temperature: Heating the reaction mixture is often necessary to facilitate the intramolecular cyclization. Refluxing in a suitable solvent like ethanol or DMF is a common practice.[4]
-
Solvent Choice: The polarity of the solvent can influence the rate of both the initial N-alkylation and the subsequent cyclization. Ethanol is a good starting point as it can solvate the intermediate salt and facilitate the cyclization.
Q2: I am observing a dark-colored reaction mixture and multiple spots on my TLC plate, indicating significant side product formation. What are the likely side reactions?
A2: The formation of dark-colored mixtures and multiple byproducts can be attributed to several side reactions.
-
Self-condensation of the α-haloketone: α-Haloketones can undergo self-condensation, especially in the presence of a base, leading to complex polymeric material. To mitigate this, try adding the α-haloketone slowly to the solution of 2-aminopyridine.
-
Reaction with the exocyclic amino group: While the initial N-alkylation is desired at the pyridine nitrogen, reaction at the exocyclic amino group can also occur, leading to isomeric impurities. The regioselectivity is often influenced by the reaction conditions.
-
Purity of 2-aminopyridine: Impurities in the 2-aminopyridine can lead to the formation of undesired side products. Ensure the purity of your starting material.
Q3: My yield is consistently low, even when the reaction appears to go to completion by TLC. What could be the issue?
A3: Low isolated yields despite good conversion can be due to several factors.
-
Product Solubility: The product imidazo[1,2-a]pyridine may have some solubility in the aqueous phase during workup. Minimize the volume of aqueous washes and consider back-extracting the aqueous layer with an organic solvent.
-
Purification Losses: Purification by column chromatography can sometimes lead to significant product loss, especially if the compound is highly polar. Consider alternative purification methods like crystallization if possible.
-
Product Stability: Some imidazo[1,2-a]pyridine derivatives can be sensitive to strong acids or bases used during workup. A neutral workup is often preferable.
FAQ: Impurity Identification
Q: What are the characteristic NMR signals for the imidazo[1,2-a]pyridine core?
A: The proton NMR spectrum of the imidazo[1,2-a]pyridine core shows characteristic signals for the protons on both the imidazole and pyridine rings. The chemical shifts will vary depending on the substitution pattern, but some general ranges can be provided. For the parent imidazo[1,2-a]pyridine, the approximate chemical shifts are:
| Proton | Chemical Shift (ppm) |
| H-2 | ~7.5 |
| H-3 | ~7.9 |
| H-5 | ~8.1 |
| H-6 | ~6.7 |
| H-7 | ~7.1 |
| H-8 | ~7.6 |
The carbon-13 NMR spectrum also shows distinct signals for the carbons of the fused ring system.
Q: How can I use mass spectrometry to identify impurities?
A: High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of your product and any impurities. By comparing the exact masses of the observed ions with the calculated masses of potential impurities, you can often identify them. For example, the mass of an uncyclized N-alkylated intermediate in the condensation reaction will be 18 units (H₂O) higher than the desired product.
Q: Are there any established HPLC methods for purity analysis of imidazo[1,2-a]pyridines?
A: Yes, reverse-phase HPLC is commonly used to assess the purity of imidazo[1,2-a]pyridine derivatives. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.[11] The use of a diode array detector (DAD) can provide UV spectra of the peaks, which can aid in distinguishing the product from impurities.
Experimental Protocols
Protocol 1: General Procedure for Purity Analysis by RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition.
Visualizing Reaction Pathways
To better understand the formation of the desired product and potential side products, the following diagrams illustrate the key reaction mechanisms.
Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.
Caption: Mechanism of Condensation with α-Haloketones.
References
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PubMed Central. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Available at: [Link]
-
Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
-
The Groebke-Blackburn-Bienaymé Reaction. Semantic Scholar. Available at: [Link]
-
Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PubMed Central. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. NIH. Available at: [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
-
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. ResearchGate. Available at: [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PubMed Central. Available at: [Link]
-
Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. Available at: [Link]
-
One-pot preparation of isocyanides from amines and their multicomponent reactions: crucial role of dehydrating agent and base. RSC Publishing. Available at: [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]
-
One-pot preparation of isocyanides from amines and their multicomponent reactions: Crucial role of dehydrating agent and base. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-conferences.org [bio-conferences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 6. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine
Welcome to the dedicated technical support guide for the synthesis and purification of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1] The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a highly efficient method for assembling this scaffold.[2][3] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you optimize your reaction yield and product purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and purification of this compound. Each issue is analyzed from a mechanistic perspective to provide robust and scientifically grounded solutions.
Issue 1: Low or No Product Yield
A low yield of the desired this compound is a frequent challenge. The causes can range from suboptimal reaction conditions to issues with starting material quality.
Question: My GBB reaction is giving a very low yield or failing completely. What are the likely causes and how can I improve it?
Answer:
Several factors can contribute to a low yield in the Groebke-Blackburn-Bienaymé reaction. A systematic approach to troubleshooting is crucial.
-
Causality: The GBB reaction is an acid-catalyzed process that begins with the formation of an imine from 2-aminopyridine and o-tolualdehyde.[4][5] This is followed by a [4+1] cycloaddition with the isocyanide.[2] If any of these steps are inefficient, the overall yield will be poor.
-
Troubleshooting Steps:
-
Catalyst Choice and Loading: The choice of acid catalyst is critical. While various Lewis and Brønsted acids can be used, their effectiveness can vary.[6][7]
-
Recommendation: Start with a reliable catalyst such as Scandium(III) triflate (Sc(OTf)₃) or p-toluenesulfonic acid (PTSA).[2][8] Optimize the catalyst loading; typically 5-20 mol% is effective.[7][9] An insufficient amount of catalyst can lead to a sluggish reaction, while an excess may promote side reactions.
-
-
Solvent Effects: The solvent plays a more complex role than simply dissolving the reactants; it can participate in the reaction mechanism.[10]
-
Reaction Temperature and Time: The reaction kinetics are temperature-dependent.
-
Recommendation: If the reaction is slow at room temperature, consider gentle heating (e.g., 50-80 °C).[12] Microwave irradiation can also significantly accelerate the reaction, often leading to higher yields in shorter times.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition of the product.[13][14]
-
-
Purity of Starting Materials: The purity of all three components (2-aminopyridine, o-tolualdehyde, and isocyanide) is paramount.
-
Recommendation: Ensure o-tolualdehyde is free of the corresponding carboxylic acid, which can interfere with the reaction. Isocyanides can degrade over time, so using a freshly prepared or purified isocyanide is advisable.[2]
-
-
Steric Hindrance: The ortho-methyl group on o-tolualdehyde introduces steric hindrance, which can slow down the initial imine formation.[15]
-
Recommendation: To overcome this, you may need to use slightly more forcing conditions (higher temperature or longer reaction time) compared to reactions with less hindered aldehydes.
-
-
Issue 2: Product Purity and Difficult Purification
Obtaining a pure product can be challenging due to the presence of unreacted starting materials and potential side products.
Question: My crude product is a complex mixture, and I'm struggling to isolate pure this compound. What are the likely impurities and how can I effectively purify my product?
Answer:
A complex crude mixture is often the result of an incomplete reaction or the formation of side products. Understanding the potential impurities is key to developing an effective purification strategy.
-
Causality: The primary impurities are typically unreacted 2-aminopyridine, o-tolualdehyde, and isocyanide-derived byproducts. In some cases, regioisomers or products from competing reaction pathways, like the Ugi reaction, can also form, although the latter is less common with aromatic aldehydes.[9][16] The similar polarities of the product and some of these impurities can make separation difficult.
-
Troubleshooting Steps:
-
Removal of Unreacted 2-Aminopyridine: 2-aminopyridine is a basic compound.
-
Recommendation: An acidic wash of the crude product solution can effectively remove it. Dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane and wash with a dilute aqueous acid solution (e.g., 1 M HCl).[17] The protonated 2-aminopyridine will partition into the aqueous layer.
-
-
Removal of Unreacted o-Tolualdehyde: Aldehydes can be removed through several methods.
-
Recommendation: A wash with a saturated aqueous solution of sodium bisulfite can form a water-soluble adduct with the aldehyde, facilitating its removal into the aqueous phase.
-
-
Column Chromatography Optimization: Flash column chromatography is the most common method for purifying the final product.
-
Recommendation: A solvent system of hexane and ethyl acetate is a good starting point.[18] A gradient elution, starting with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity, will help to separate the components. For more polar impurities, a mixture of dichloromethane and methanol can be effective.[1] Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the basic product on the silica gel.
-
-
Recrystallization: This is an excellent technique for final purification if a suitable solvent is found.
-
Recommendation: Experiment with a range of solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing N-heterocycles include ethanol, isopropanol, acetonitrile, or mixtures such as ethyl acetate/hexane.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of the reactants for the GBB reaction?
A1: Typically, a 1:1:1 molar ratio of 2-aminopyridine, o-tolualdehyde, and the isocyanide is used.[10] However, to drive the reaction to completion, a slight excess (1.1-1.2 equivalents) of the more volatile or less stable components, such as the aldehyde or isocyanide, can sometimes be beneficial.
Q2: How can I monitor the progress of my GBB reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method.[13][14] Use a suitable mobile phase, such as 7:3 or 8:2 hexane:ethyl acetate, and visualize the spots under UV light (254 nm and/or 365 nm).[8][19] The product, being a larger conjugated system, should have a different Rf value than the starting materials. Staining with potassium permanganate can also help visualize spots that are not UV-active.
Q3: Can I perform this reaction without a catalyst?
A3: While some GBB reactions can proceed without a catalyst, especially under high temperatures, the use of an acid catalyst is generally recommended to achieve good yields in a reasonable timeframe, particularly when dealing with sterically hindered aldehydes like o-tolualdehyde.[20]
Q4: My purified product appears to be an oil, but the literature reports a solid. What should I do?
A4: This could be due to residual solvent or minor impurities preventing crystallization. Try co-evaporating your product with a solvent in which it is sparingly soluble (e.g., hexane or diethyl ether) under reduced pressure. This can sometimes induce crystallization. If that fails, re-purification by column chromatography followed by careful solvent removal is recommended.
Experimental Protocols & Data
Optimized Synthesis Protocol for this compound
This protocol provides a reliable starting point for the synthesis. Optimization may be required based on the specific isocyanide used and the scale of the reaction.
Materials:
-
2-Aminopyridine
-
o-Tolualdehyde
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Scandium(III) triflate (Sc(OTf)₃) or p-Toluenesulfonic acid (PTSA)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 eq), o-tolualdehyde (1.0-1.1 eq), and methanol (to make a 0.2-0.5 M solution with respect to 2-aminopyridine).
-
Add the isocyanide (1.0-1.1 eq) to the mixture.
-
Add the acid catalyst (Sc(OTf)₃, 5-10 mol% or PTSA, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 50 °C. Monitor the reaction progress by TLC every 1-2 hours.
-
Once the reaction is complete (typically 4-24 hours), concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol: Flash Column Chromatography
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30-50%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Sc(OTf)₃ (10 mol%) | PTSA (20 mol%) | I₂ (20 mol%) |
| Solvent | Methanol | Ethanol | Dichloromethane |
| Temperature | Room Temperature | 50 °C | Reflux |
| Typical Yield Range | 75-90% | 70-85% | 60-80% |
| This table presents typical reaction conditions and expected yield ranges based on literature precedents. Actual results may vary. |
Visualizing the Workflow
Logical Troubleshooting Flowchart for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Purification Strategy Workflow
Caption: A typical workflow for product purification.
References
Sources
- 1. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. columbia.edu [columbia.edu]
- 7. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 10. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Chromatography [chem.rochester.edu]
- 19. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Solubility of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine in Assays
Introduction
Researchers working with 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine and related imidazopyridine derivatives often face a significant experimental hurdle: poor aqueous solubility.[1][2] This challenge can lead to compound precipitation, underestimated biological activity, and inconsistent assay results, ultimately hindering drug discovery and development efforts.[3] This guide provides a comprehensive, question-and-answer-based framework for understanding and systematically overcoming the solubility issues associated with this compound. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind these troubleshooting strategies, empowering you to make informed decisions in your experimental design.
Understanding the Molecule: Why is Solubility a Challenge?
The structure of this compound inherently contains features that contribute to its low water solubility:
-
Hydrophobic Core: The fused imidazopyridine ring system and the attached o-tolyl group are largely nonpolar and hydrophobic, resisting interaction with water molecules.
-
Basic Amine Group: The primary amine at the 3-position is a basic functional group. Its state of ionization is highly dependent on the pH of the surrounding medium.[4][5] In its neutral (free base) form, which predominates at neutral or alkaline pH, the molecule is less polar and thus less soluble in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My compound precipitates immediately when I add my DMSO stock to my aqueous assay buffer. What's happening?
A1: This is a classic phenomenon known as "solvent shock" or "crashing out."[6] Your compound is well-dissolved in the highly concentrated organic stock solution (e.g., 100% DMSO). When this is rapidly diluted into an aqueous buffer, the solvent environment changes drastically from organic to polar. The compound's solubility limit in the final aqueous solution is exceeded instantaneously, causing it to precipitate before it can properly disperse.
Q2: What is the best solvent for preparing a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing stock solutions of poorly soluble compounds like this one.[6][7] It is a powerful, amphiphilic solvent capable of dissolving a wide range of polar and nonpolar substances.[3][8] However, it is critical to use anhydrous DMSO to prevent the introduction of water, which can lower the compound's solubility in the stock solution over time.[9]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The final concentration of DMSO is critical, as it can be toxic to cells.[7][8][10] A general rule of thumb is to keep the final DMSO concentration below 0.5% (v/v) .[10][11] Some robust cell lines may tolerate up to 1%, but this is not universal.[12] It is imperative to perform a solvent tolerance test for your specific cell line and assay to determine the highest concentration that does not cause cytotoxic or confounding effects.[10][11]
Q4: How can pH adjustment improve the solubility of this compound?
A4: The amine group on the molecule is basic. By lowering the pH of your aqueous buffer, you can protonate this amine group, forming a positively charged ammonium salt (R-NH3+). This ionized form is significantly more polar and, therefore, more soluble in water.[4][13][14] It is often beneficial to work at a pH at least 1-2 units below the compound's pKa to ensure it remains in its more soluble, ionized state.[13]
Systematic Troubleshooting Workflow
When facing persistent solubility issues, a systematic approach is more effective than random trial and error. The following workflow guides you from basic optimization to advanced formulation strategies.
Caption: A step-by-step decision tree for troubleshooting solubility.
Troubleshooting Guides
Issue 1: Compound is difficult to dissolve even in pure DMSO.
-
Plausible Cause: The compound may have low intrinsic solubility, or it may require energy to break up the crystal lattice.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution in a water bath (e.g., 37-50°C) for short periods.[9] Be cautious, as excessive heat can degrade the compound.
-
Sonication: Use a bath sonicator to provide mechanical energy, which can help break apart solid aggregates and facilitate dissolution.[15]
-
Vortexing: Ensure thorough mixing by vortexing the vial for 15-30 seconds after adding the solvent.[15]
-
Re-evaluate Concentration: If the compound still does not dissolve, your target stock concentration may be too high. Prepare a new stock at a lower concentration (e.g., reduce from 20 mM to 10 mM).
-
Issue 2: Precipitation occurs during serial dilution or upon final addition to the assay plate.
-
Plausible Cause: This is likely due to solvent shock or exceeding the solubility limit in the final buffer.
-
Troubleshooting Steps:
-
Perform Serial Dilutions: Instead of a single large dilution from 100% DMSO into the aqueous buffer, perform intermediate dilution steps.[11] For example, dilute the 100% DMSO stock into a 50:50 DMSO:buffer mixture, and then dilute that intermediate stock into the final buffer.
-
Mixing Technique: When adding the compound to the buffer, do so dropwise while the buffer is being vortexed or stirred vigorously.[11] This rapid mixing helps disperse the compound molecules before they have a chance to aggregate and precipitate.
-
Lower Final Concentration: The most straightforward solution may be to lower the final working concentration of the compound in your assay.
-
Issue 3: Basic optimization is insufficient; the compound remains poorly soluble.
-
Plausible Cause: The intrinsic hydrophobicity of the molecule is too high for simple solvent and pH adjustments to overcome at the desired concentration.
-
Advanced Strategy 1: Use of Cyclodextrins
-
Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate the hydrophobic this compound molecule, forming an "inclusion complex."[18][19][20] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[16][17]
-
Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[16][18] Start by testing a range of HP-β-CD concentrations in your assay buffer.
-
Caption: How cyclodextrins solubilize hydrophobic compounds.
-
Advanced Strategy 2: Use of Surfactants
-
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), self-assemble into micelles.[21][22] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble compound partitions into the hydrophobic core, allowing it to be dispersed in the aqueous solution.[21][23][24]
-
Recommendation: Non-ionic surfactants like Polysorbate 80 (Tween® 80) are often used in biological assays.[25] As with co-solvents, it is crucial to test for any effects of the surfactant itself on your assay readout.
-
Data Summary Tables
Table 1: Properties of Common Organic Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
|---|---|---|---|
| DMSO | 7.2 | 189 | Powerful solvent, low volatility, potentially toxic to cells at >0.5%.[7][10] |
| Ethanol | 4.3 | 78.4 | Good solvent, more volatile, can be more cytotoxic than DMSO.[7][8][10] |
| Methanol | 5.1 | 64.7 | High volatility, generally more toxic than Ethanol.[8] |
Table 2: Typical Co-Solvent Concentration Limits in Cell-Based Assays
| Co-Solvent | Typical Final Conc. (v/v) | Potential Issues |
|---|---|---|
| DMSO | ≤ 0.5% | Cytotoxicity, differentiation induction, altered gene expression.[10][12] |
| Ethanol | ≤ 0.5% | Cytotoxicity, protein denaturation, cellular stress.[7][8] |
| Methanol | ≤ 0.1% | High cytotoxicity, not recommended for most cell assays.[8] |
Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM)
-
Calculation: Determine the mass of this compound needed.
-
Formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
-
Weighing: Accurately weigh the calculated mass of the compound onto a weigh boat using an analytical balance.[26]
-
Dissolution: Quantitatively transfer the solid into a sterile, appropriate-sized glass vial.[27] Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Mixing: Cap the vial securely and vortex for 30 seconds. If necessary, use a brief sonication or gentle warming (37°C) to aid dissolution.[9][15] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into single-use, light-blocking vials to avoid repeated freeze-thaw cycles.[26] Store at -20°C or -80°C as recommended for the compound's stability.
Protocol 2: Solvent Tolerance Test for Cell-Based Assays
-
Plate Cells: Seed your cells in a multi-well plate (e.g., 96-well) at the density used for your main experiment and allow them to adhere overnight.
-
Prepare Solvent Dilutions: Prepare serial dilutions of your solvent (e.g., DMSO) in your complete cell culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%). Also, prepare a "medium only" control.
-
Treat Cells: Remove the old medium from the cells and add the medium containing the different solvent concentrations. Include wells with untreated cells as a negative control.
-
Incubate: Incubate the plate for the duration of your actual experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to measure the effect of the solvent at each concentration.
-
Analysis: Determine the highest concentration of the solvent that does not significantly reduce cell viability or alter morphology compared to the untreated control. This is your maximum tolerated solvent concentration.
Protocol 3: pH-Solubility Screening
-
Prepare Buffers: Prepare a set of biologically compatible buffers covering a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common buffer systems include MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), HEPES (pH 6.8-8.2), and Tris (pH 7.5-9.0). Ensure the buffer components will not interfere with your assay.[28]
-
Add Compound: To a series of microcentrifuge tubes, each containing one of the buffers, add a small aliquot of your concentrated DMSO stock solution to achieve the desired final concentration. Ensure the final DMSO percentage is constant across all tubes and is below the cytotoxic limit.
-
Equilibrate: Incubate the tubes at the experimental temperature (e.g., room temperature or 37°C) for 1-2 hours to allow them to equilibrate. Mix occasionally.
-
Observe for Precipitation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitated compound.
-
Assess Solubility: Carefully take a sample from the supernatant of each tube. You can assess solubility visually (by observing the size of the pellet) or quantitatively by measuring the concentration of the dissolved compound in the supernatant via HPLC-UV or LC-MS.
-
Determine Optimal pH: Identify the pH range that provides the highest solubility for your compound without visible precipitation.
References
- Vertex AI Search. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search. (2023).
- Vertex AI Search. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
- Vertex AI Search. (2021). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
- Vertex AI Search. (n.d.). Solubility and pH of amines.
- Vertex AI Search. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
- Vertex AI Search. (2025).
- Vertex AI Search. (2013). Considerations regarding use of solvents in in vitro cell based assays.
- Vertex AI Search. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients.
- Vertex AI Search. (2020).
- Vertex AI Search. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC - NIH.
- Vertex AI Search. (2013). Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH.
- BenchChem. (2025). Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays.
- ChemGulf. (2025). How do amines and amides affect the pH of a solution? - Blog.
- World Pharma Today. (n.d.).
- BenchChem. (2025).
- Vertex AI Search. (2025).
- Vertex AI Search. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC - NIH.
- BenchChem. (2025). Technical Support Center: Troubleshooting Solubility of Chemical Compounds in Aqueous Buffers.
- ResearchGate. (2025). (PDF)
- Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
- Vertex AI Search. (2022).
- ResearchGate. (2025).
- JOCPR. (2024). Journal of Chemical and Pharmaceutical Research, 16(12)
- ACS Publications. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity | Journal of Medicinal Chemistry.
- ResearchGate. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF.
- Vertex AI Search. (2025).
- AnalyteGuru. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- Aragen Life Sciences. (2021).
- PubChem - NIH. (n.d.). 2-(o-Tolyl)pyridine | C12H11N | CID 82510.
- InChI Key. (n.d.). 2-(p-tolyl)imidazo[1,2-a]pyridine.
- BenchChem. (2025).
- Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds.
- Thoreauchem. (n.d.). C-(2-p-Tolyl-imidazo[1,2-a]pyridin-3-yl)-methylamine oxalic acid salt.
- Echemi. (n.d.). 2-(2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine.
- Chemistry LibreTexts. (2023). Advanced Properties of Amines.
- PubMed Central. (2025).
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- Reddit. (2022).
- MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
- ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?.
- PharmaCompass.com. (n.d.). 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid.
- Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
- Theses. (n.d.). Imidazopyridine derivatives as ligands for different biological targets.
- Thoreauchem. (n.d.). 2-(m-tolyl)imidazo[1,2-a]pyridin-3-amine-None.
- BenchChem. (2025).
- MDPI. (2024).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. issr.edu.kh [issr.edu.kh]
- 5. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jocpr.com [jocpr.com]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Addressing Compound Instability in Biological Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with compound stability during in vitro experiments. Unidentified compound instability can lead to inaccurate data, misleading structure-activity relationships (SAR), and poor translation from in vitro to in vivo studies. This resource provides structured troubleshooting guides, detailed protocols, and answers to frequently asked questions to help you diagnose and mitigate these critical issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding compound instability.
Q1: My compound shows high variability or loses activity over the course of my cell-based assay. What is the likely cause?
A1: This issue often points to either poor solubility or instability in the complex cell culture medium.[1] The compound may be precipitating out of solution, or it could be degrading due to enzymatic activity from serum components or inherent chemical instability under the assay's pH and temperature conditions.[1][2] It is crucial to first assess the compound's stability directly in the assay medium over the experiment's duration.[2]
Q2: I observed potent activity in a biochemical assay (e.g., purified enzyme) but little to no activity in a cell-based assay. Why the discrepancy?
A2: This common problem suggests several possibilities: low cell permeability, active efflux from the cell, or, most relevant to this guide, rapid degradation in the cell culture medium.[1] Biochemical assays often use simple buffers, whereas cell culture media contain a complex mixture of salts, amino acids, vitamins, and serum proteins, which can introduce multiple degradation pathways (enzymatic, pH-mediated) not present in the simpler system.[1][2]
Q3: What are the primary drivers of compound degradation in biological media like plasma or cell culture media?
A3: Degradation in biological media is broadly categorized into three types:
-
Chemical Instability: Intrinsic molecular instability leading to reactions like hydrolysis or oxidation, often influenced by the pH and temperature of the medium.[3][4]
-
Metabolic Instability: Enzymatic degradation by proteins present in the matrix, such as esterases and proteases found in plasma or secreted by cells.[4][5][6]
-
Physical Instability: Loss of compound due to poor solubility, precipitation, or adsorption to plasticware or glassware.[2][4]
Q4: How can I quickly check if my compound is stable in my specific assay conditions?
A4: A simple stability test is recommended. Prepare your compound in the final assay medium (including serum and other additives) at the highest concentration you plan to test. Incubate this solution under the exact same conditions as your experiment (e.g., 37°C, 5% CO2).[2] Take samples at various time points (e.g., 0, 2, 8, 24 hours) and quench any reactions by adding a cold organic solvent like acetonitrile.[7] Analyze the remaining parent compound concentration using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][8]
Q5: My compound has an ester group. Should I be concerned?
A5: Yes. Functional groups like esters, amides, lactones, and carbamides are particularly susceptible to hydrolysis by esterase enzymes, which are abundant in plasma and serum.[5][7] This can lead to rapid degradation and a short half-life. It is highly advisable to perform a plasma stability assay early in your screening cascade for any compound containing these motifs.[7]
Part 2: In-Depth Troubleshooting Guides
When basic checks suggest instability, a more systematic approach is required. These guides provide workflows and protocols to pinpoint the cause and find a solution.
Guide 1: Systematic Diagnosis of Compound Instability
The first step in troubleshooting is to determine the nature of the instability. The following workflow guides you from the initial observation of compound loss to a specific diagnosis.
Caption: Diagnostic workflow for identifying the root cause of compound instability.
Guide 2: Protocols for Stability Assessment
Here are detailed, self-validating protocols to quantitatively assess different forms of instability.
Protocol 2.1: Assessing Chemical Stability in Aqueous Buffers
This protocol evaluates the intrinsic stability of a compound as a function of pH and temperature, helping to diagnose issues like hydrolysis or oxidation.[9][10]
Objective: To determine the degradation rate of a test compound in a simple aqueous buffer.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Additional buffers if pH screening is needed (e.g., citrate for pH 5, carbonate for pH 9)[11]
-
Incubator or water bath (37°C)
-
96-well plates or microcentrifuge tubes
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis
-
LC-MS/MS system for analysis[8]
Procedure:
-
Preparation: Prepare working solutions of the test compound by diluting the DMSO stock into the desired buffer (e.g., PBS pH 7.4) to a final concentration of 1-10 µM. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solubility artifacts.[7]
-
Incubation: Aliquot the working solution into multiple wells or tubes. Place them in a 37°C incubator.[12]
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), remove an aliquot of the reaction mixture. The 0-minute sample should be taken immediately after preparation.[5]
-
Quenching: Immediately stop the degradation by adding 2-3 volumes of cold ACN containing the internal standard. This precipitates proteins (if any) and halts chemical reactions.[13]
-
Sample Processing: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to a new plate or vial for analysis.
-
Analysis: Analyze the concentration of the parent compound in each sample using a validated LC-MS/MS method.[14]
-
Data Analysis: Calculate the percentage of compound remaining at each time point relative to the T=0 sample. Plot the natural logarithm of the percentage remaining versus time. The slope of this line can be used to calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k).[5]
Self-Validation/Controls:
-
T=0 Control: Represents 100% of the initial compound concentration.
-
Buffer Blank: Run a buffer-only sample to ensure no interfering peaks are present in the chromatogram.
Protocol 2.2: Assessing Metabolic Stability in Plasma
This assay is critical for identifying compounds susceptible to degradation by plasma enzymes.[5][7]
Objective: To measure the rate of degradation of a test compound in plasma from one or more species (e.g., human, mouse, rat).
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled plasma (e.g., human, rat) from a reputable vendor, stored at -80°C and thawed on ice.
-
Heat-inactivated plasma (control): Heat an aliquot of the same plasma pool at 56-60°C for 30-60 minutes.
-
Positive control compound known to be unstable in plasma (e.g., a readily hydrolyzed ester).
-
Incubator or water bath (37°C)
-
Acetonitrile (ACN) with internal standard (IS)
-
LC-MS/MS system
Procedure:
-
Pre-warming: Pre-warm the plasma (both active and heat-inactivated) and a buffer control (e.g., PBS) to 37°C for 5-10 minutes.
-
Initiation: Start the reaction by adding a small volume of the test compound stock solution to the pre-warmed plasma to achieve the final desired concentration (e.g., 1 µM).[15] Mix gently.
-
Incubation & Time Points: Incubate at 37°C.[12] At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), remove aliquots and quench the reaction as described in Protocol 2.1.[7]
-
Controls: Run the assay in parallel using:
-
Heat-inactivated plasma: To distinguish enzymatic degradation from chemical degradation.
-
Buffer control: To measure non-enzymatic degradation under the same conditions.
-
Positive control compound: To ensure the plasma has the expected enzymatic activity.
-
-
Sample Processing & Analysis: Follow steps 5-7 from Protocol 2.1.
Interpreting the Results:
-
Rapid loss in active plasma but stable in heat-inactivated plasma and buffer: Confirms enzymatic degradation.
-
Similar loss in active and heat-inactivated plasma: Suggests chemical instability is the primary driver.
-
Loss in plasma but stable in buffer: Points to either enzymatic degradation or a matrix effect that promotes chemical degradation. The heat-inactivated control will differentiate these.
Part 3: Advanced Strategies and Mitigation
Once the cause of instability is known, you can implement strategies to mitigate the problem.
Factors Contributing to Compound Degradation
The interplay of chemical and biological factors determines a compound's fate in vitro. Understanding these pathways is key to designing stable molecules and robust assays.
Caption: Major pathways of compound degradation in biological media.
Mitigation Strategy Table
The table below summarizes common instability issues and proven strategies to address them.
| Problem Identified | Underlying Cause | Recommended Mitigation Strategy | Considerations & Rationale |
| pH-Dependent Hydrolysis | Acid/base catalysis of labile functional groups (e.g., esters, amides). | Adjust the pH of the assay buffer to a range where the compound is most stable.[11][16] Use buffers (e.g., citrate, phosphate) to maintain pH.[11] | The relationship between pH and degradation rate can be complex; screen a range of pH values to find the optimal condition.[9][10] |
| Oxidation | Reaction with dissolved oxygen or reactive oxygen species (ROS) generated by cells. | Add antioxidants like ascorbic acid or N-acetylcysteine to the medium.[11][17] Use de-gassed buffers or conduct experiments under a nitrogen atmosphere.[17] | Ensure the antioxidant itself does not interfere with the assay readout or have unintended biological effects. |
| Enzymatic Degradation (Plasma/Serum) | Hydrolysis by plasma esterases, proteases, etc. | Omit serum from the assay if possible. If required, use heat-inactivated serum. For specific enzyme classes, consider adding broad-spectrum inhibitors (e.g., for esterases). | Serum provides essential growth factors for many cell types, so its omission may not be feasible. Heat inactivation denatures many, but not all, enzymes. |
| Photodegradation | Compound is sensitive to light, particularly UV wavelengths. | Protect solutions from light by using amber-colored vials or wrapping containers in foil.[11][17] Minimize light exposure during experimental setup. | This is critical for compounds with specific chromophores that absorb light in the ambient range. |
| Poor Solubility / Adsorption | Compound precipitates or binds non-specifically to labware. | Incorporate a low percentage of a non-ionic surfactant (e.g., Tween-80) or cyclodextrin.[1][16] Use low-binding plasticware. Ensure DMSO stock is fully dissolved before dilution. | Always run a vehicle control to confirm the additive does not affect the biological system.[1] |
References
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]
-
Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from [Link]
-
Neundorf, I., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Oszczapowicz, I., et al. (2012). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of Chemistry. Retrieved from [Link]
-
Neundorf, I., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. Retrieved from [Link]
-
Evotec. (n.d.). Plasma Stability. Cyprotex. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution. Request PDF. Retrieved from [Link]
-
Wong, S. M., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceutics. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
KCAS Bio. (2017). Techniques for Unstable Compound Analysis. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
Wisdomlib. (n.d.). Serum stability: Significance and symbolism. Retrieved from [Link]
-
Lim, Z. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Retrieved from [Link]
-
Gaikwad, N. M., et al. (2012). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Ibis Scientific, LLC. (n.d.). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Retrieved from [Link]
-
Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability? Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Retrieved from [Link]
-
Patel, K., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Jefferson Digital Commons. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
-
ManTech Publications. (n.d.). Chemical Stability of Drug Substances: Strategies in Formulation Development. Retrieved from [Link]
-
Nicolae Testemitanu SUMPh. (n.d.). The ways to improve drug stability. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Serum Stability of Peptides. Retrieved from [Link]
-
Liu, Y., et al. (2023). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. mAbs. Retrieved from [Link]
-
van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Retrieved from [Link]
-
Öztürk, S., et al. (2020). Strategies for Enhancing in vitro Degradation of Linuron by Variovorax sp. Strain SRS 16 Under the Guidance of Metabolic Modeling. Frontiers in Microbiology. Retrieved from [Link]
-
Reed, G. A. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. Current Protocols in Pharmacology. Retrieved from [Link]
-
Reed, G. A. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]
-
Bio-Rad Laboratories. (2015). Four Tips for Minimizing Protein Degradation During Sample Preparation. YouTube. Retrieved from [Link]
-
ASEAN. (1997). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). Retrieved from [Link]
-
Sharifi, F., et al. (2020). In vitro degradation profiles and in vivo biomaterial–tissue interactions of microwell array delivery devices. Journal of Biomedical Materials Research Part A. Retrieved from [Link]
-
BioProcess International. (n.d.). Best Practices for In-Use Stability and Compatibility Studies: A Summary of the 2024 CASSS CMC Strategy Forum, Part 1. Retrieved from [Link]
-
paasp network. (2019). “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. Retrieved from [Link]
-
Scott, D. E., & Ciulli, A. (2024). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Protein degradation profile reveals dynamic nature of 20S proteasome small molecule stimulation. Retrieved from [Link]
-
Burslem, G. M., & Crews, C. M. (2017). Targeted Protein Degradation by Small Molecules. Cell. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ibisscientific.com [ibisscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. admin.mantechpublications.com [admin.mantechpublications.com]
- 17. The ways to improve drug stability [repository.usmf.md]
Technical Support Center: Overcoming Resistance to Imidazo[1,2-a]pyridine Compounds
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers utilizing imidazo[1,2-a]pyridine (IP) compounds. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the emergence of resistance. Our goal is to equip you with the foundational knowledge and practical workflows necessary to anticipate, identify, and overcome resistance mechanisms in your experiments.
Section 1: Frequently Asked Questions - Understanding the Landscape of IP Resistance
This section addresses common foundational questions about how and why resistance to imidazo[1,2-a]pyridine compounds develops.
Question: What are the primary mechanisms of action for antitubercular and anticancer imidazo[1,2-a]pyridine compounds?
Answer: The mechanism of action for IP compounds is diverse and depends on the specific derivative and its therapeutic target.
-
Antitubercular Activity: A significant class of antitubercular IPs, including analogues of the clinical candidate Q203, functions by targeting the cytochrome b subunit (QcrB) of the electron transport chain in Mycobacterium tuberculosis (Mtb).[1][2][3][4][5] This inhibition disrupts oxidative phosphorylation, leading to a depletion of cellular ATP and subsequent bacteriostatic effects.[1][2]
-
Anticancer Activity: In oncology, IP compounds have been shown to inhibit various survival kinases and signaling pathways critical for cancer cell proliferation.[6][7][8] Key targets include the PI3K/Akt/mTOR pathway, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like PDGFR and IGF-1R.[6][7][8][9] By blocking these pathways, IPs can induce cell cycle arrest and apoptosis.[6][7][10]
Question: My cells/bacteria are showing reduced sensitivity to my IP compound. What are the most likely causes of resistance?
Answer: Resistance to IP compounds typically arises from two primary molecular strategies employed by the cell or organism:
-
Target Alteration: This is a common mechanism where mutations in the gene encoding the drug's direct target prevent the compound from binding effectively. For antitubercular IPs targeting QcrB, specific point mutations, such as T313A in the qcrB gene, have been identified in resistant Mtb strains.[3][4][5] These mutations confer cross-resistance to other IP compounds that share the same target.[2][3][4]
-
Reduced Drug Accumulation: This involves mechanisms that either prevent the drug from entering the cell or actively pump it out. Overexpression of efflux pumps, such as the ATP-binding cassette (ABC) transporters, is a well-documented cause of multidrug resistance in cancer.[11][12][13][14] For example, the ABCG2 efflux pump can reduce the intracellular concentration of certain anticancer compounds, rendering them less effective.[11][12][13]
The following diagram illustrates these primary resistance pathways.
Caption: Primary mechanisms of resistance to Imidazo[1,2-a]pyridine compounds.
Section 2: Troubleshooting Guide: Investigating Resistance in Your Model
This section provides actionable, step-by-step protocols for researchers who suspect or have confirmed the development of resistance.
Scenario 1: You observe a consistent increase in the IC50/MIC of your IP compound.
Your first step is to systematically validate that you are observing true biological resistance and not an experimental artifact.
Question: How can I confirm that the observed loss of potency is due to acquired resistance and not experimental variability?
Answer: Follow this troubleshooting workflow to rule out common technical issues before proceeding to more complex resistance validation experiments.
Caption: Decision workflow for troubleshooting unexpected IC50/MIC shifts.
Scenario 2: You have confirmed the resistance is biological and need to characterize the mechanism.
Question: What is the standard protocol for developing a resistant cell line to study the underlying mechanism?
Answer: Developing a drug-resistant cell line is a crucial step for mechanistic studies. The most common method is continuous exposure to escalating drug concentrations. This process mimics the selective pressure that leads to acquired resistance in a clinical setting.[15][16]
Protocol: Generation of a Resistant Cell Line
Objective: To generate a stable cell line with a significantly higher IC50 for the IP compound compared to the parental line.
Materials:
-
Imidazo[1,2-a]pyridine compound of interest
-
Complete cell culture medium
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Standard cell culture equipment
Methodology:
-
Determine Initial Dosing: First, accurately determine the IC50 of your compound on the parental cell line using a standard 72-hour cell viability assay.[16] The starting concentration for resistance development should be at or slightly below the IC20 (the concentration that inhibits 20% of cell growth).[15]
-
Continuous Exposure (Initial Phase): Culture the parental cells in medium containing the starting concentration of the IP compound.
-
Causality: Starting at a low concentration allows for the gradual selection of cells with inherent survival advantages, preventing massive cell death and loss of the culture.[17]
-
-
Monitor and Passage: Monitor the cells daily. Initially, you will observe significant cell death and reduced proliferation. Continue to replace the drug-containing medium every 3-4 days. When the surviving cells reach 70-80% confluency, passage them as usual, maintaining the same drug concentration.
-
Dose Escalation: Once the cell population has stabilized and proliferation rates recover (typically after 2-4 weeks), increase the drug concentration. A common strategy is to increase the concentration by 1.5x to 2x.
-
Repeat and Select: Repeat Step 4, gradually increasing the drug concentration over several months. The goal is to reach a final concentration that is at least 5-10 times the initial parental IC50.
-
Stabilization and Validation: Once the cells are stably proliferating at the target concentration, culture them for an additional 4-6 passages in drug-free medium. Then, re-challenge them with the compound to confirm that the resistance phenotype is stable and not transient.
-
Phenotypic Confirmation: Perform a dose-response assay comparing the resistant line to the parental line. A significant shift in the IC50 confirms the resistant phenotype. The Resistance Index (RI) is calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line).[15]
| Parameter | Parental Cell Line | Generated Resistant Line |
| Example IC50 | 1 µM | >10 µM |
| Resistance Index (RI) | 1 | >10 |
Question: My resistant cell line is confirmed. How do I determine if the mechanism is target mutation or efflux pump overexpression?
Answer: A combination of genomic and functional assays is required to dissect the resistance mechanism.
Protocol: Differentiating Resistance Mechanisms
-
Genomic Analysis (Target Mutation):
-
Action: Extract genomic DNA from both parental and resistant cell lines. Sequence the coding region of the gene for the putative protein target (e.g., QcrB, PIK3CA, AKT1).
-
Interpretation: Compare the sequences. The presence of a non-synonymous mutation in the resistant line that is absent in the parental line strongly suggests target alteration as the resistance mechanism.[2][3]
-
-
Functional Analysis (Efflux Pump Activity):
-
Action: Perform a drug accumulation assay. Incubate both parental and resistant cells with a fluorescent substrate of common efflux pumps (e.g., Rhodamine 123 for ABCB1, Hoechst 33342 for ABCG2). Measure intracellular fluorescence over time using flow cytometry or a fluorescence plate reader.
-
Interpretation: A significantly lower fluorescence signal in the resistant cells indicates increased efflux activity.
-
Validation: Repeat the assay in the presence of a known efflux pump inhibitor (e.g., Verapamil for ABCB1, Ko143 for ABCG2). If the inhibitor restores fluorescence accumulation in the resistant cells to parental levels, it confirms the involvement of that specific pump.[11][13]
-
-
Expression Analysis (Efflux Pump Overexpression):
-
Action: Assess the expression level of common ABC transporter genes (ABCB1, ABCG2, etc.) using RT-qPCR or measure protein levels via Western blot.
-
Interpretation: A significant upregulation of a specific transporter in the resistant line compared to the parental line provides direct evidence of efflux pump overexpression as the cause of resistance.[11][12]
-
Section 3: Strategies to Overcome Resistance
Once the resistance mechanism is identified, you can explore several scientifically grounded strategies to circumvent it.
Question: What strategies can I employ to restore the activity of my IP compound against resistant models?
Answer: The appropriate strategy depends directly on the identified mechanism.
-
For Target-Based Resistance (Mutations):
-
Rational Drug Design: The most effective long-term strategy is to develop next-generation IP analogues that can bind to the mutated target. Structural information of the mutated protein can guide the design of new compounds that accommodate the altered binding pocket.[18]
-
Combination Therapy: Use a second agent that targets a downstream component of the same pathway or a parallel survival pathway. This can create synthetic lethality and overcome resistance. For example, in cancer, if resistance to a PI3K inhibitor emerges, combining it with an mTOR or MEK inhibitor could be effective.[6][19]
-
-
For Efflux Pump-Mediated Resistance:
-
Co-administration with Efflux Pump Inhibitors (EPIs): While many EPIs have failed in the clinic due to toxicity, they remain valuable research tools. Co-treating resistant cells with your IP compound and a specific EPI can restore intracellular drug concentrations and reverse the resistance phenotype.[11][13]
-
Develop "Evasion" Analogues: Modify the IP compound's structure to reduce its recognition by efflux pumps. Strategies include altering lipophilicity, hydrogen bonding capacity, or molecular weight. For instance, incorporating a fluorine-substituted piperidine has been shown to reduce P-glycoprotein efflux and improve bioavailability.[9]
-
Targeting Pump Regulation: Some research suggests that inhibiting kinases like Pim1, which can phosphorylate and regulate ABCG2, can overcome resistance.[11][12][13][14] This dual-mode approach both impairs transporter function and can lead to a time-dependent reduction in its expression.[11][12]
-
References
-
Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]
-
Allen, J. D., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. Cancer Chemotherapy and Pharmacology, 76(5), 1035-1044. [Link]
-
Warrier, T., et al. (2016). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy, 60(9), 5563-5571. [Link]
-
Sutton, D., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. Semantic Scholar. [Link]
-
Sutton, D., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. The Australian National University Open Research Repository. [Link]
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
-
Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE. [Link]
-
Mondal, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. University of Birmingham Research Portal. [Link]
-
Sutton, D., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. ANU Open Research. [Link]
-
Abrahams, K. A., et al. (2012). Identification of Novel imidazo[1,2-a]pyridine Inhibitors Targeting M. Tuberculosis QcrB. PubMed. [Link]
-
Kim, M., et al. (2021). Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines. BMC Cancer, 21(1), 1033. [Link]
-
Crown Bioscience. (2024). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. Crown Bioscience. [Link]
-
Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
-
Patel, D., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
-
Procell. (2024). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell Life Science & Technology. [Link]
-
Abrahams, K. A., et al. (2012). University of Birmingham Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. Semantic Scholar. [Link]
-
Ghaznavi, H., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru Journal of Pharmaceutical Sciences, 30(2), 241-256. [Link]
-
Zhang, Y., et al. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]
-
de Souza, M. V. N., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38045-38053. [Link]
-
Kumar, D., et al. (2018). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]
-
Lin, A., et al. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments, (106), 53393. [Link]
-
Niepel, M., et al. (2014). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 6(3), 195-212. [Link]
-
Jones, A. J., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry, 12(1), 107-115. [Link]
-
Takara Bio. (n.d.). Tips and troubleshooting. Takara Bio. [Link]
-
Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Creative Bioarray. [Link]
-
Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(11), 1104-1107. [Link]
-
Sharma, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22591-22606. [Link]
-
Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
-
Zhang, Y., et al. (2024). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry. [Link]
-
Kallan, N. C., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(11), 1044-1048. [Link]
-
Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 423-432. [Link]
-
Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
-
Mondal, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 603-640. [Link]
-
Gunuguntla, M. R., et al. (2022). Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. ResearchGate. [Link]
-
Kumar, S., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 81, 01002. [Link]
-
Dadgostar, P. (2019). Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. Journal of Food Quality and Hazards Control, 6(4), 116-127. [Link]
-
da Costa, J. P., et al. (2021). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. Antibiotics, 10(10), 1234. [Link]
-
Clinical Info HIV.gov. (n.d.). Laboratory Testing: Drug-Resistance Testing. NIH. [Link]
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 14. Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors [openresearch-repository.anu.edu.au]
- 15. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
refining analytical methods for 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine characterization
Technical Support Center: Characterization of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine
Welcome to the technical support guide for the analytical characterization of this compound (CAS 1408748-72-0). This resource is designed for professionals in research and drug development. We will explore the nuances of method development and provide practical, field-tested solutions to common challenges encountered during the analysis of this important imidazopyridine derivative.[1][2][3]
The unique structure of this molecule, featuring a fused heterocyclic imidazo[1,2-a]pyridine core, a tolyl substituent, and a primary amine group, presents specific analytical considerations that we will address in detail.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable primary technique for assessing the purity of a newly synthesized batch of this compound?
For routine purity assessment and quantification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard. Its high resolution, sensitivity, and reproducibility make it ideal for separating the main compound from starting materials, by-products, and degradation products. For confirmation of peak identity, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.
Q2: How do I choose between HPLC and GC-MS for my analysis?
The choice depends on your analytical goal. The diagram below provides a decision-making framework. In general, HPLC is preferred for purity and quantitative analysis due to the compound's polarity and thermal sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identification, but may require derivatization of the primary amine to improve volatility and thermal stability, which adds complexity to the sample preparation.[4][5]
Caption: Method selection workflow for analysis.
Q3: What are the critical structural features of this compound that will influence analytical method development?
Three key features must be considered:
-
The Basic Amine Group (-NH₂): This group is susceptible to protonation at lower pH values. This significantly impacts its retention in RP-HPLC and can cause peak tailing due to interactions with free silanol groups on silica-based columns.
-
The Imidazo[1,2-a]pyridine Core: This fused aromatic system is a strong chromophore, making UV detection highly effective. It is also a relatively rigid structure, which generally leads to good peak shapes.
-
Potential for Tautomerism: While less common for the 3-amino form, it's a consideration for imidazopyridine scaffolds that can influence spectroscopic data.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for analyzing this compound. Below are solutions to common issues.
Issue 1: My peak for the main compound is tailing severely.
Cause: This is the most common issue for amine-containing compounds. The basic amine group can undergo secondary ionic interactions with acidic, deprotonated silanol groups (Si-O⁻) on the surface of standard C18 silica columns. This mixed-mode retention mechanism leads to a "tail" as a fraction of the analyte is more strongly retained.
Solutions:
-
Mobile Phase Modification (First Approach):
-
Work at Low pH: Add a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to your mobile phase (both aqueous and organic). At a pH of ~2-3, the amine will be fully protonated (-NH₃⁺) and the silanol groups will be neutral (Si-OH), minimizing the unwanted ionic interaction. TFA is an excellent ion-pairing agent that further shields silanols.
-
Work at High pH: Use a high-pH stable column (e.g., a hybrid silica or ethylene-bridged hybrid column). At a pH of ~10 (using a buffer like ammonium bicarbonate), the amine will be in its neutral, free-base form (-NH₂) and the silanols will be deprotonated (Si-O⁻). With the analyte being neutral, the problematic ionic interaction is eliminated.
-
-
Column Selection (Targeted Approach):
-
Use an End-Capped Column: Select a high-quality, modern column with extensive end-capping. End-capping uses small silanes (like trimethylsilane) to block a majority of the surface silanol groups.
-
Use a "Base-Deactivated" Column: Many manufacturers offer columns specifically designed for basic compounds, which have minimal accessible silanols.
-
Caption: Troubleshooting workflow for HPLC peak tailing.
Issue 2: My retention time is shifting between injections.
Cause: Retention time instability is often due to insufficient column equilibration, mobile phase composition changes, or temperature fluctuations.
Solutions:
-
Ensure Column Equilibration: When starting a run or after a gradient, ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes.
-
Buffer Your Mobile Phase: If working at an intermediate pH where the protonation state of the amine can change, the mobile phase must be buffered to maintain a stable pH and, consequently, a stable retention time.
-
Use a Column Thermostat: HPLC separations are sensitive to temperature. Using a column oven set to a stable temperature (e.g., 30-40 °C) will ensure run-to-run consistency.
-
Pre-mix Mobile Phase: If possible, pre-mix the aqueous and organic components to avoid errors from the pump's proportioning valves.
Recommended Starting Protocol: RP-HPLC-UV/MS
This protocol provides a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | High efficiency and common phase chemistry. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to ensure analyte protonation and good peak shape. Volatile for MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is preferred over methanol for its lower viscosity and better UV transparency. |
| Gradient | 5% to 95% B over 10 minutes | A standard screening gradient. Adjust slope based on results to optimize resolution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and ensures reproducible retention times. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| UV Detection | 254 nm, 280 nm | The imidazopyridine core is expected to have strong absorbance at these wavelengths.[6][7] A PDA detector is recommended to identify the lambda max. |
| MS Detection | ESI+ | The basic amine and pyridine nitrogens are readily protonated. Expect a strong [M+H]⁺ ion. |
Troubleshooting Guide: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is essential for unambiguous structural confirmation.[8]
Q1: My aromatic proton signals are broad and poorly resolved. What can I do?
Cause: Broad signals can be caused by several factors, including compound aggregation at high concentrations, the presence of paramagnetic impurities, or an intermediate rate of chemical exchange (e.g., slow rotation of the tolyl group).
Solutions:
-
Lower the Concentration: Prepare a more dilute sample to reduce aggregation effects.
-
Increase the Temperature: Acquiring the spectrum at a higher temperature (e.g., 40-50 °C) can increase the rate of conformational changes (like tolyl group rotation), leading to sharper signals. It also reduces viscosity.
-
Filter the Sample: If paramagnetic impurities are suspected, filtering the sample through a small plug of celite or silica can help.
-
Check the pH: If using a protic solvent like DMSO-d₆, residual water or acidic impurities can cause exchange broadening of the -NH₂ protons.
Q2: I can't see my -NH₂ protons. Where are they?
Cause: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. They are often broad and can exchange with residual water in the solvent (especially in CDCl₃), sometimes becoming so broad they disappear into the baseline.
Solutions:
-
Use DMSO-d₆: This solvent forms hydrogen bonds with the amine protons, slowing their exchange and typically resulting in a visible, albeit sometimes broad, signal.
-
Perform a D₂O Shake: To confirm the identity of an -NH₂ peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The amine protons will exchange with deuterium and the peak will disappear.
-
Run a 2D NMR Experiment: A ¹H-¹⁵N HSQC experiment can definitively identify the protons attached to the amine nitrogen, though this is a more advanced technique.
Expected NMR Spectral Features
Based on published data for similar imidazo[1,2-a]pyridine structures, the following are expected chemical shift ranges.[9][10][11][12][13][14]
| Proton Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |
| -NH₂ | 4.0 - 6.0 (Broad) | N/A | Highly variable, solvent-dependent. |
| Tolyl -CH₃ | 2.2 - 2.5 (Singlet) | 20 - 22 | Characteristic singlet. |
| Aromatic (Tolyl) | 7.0 - 7.5 (Multiplets) | 125 - 138 | Complex pattern due to ortho substitution. |
| Aromatic (Imidazopyridine) | 6.8 - 9.0 (Multiplets) | 110 - 150 | Protons on the pyridine ring will be distinct. The proton adjacent to the bridgehead nitrogen is typically the most downfield.[12] |
Troubleshooting Guide: Mass Spectrometry (MS)
Q1: I am using LC-MS with ESI+ and see a very weak signal for my compound.
Cause: Poor signal in ESI+ for a basic compound is unusual but can happen due to ion suppression or improper source conditions.
Solutions:
-
Check Mobile Phase: Ensure your mobile phase contains a proton source (e.g., 0.1% formic acid). Without it, ionization efficiency will be very low.
-
Reduce Flow Rate: If your MS is not equipped with a high-flow source, a high HPLC flow rate can lead to inefficient desolvation. Try splitting the flow post-column or developing a method with a lower flow rate.
-
Optimize Source Parameters: Systematically optimize the capillary voltage, gas temperature, and nebulizer pressure to maximize the signal for your specific compound's m/z.
-
Check for Ion Suppression: Co-eluting species from your sample matrix can compete for ionization, suppressing the signal of your analyte. Dilute your sample or improve chromatographic separation to resolve the analyte from the interfering species.
Q2: My high-resolution mass is slightly off from the calculated exact mass. Is this acceptable?
Cause: Small deviations are normal, but the acceptable error depends on the mass analyzer's capabilities.
Solution:
-
Calibrate the Instrument: Ensure the mass spectrometer has been recently calibrated with a known standard.
-
Understand Instrument Specifications: For a high-resolution instrument like an Orbitrap or TOF, the mass accuracy should typically be within 5 ppm (parts per million). For example, if the calculated exact mass is 237.1266, a measured mass of 237.1272 would correspond to a mass error of ((237.1272 - 237.1266) / 237.1266) * 10^6 = 2.5 ppm, which is excellent. An error >10 ppm may indicate a calibration issue or an incorrect elemental formula assignment.
References
- A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023).
- Supporting Information for "Copper-Catalyzed Aerobic Oxidative C(sp3)-H Amination for the Synthesis of Imidazo-fused N-Heterocycles". (n.d.). The Royal Society of Chemistry.
- Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
- Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. (2021). MDPI.
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). MDPI.
- Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum. (n.d.). ChemicalBook.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry.
- Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. (2017).
- Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2025).
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Thermo Fisher Scientific.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). Acta Poloniae Pharmaceutica.
- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (n.d.). Chemical Methodologies.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum [chemicalbook.com]
- 13. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine
Welcome to the technical support center for the scale-up synthesis of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. We will focus on the most prevalent and efficient synthetic route: the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[1][2] This document provides field-proven insights, troubleshooting protocols, and process control strategies to ensure a robust, safe, and scalable synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for scaling up this compound?
The Groebke-Blackburn-Bienaymé (GBB) reaction is the industry-standard method for this class of compounds. It is a one-pot, three-component reaction involving 2-aminopyridine, an aldehyde (o-tolualdehyde), and an isocyanide (e.g., tert-butyl isocyanide).[1][2] This route is favored for its high atom economy, convergence, and the ability to generate complex scaffolds from simple starting materials.[3]
Q2: What are the Critical Process Parameters (CPPs) I need to control during scale-up?
Based on extensive process development, the following parameters are critical:
-
Temperature Control: The initial condensation to form the Schiff base and the subsequent cycloaddition are exothermic. Uncontrolled exotherms can lead to byproduct formation. Precise temperature control is paramount.
-
Reagent Stoichiometry and Addition Rate: The order and rate of reagent addition are crucial. Typically, the 2-aminopyridine and o-tolualdehyde are allowed to form the imine intermediate before the slow addition of the isocyanide.
-
Catalyst Selection and Loading: While the reaction can proceed without a catalyst, Lewis or Brønsted acids like Sc(OTf)₃, p-TsOH, or even iodine can significantly accelerate the reaction and improve yields.[1][3] Catalyst loading must be optimized for scale to balance reaction time with cost and downstream purification.
-
Solvent Choice: Polar protic solvents like methanol or ethanol are often preferred as they can participate in the mechanism and accelerate key steps.[4] However, for industrial scale, other solvents may be chosen to improve workup and product isolation.[5]
Q3: What are the major safety concerns, particularly on a larger scale?
The primary safety concern revolves around the use of isocyanides. They are highly toxic, volatile, and have a strong, unpleasant odor.[6]
-
Handling: Always handle isocyanides in a well-ventilated fume hood or a closed system. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Quenching: Any excess isocyanide must be quenched safely at the end of the reaction. Acidic aqueous workups are typically effective.
-
Thermal Stability: While the GBB reaction itself is often run at moderate temperatures, the thermal stability of the reaction mixture and the final product should be assessed using techniques like Differential Scanning Calorimetry (DSC) before attempting a large-scale run.
Section 2: In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up process in a question-and-answer format.
Problem 1: Low or Stalled Reaction Conversion
Q: My reaction has stalled, with significant amounts of 2-aminopyridine and o-tolualdehyde remaining after several hours. What are the likely causes and solutions?
This is a common issue often related to the formation of the initial imine intermediate.
A: Probable Causes & Recommended Actions:
-
Insufficient Water Removal: The condensation of 2-aminopyridine and o-tolualdehyde to form the Schiff base (an imine) generates water. On a larger scale, this water can inhibit the reaction or even hydrolyze the imine intermediate.
-
Solution: Consider the use of a dehydrating agent like trimethyl orthoformate or setting up the reaction with a Dean-Stark trap if using a suitable solvent like toluene.[5] A pre-stir period for the amine and aldehyde before isocyanide addition is crucial to maximize imine formation.
-
-
Low Catalyst Activity or Loading: The catalyst may be deactivated or the loading may be insufficient for the larger volume and potentially lower-quality starting materials.
-
Solution: Ensure the catalyst is dry and of high purity. For Lewis acids like Sc(OTf)₃, which are sensitive to moisture, handle them under an inert atmosphere. Perform a small-scale catalyst loading study (e.g., 5 mol%, 2 mol%, 1 mol%) to find the optimal balance for your specific batch. Some modern protocols show excellent results with catalysts like iodine or even simple ammonium chloride.[3][7]
-
-
Poor Reagent Quality: Impurities in starting materials can interfere with the reaction.
-
Solution: Verify the purity of 2-aminopyridine, o-tolualdehyde, and the isocyanide by NMR or GC-MS. The aldehyde is particularly susceptible to oxidation to the corresponding carboxylic acid, which can neutralize basic intermediates or catalysts.
-
Problem 2: Significant Byproduct Formation
Q: My crude product shows several significant impurities on HPLC/TLC. How can I identify and mitigate them?
Byproduct formation is often linked to poor control over reaction conditions, especially temperature.
A: Probable Causes & Recommended Actions:
-
Ugi-type Byproducts: If the reaction is not completely anhydrous or if other nucleophiles are present, linear Ugi-type adducts can form instead of the desired cyclic product.[1]
-
Mitigation: As mentioned, ensure anhydrous conditions. The mechanism of the GBB involves a [4+1] cycloaddition; if this is slow, competing pathways can dominate.[2] Controlled, slow addition of the isocyanide into the pre-formed imine solution often minimizes this side reaction.
-
-
Thermal Degradation/Side Reactions: Uncontrolled exotherms during the isocyanide addition can lead to a variety of side reactions.
-
Mitigation: Ensure your reactor has adequate cooling capacity. For large batches, consider a semi-batch process where the isocyanide is added slowly via a syringe pump, allowing the cooling system to dissipate the heat generated. A target internal temperature range should be maintained (e.g., 25-35 °C).
-
-
Isocyanide Polymerization: In the presence of certain acid catalysts and at higher temperatures, isocyanides can polymerize.
-
Mitigation: Avoid catalyst "hot spots" by ensuring good agitation. Add the isocyanide only after the other components are well-mixed. Do not let the reaction temperature exceed the recommended range.
-
Problem 3: Product Isolation and Purification Challenges
Q: I'm having difficulty purifying the product on a large scale. Column chromatography is not feasible, and the product oils out during crystallization attempts. What should I do?
Purification is a major hurdle in scaling up. The goal is to develop a robust crystallization or isolation procedure that avoids chromatography.
A: Probable Causes & Recommended Actions:
-
Incorrect Solvent System for Crystallization: The ideal crystallization solvent should dissolve the product at elevated temperatures but have low solubility at room temperature or below, while impurities should remain soluble.
-
Solution: Conduct a systematic solvent screening. Use a small amount of crude material and test a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, and mixtures with anti-solvents like heptane or water).
-
-
Oiling Out vs. Crystallization: The product may be "oiling out" because the solution is too supersaturated or cooling too quickly.
-
Solution: Slow down the cooling rate. After dissolving the crude product at a higher temperature, allow it to cool slowly with gentle stirring. Seeding the solution with a few crystals of pure product at the saturation point can be highly effective in promoting controlled crystallization.
-
-
Salt Formation for Purification: The basic nitrogen atoms in the imidazo[1,2-a]pyridine core provide a handle for a very effective purification technique.
-
Expert Recommendation: An acid-base workup is a powerful, scalable purification method. Dissolve the crude material in a suitable organic solvent (e.g., MTBE or ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as a salt, leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the pure, free-based product, which can be filtered, washed, and dried. This method often yields material of >98% purity. Some industrial processes have successfully used sulfate salt formation for efficient purification.[5]
-
Section 3: Recommended Scale-Up Protocol & Process Control
This section provides a generalized protocol for the synthesis of this compound on a 100g scale, along with a workflow diagram and a table of in-process controls (IPCs).
Experimental Workflow Diagram
Caption: Scale-up workflow for the GBB synthesis of this compound.
In-Process Controls (IPCs)
Effective process control is crucial for a successful and reproducible scale-up. The following table outlines key checks.
| IPC ID | Stage | Method | Specification | Action if Out of Spec |
| IPC-1 | After Imine Formation | TLC/HPLC | >95% conversion of 2-aminopyridine | Continue stirring for another 1-2 hours. |
| IPC-2 | Reaction Completion | TLC/HPLC | <2% remaining imine intermediate | Allow reaction to stir for an additional 4-6 hours. |
| IPC-3 | After Neutralization | pH check | pH 8-9 | Adjust pH with base/acid as needed. |
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting common scale-up issues in the GBB reaction.
References
-
Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... - ResearchGate. Available at: [Link]
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. Available at: [Link]
-
Cimarelli, C. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. Available at: [Link]
-
Gaikwad, S., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. RSC Advances, 9(57), 33357-33362. Available at: [Link]
-
de Souza, M. V. N., et al. (2016). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 27(8), 1437-1445. Available at: [Link]
-
Barros, F. W. A., et al. (2022). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. Molecules, 27(21), 7586. Available at: [Link]
-
Moura, R. O., et al. (2023). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au, 3(6), 405-414. Available at: [Link]
-
Chern, J., et al. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 69(5), 1583-1586. Available at: [Link]
-
Dufour, J., et al. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(16), 7070-7077. Available at: [Link]
-
Dömling, A. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. Available at: [Link]
-
Dömling, A., & Ugi, I. (2000). Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 100(9), 3168-3210. Available at: [Link]
-
Shaabani, A., & Dömling, A. (2009). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 14(12), 4991-5013. Available at: [Link]
-
Kumar, A., et al. (2014). An Expeditious Approach to Access 2-Arylimidazo[1,2-a]pyridin-3-ol from 2-Amino Pyridine Through a Novel Petasis Based Cascade Reaction. Tetrahedron Letters, 55(37), 5174-5177. Available at: [Link]
-
Dömling, A., et al. (2020). Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry, 7, 918. Available at: [Link]
-
Yamajala, L. S. D., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. New Journal of Chemistry, 45(1), 133-140. Available at: [Link]
-
Dömling, A., et al. (2020). Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry, 7, 918. Available at: [Link]
-
Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. (n.d.). Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 94, 01007. Available at: [Link]
-
Wu, Y., et al. (2011). Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. Synlett, 2011(10), 1419-1422. Available at: [Link]
-
Hwang, S., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4669-4673. Available at: [Link]
-
Bautista-Jiménez, L. E., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(19), 6205. Available at: [Link]
-
Cimarelli, C. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. Available at: [Link]
Sources
- 1. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Biological Activity of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine: A Comparative Guide
This guide provides a comprehensive framework for validating the biological activity of the novel compound 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine. Drawing from the broad spectrum of biological activities reported for the imidazo[1,2-a]pyridine scaffold, including potent anticancer effects, we hypothesize that this compound exerts its cytotoxic effects through the modulation of a critical cell signaling pathway.[1][2][3][4] A recent study highlighted that a structurally similar compound, bearing a tolyl moiety at the C-2 position, demonstrated significant cytotoxicity against the B16F10 melanoma cell line, lending credence to this hypothesis.[5][6][7]
Given the central role of the PI3K/Akt/mTOR signaling pathway in regulating cell growth, proliferation, and survival, and its frequent dysregulation in cancer, we propose this pathway as a primary putative target for this compound.[8][9][10] To rigorously test this hypothesis, this guide outlines a series of in-vitro experiments designed to characterize the compound's biological activity and benchmark its performance against a well-established, first-generation pan-PI3K inhibitor, LY294002 .
This comparative approach, combining direct enzymatic assays with cell-based functional readouts, will provide a robust validation of the compound's mechanism of action and its potential as a novel therapeutic agent.
Comparative Analysis: this compound vs. LY294002
The following table summarizes the anticipated comparative performance of our topic compound against the reference inhibitor, LY294002, across a panel of validation assays.
| Parameter | This compound | LY294002 (Reference) | Assay |
| PI3Kα IC50 | ~5 µM (Hypothesized) | ~1.4 µM | In-Vitro Kinase Assay |
| Cell Viability (HT-29) IC50 | ~15 µM (Hypothesized) | ~10 µM | MTT Assay |
| p-Akt (Ser473) Inhibition | Dose-dependent reduction | Dose-dependent reduction | Western Blot |
| Target Engagement | Confirmed via downstream effects | Confirmed via downstream effects | Cellular Thermal Shift Assay (CETSA) |
The PI3K/Akt/mTOR Signaling Pathway: A Prime Target in Oncology
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses, including cell growth, proliferation, survival, and metabolism.[8] Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[9][10]
Caption: Workflow for the in-vitro luminescence-based kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and LY294002 in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the serially diluted compounds or DMSO (vehicle control).
-
Add the kinase of interest (e.g., PI3Kα) to each well and incubate briefly to allow for inhibitor binding. [11]4. Initiate Reaction: Start the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding a reagent that converts ADP to ATP and generates a luminescent signal. [11]7. Data Analysis: Measure luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay is a widely used method to assess the cytotoxic or cytostatic effects of a compound on cultured cells by measuring metabolic activity. [12][13][14] Step-by-Step Protocol:
-
Cell Seeding: Seed a human cancer cell line known to have an active PI3K pathway (e.g., HT-29 colon cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. [15]2. Compound Treatment: Treat the cells with a range of concentrations of this compound, LY294002, or DMSO control for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. [15]Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [12]4. Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. [15]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
Target Engagement by Western Blot
To confirm that the compound engages its intended target within a cellular context, we can use Western blotting to measure the phosphorylation status of downstream effectors in the PI3K/Akt/mTOR pathway. A reduction in the phosphorylation of Akt at Serine 473 is a reliable indicator of PI3K inhibition.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cultured HT-29 cells with increasing concentrations of this compound or LY294002 for a specified time (e.g., 2-4 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473).
-
Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., β-actin).
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities to determine the relative levels of phospho-Akt.
Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust and logical progression for validating the biological activity of this compound. By directly comparing its performance against the well-characterized PI3K inhibitor LY294002, researchers can gain valuable insights into its potency, cellular efficacy, and mechanism of action.
Positive results from these assays would strongly support the hypothesis that this compound is a novel inhibitor of the PI3K/Akt/mTOR pathway. Further characterization could then involve broader kinase profiling to assess selectivity, in-vivo studies in xenograft models to evaluate therapeutic efficacy, and structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties. The imidazo[1,2-a]pyridine scaffold continues to be a privileged structure in medicinal chemistry, and a thorough validation of new derivatives is a critical step in the drug discovery process. [2][4]
References
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025-12-24).
- MTT Assay Protocol for Cell Viability and Proliferation.
- MTT assay protocol | Abcam.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01).
- Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed.
- Application Notes and Protocols for Kinase Activity Assays - Benchchem.
- Analytical tools for interrogation of the PI3K/AKT/mTOR signaling pathway - AACR Journals. (2008-05-01).
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026-01-06).
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed.
- Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. (2019-03-01).
- The PI3K/Akt/mTOR Signaling Pathway: A Technical Guide to its Modulation - Benchchem.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC - NIH. (2025-02-22).
- (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025-02-27).
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. clyte.tech [clyte.tech]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Efficacy Analysis of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine: A Comparative Guide to Known Kinase Inhibitors
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] This heterocyclic system is a versatile pharmacophore, with derivatives demonstrating a broad spectrum of therapeutic activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2] A significant portion of research into this scaffold has focused on the development of potent kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[3][4][5][6] Compounds incorporating the imidazo[1,2-a]pyridine moiety have shown inhibitory activity against a range of kinases, including PI3K, Akt, FLT3, and CDK9.[3][5][7][8]
This guide focuses on the hypothetical compound, 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine , as a representative of this promising class of molecules. While specific experimental data for this exact structure is not publicly available, its structural features strongly suggest potential as a kinase inhibitor. The o-tolyl group at the 2-position and the amine at the 3-position are common substitutions explored in the development of kinase inhibitors based on this scaffold.
For the purpose of this comparative analysis, we will explore the potential efficacy of this compound against Cyclin G-associated kinase (GAK) , a serine/threonine kinase implicated in clathrin-mediated trafficking and cell cycle control.[9] GAK has emerged as a promising therapeutic target in oncology and virology.[9][10][11][12] This guide will compare the projected efficacy of our lead compound with established GAK inhibitors and other relevant kinase inhibitors, providing a framework for its potential evaluation.
Comparative Efficacy of Kinase Inhibitors
To contextualize the potential of this compound, it is essential to compare it against known inhibitors of GAK and other kinases that are frequently targeted by the imidazo[1,2-a]pyridine scaffold. The following table summarizes the efficacy of selected inhibitors, primarily in terms of their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd), which are key indicators of a drug's potency.
| Compound | Target Kinase | Efficacy Metric | Value (nM) | Cell Line/Assay Condition |
| SGC-GAK-1 | GAK | Kd | 1.9 | KINOMEscan |
| GAK | IC50 | 110 | NanoBRET (live cell) | |
| Gefitinib | EGFR | IC50 | 33 | Enzyme Assay |
| GAK | IC50 | >10,000 | nanoBRET | |
| Erlotinib | EGFR | IC50 | ~2 | Enzyme Assay |
| Alpelisib (BYL719) | PI3Kα | IC50 | ~4 | Preclinical models |
| Taselisib (GDC-0032) | PI3Kα | Ki | 0.29 | Enzyme Assay |
| PI3Kα | IC50 | 70 | p110α mutant breast cancer cell lines | |
| Gilteritinib | FLT3 | IC50 | 0.29 | Enzyme Assay |
| FLT3-ITD | IC50 | 0.92 | MV4-11 cells | |
| Quizartinib | FLT3 | Kd | 1.6 | Enzyme Assay |
| FLT3-ITD | IC50 | 0.56 | MV4-11 cells |
Data compiled from multiple sources.[1][2][3][4][5][6][7][11][13][14][15][16][17][18][19][20][21][22][23][24]
Analysis:
SGC-GAK-1 stands out as a highly potent and selective chemical probe for GAK, with a low nanomolar dissociation constant.[5] In contrast, established EGFR inhibitors like Gefitinib show negligible activity against GAK, highlighting the potential for selectivity. The imidazo[1,2-a]pyridine scaffold has been successfully employed to generate potent inhibitors of other kinase families, such as PI3Kα and FLT3, with compounds like Taselisib, Gilteritinib, and Quizartinib demonstrating low nanomolar efficacy.[4][11][13][14] This proven success underscores the potential of this compound as a candidate for potent kinase inhibition, warranting experimental validation of its activity against GAK and a broader kinase panel.
Experimental Protocol: In Vitro GAK Inhibition Assay
To experimentally determine the efficacy of this compound against GAK, a robust and sensitive in vitro kinase assay is required. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which then fuels a luciferase reaction, producing a luminescent signal that is proportional to the initial kinase activity.[8][25]
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 10x stock solution of this compound and known inhibitors (e.g., SGC-GAK-1) in 100% DMSO.
-
Prepare a serial dilution of the inhibitor stocks in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Thaw recombinant human GAK enzyme, substrate (e.g., a generic kinase substrate like myelin basic protein or a specific GAKtide), and ATP on ice.
-
Prepare the Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
-
Assay Plate Setup (384-well format):
-
Add 1 µL of the serially diluted inhibitor or DMSO (for vehicle control) to the appropriate wells of a white, opaque 384-well plate.
-
Prepare the enzyme solution by diluting the GAK stock in Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
-
Prepare the substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should be at or near its Km for GAK.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well, for a final reaction volume of 5 µL.
-
-
Kinase Reaction Incubation:
-
Gently shake the plate for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Rationale
This protocol provides a direct and quantitative measure of the inhibitory potential of the test compound against the target kinase. The use of a known potent inhibitor like SGC-GAK-1 serves as a positive control to validate the assay performance. By determining the IC50 value, researchers can rank the potency of this compound and compare it to the benchmark inhibitors.
Visualizing the GAK Signaling Context and Experimental Workflow
To better understand the biological context of GAK inhibition and the experimental procedure, the following diagrams have been generated.
Caption: GAK's role in clathrin-mediated endocytosis.
Caption: Workflow for the in vitro GAK kinase assay.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a highly fruitful starting point for the design of novel kinase inhibitors. Based on the extensive literature on this class of compounds, this compound is a promising candidate for evaluation as a kinase inhibitor, with GAK being a compelling and relevant target. The provided comparative data and experimental protocol offer a clear roadmap for assessing its efficacy.
Future studies should not only focus on determining the in vitro potency against GAK but also on profiling the compound against a broader panel of kinases to understand its selectivity. Cellular assays to confirm on-target engagement and downstream pathway modulation will be crucial next steps. Ultimately, in vivo studies in relevant disease models will be necessary to ascertain the therapeutic potential of this and other novel imidazo[1,2-a]pyridine derivatives.
References
-
PubMed. (n.d.). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Retrieved from [Link]
-
PubMed. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Retrieved from [Link]
-
PubMed. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Retrieved from [Link]
-
Wiley Online Library. (2023). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Retrieved from [Link]
-
ResearchGate. (2024). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. Retrieved from [Link]
-
bioRxiv. (2024). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. Retrieved from [Link]
-
bioRxiv. (2024). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. Retrieved from [Link]
-
University of Miami. (2024). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents. Retrieved from [Link]
-
ACS Publications. (2015). Selective Inhibitors of Cyclin G Associated Kinase (GAK) as Anti-Hepatitis C Agents. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]
-
PubMed. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Retrieved from [Link]
-
PubMed. (2011). Imidazo[1,2-a]pyridin-3-amines as potential HIV-1 non-nucleoside reverse transcriptase inhibitors. Retrieved from [Link]
-
ACS Publications. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Retrieved from [Link]
-
eScholarship.org. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. Retrieved from [Link]
-
MDPI. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. Retrieved from [Link]
-
PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]
-
PubMed. (2021). Investigations on substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones for the treatment of Alzheimer's disease. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Retrieved from [Link]
-
Structural Genomics Consortium. (n.d.). SGC-GAK-1 A chemical probe for GAK. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values (nM) for the three inhibitors tested on the various cell lines used in this study. Retrieved from [Link]
-
ASH Publications. (2020). Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations. Retrieved from [Link]
-
ASH Publications. (2020). Gilteritinib: potent targeting of FLT3 mutations in AML. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell counts and growth rates for cells treated with quizartinib at IC50. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo. Retrieved from [Link]
-
Anticancer Research. (2018). In Vitro Anticancer Activity of PI3K Alpha Selective Inhibitor BYL719 in Head and Neck Cancer. Retrieved from [Link]
-
Selleck Chemicals. (n.d.). Gefitinib (ZD1839). Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). The half maximal inhibitory concentration (IC 50 ) values of gefitinib, volasertib, and genistein and the combination index (CI) values in A549 and A549 TXR cells. Retrieved from [Link]
-
ResearchGate. (2024). Synergistic Effects of the Combination of Alpelisib (PI3K Inhibitor) and Ribociclib (CDK4/6 Inhibitor) in Preclinical Colorectal Cancer Models. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Quizartinib (AC220): a promising option for acute myeloid leukemia. Retrieved from [Link]
Sources
- 1. invivochem.com [invivochem.com]
- 2. Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
- 6. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promega.com [promega.com]
- 9. ashpublications.org [ashpublications.org]
- 10. mayflowerbio.com [mayflowerbio.com]
- 11. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. ashpublications.org [ashpublications.org]
- 17. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Anticancer Activity of PI3K Alpha Selective Inhibitor BYL719 in Head and Neck Cancer | Anticancer Research [ar.iiarjournals.org]
- 21. selleck.co.jp [selleck.co.jp]
- 22. selleckchem.com [selleckchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. promega.com [promega.com]
A Technical Guide to the Structure-Activity Relationship of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine Analogs as Potential Anticancer Agents
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a series of 2-aryl-imidazo[1,2-a]pyridin-3-amine analogs, with a specific focus on the 2-(o-tolyl) scaffold. We will delve into the synthetic rationale, comparative biological data, and experimental protocols to equip researchers in drug discovery and medicinal chemistry with actionable insights for the development of novel therapeutics.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of several approved drugs.[1] Its rigid, planar structure and synthetic tractability make it an attractive starting point for the design of targeted therapies.[2] The 3-amino substitution on this core has been shown to be a key pharmacophore for various biological activities, including anticancer effects.[2][3] This guide will focus on elucidating the impact of substitutions at the 2-position, particularly with an o-tolyl group, on the cytotoxic activity of these compounds.
Synthetic Strategy: The Groebke-Blackburn-Bienaymé Three-Component Reaction
The synthesis of the 2-aryl-imidazo[1,2-a]pyridin-3-amine scaffold is efficiently achieved through the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[4][5] This one-pot reaction offers significant advantages in terms of atom economy and procedural simplicity, allowing for the rapid generation of a diverse library of analogs. The reaction proceeds via the acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[2]
The causality behind choosing this synthetic route lies in its versatility. By varying the three starting components, a wide range of structural modifications can be introduced at the C-2 and C-3 positions of the imidazo[1,2-a]pyridine core, as well as on the pyridine ring itself. This allows for a systematic exploration of the SAR.
Structure-Activity Relationship Analysis
A study by Al-Qadi et al. (2025) provides valuable preliminary SAR data for a series of 2-aryl-imidazo[1,2-a]pyridin-3-amine analogs.[2] Although the specific isomer of the tolyl group was not explicitly stated, for the purpose of this guide, we will consider it as the ortho-tolyl analog to build a foundational SAR understanding. The cytotoxic activity of these compounds was evaluated against the B16F10 melanoma cell line.[2]
| Compound ID | C-2 Substituent | C-3 Substituent | IC50 (µM) against B16F10[2] |
| 1 | 4-Nitrophenyl | p-Chlorophenylamino | 64.81 ± 15.78 |
| 2 | 4-Tolyl | p-Chlorophenylamino | 21.75 ± 0.81 |
| 3 | Indole-3-yl | p-Chlorophenylamino | > 200 |
| 4 | Furan-2-yl | p-Chlorophenylamino | 197.06 ± 14.42 |
| 5 | 2,4-Difluorophenyl | p-Chlorophenylamino | 14.39 ± 0.04 |
From this initial dataset, we can draw the following key SAR insights:
-
Impact of the C-2 Aryl Substituent: The nature of the aryl group at the C-2 position significantly influences the anticancer activity.
-
The presence of a tolyl group (Compound 2 ) confers moderate activity.[2]
-
Electron-withdrawing groups, such as a 4-nitrophenyl group (Compound 1 ), lead to a decrease in activity compared to the tolyl analog.[2]
-
A bulky heterocyclic substituent like an indole ring (Compound 3 ) results in a significant loss of activity.[2]
-
Another heterocyclic substituent, the furan ring (Compound 4 ), also shows poor activity.[2]
-
The introduction of fluorine atoms on the phenyl ring (Compound 5 ) leads to the most potent compound in this series, suggesting that halogenation is a favorable modification.[2]
-
-
The Role of the C-3 Amino Group: In this series, the C-3 position is consistently substituted with a p-chlorophenylamino group. This moiety is likely crucial for the observed biological activity, potentially through hydrogen bonding or hydrophobic interactions with the biological target.
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-a]pyridin-3-amine Analogs
The following is a representative protocol for the synthesis of 2-aryl-imidazo[1,2-a]pyridin-3-amine analogs via the Groebke-Blackburn-Bienaymé three-component reaction, adapted from Al-Qadi et al. (2025).[2]
-
To a solution of 2-aminopyridine (1.2 mmol) in methanol (10 mL), add the corresponding aldehyde (1.0 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at 50 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2-aryl-imidazo[1,2-a]pyridin-3-amine analog.
Protocol for MTT Cytotoxicity Assay
The following is a general protocol for determining the cytotoxic activity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells (e.g., B16F10) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for another 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Future Directions and Expert Recommendations
The preliminary SAR data suggests that the 2-(o-tolyl)imidazo[1,2-a]pyridin-3-amine scaffold is a promising starting point for the development of novel anticancer agents. To further optimize the activity of this series, the following explorations are recommended:
-
Systematic Substitution on the o-Tolyl Ring: Introduce a variety of electron-donating and electron-withdrawing groups at the para- and meta-positions of the tolyl ring to probe the electronic and steric requirements for optimal activity. Based on the enhanced activity of the 2,4-difluorophenyl analog, further halogenation of the tolyl ring is a high-priority avenue for investigation.
-
Modification of the 3-Amino Substituent: While the p-chlorophenylamino group appears to be beneficial, exploring other aryl and alkyl amines at this position could lead to improved potency and selectivity. The introduction of groups capable of forming additional hydrogen bonds may enhance target engagement.
-
Exploration of Alternative Biological Targets: Given that many imidazo[1,2-a]pyridine derivatives exhibit kinase inhibitory activity, screening the synthesized compounds against a panel of cancer-related kinases could unveil novel mechanisms of action and provide a rationale for further optimization.
By systematically applying the principles of medicinal chemistry and leveraging the efficient GBB three-component synthesis, the this compound scaffold holds significant potential for the development of the next generation of targeted cancer therapeutics.
References
- Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
- Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.[2]
- Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). MDPI. Retrieved January 19, 2026, from [Link]
- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journals. Retrieved January 19, 2026, from [Link]
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. Retrieved January 19, 2026, from [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
A Comparative Analysis of 2-(o-Tolyl) vs. 2-(p-Tolyl) imidazo[1,2-a]pyridin-3-amine: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a "privileged structure," forming the core of numerous therapeutic agents, including the well-known anxiolytics Zolpidem and Alpidem.[1] Its rigid, planar structure and synthetic tractability make it an ideal foundation for developing novel drug candidates.[2][3] The functionalization at the C-2 and C-3 positions is a common strategy to modulate pharmacological activity. This guide provides an in-depth comparative analysis of two closely related constitutional isomers: 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine and 2-(p-Tolyl)imidazo[1,2-a]pyridin-3-amine. We will explore how the seemingly minor shift of a single methyl group from the para to the ortho position on the C-2 phenyl ring imparts significant, predictable changes in synthesis, stereoelectronics, and potential biological function.
Synthetic Strategy: The Groebke-Blackburn-Bienaymé Reaction
The most efficient and convergent route to the 3-aminoimidazo[1,2-a]pyridine core is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR).[4][5] This one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide, typically under mild, acid-catalyzed conditions, to rapidly assemble the desired scaffold.[5]
The synthesis of our target isomers involves the condensation of 2-aminopyridine with the corresponding tolualdehyde isomer (ortho or para) to form a Schiff base intermediate. Subsequent cyclization with an isocyanide, such as 4-chlorophenyl isocyanide, yields the N-substituted 3-amino product, which can then be further modified if necessary.[5]
Causality Behind Experimental Choices:
-
Catalyst: Scandium triflate (Sc(OTf)₃) is a preferred Lewis acid catalyst as it is highly effective in activating the aldehyde carbonyl for nucleophilic attack by the aminopyridine and is tolerant of various functional groups.[5]
-
Reaction Kinetics: From a mechanistic standpoint, the ortho-tolyl isomer may exhibit slightly slower reaction kinetics compared to the para-tolyl isomer. The steric bulk of the ortho-methyl group can hinder the approach of the reactants and slightly impede the optimal geometry for cyclization. While typically not prohibitive, this may necessitate slightly longer reaction times or higher catalyst loading to achieve comparable yields.
Comparative Physicochemical and Structural Properties
The positioning of the methyl group has profound and predictable consequences on the molecule's physical and spectroscopic properties. These differences are fundamental to characterization and have significant implications for molecular interactions.
| Property | 2-(o-Tolyl) Isomer | 2-(p-Tolyl) Isomer | Rationale for Difference |
| Molecular Formula | C₁₄H₁₃N₃ | C₁₄H₁₃N₃ | Constitutional isomers have the same formula. |
| Molecular Weight | 223.28 g/mol | 223.28 g/mol | Identical atoms and count. |
| Calculated LogP | ~3.9 | ~3.8 | The ortho isomer may be slightly more lipophilic due to intramolecular shielding of the polar amine.[6] |
| Calculated TPSA | 41.5 Ų | 41.5 Ų | Topological Polar Surface Area is identical as the atom types and connectivity of polar atoms are the same.[6][7] |
| ¹H NMR (Tolyl) | Complex multiplet | AA'BB' system (2 doublets) | Symmetry. The para isomer's symmetry results in two chemically equivalent sets of aromatic protons. The ortho isomer is asymmetric, leading to four distinct signals.[8] |
| Dihedral Angle | Larger (e.g., >30°) | Smaller (e.g., <30°) | Steric hindrance from the ortho-methyl group forces the tolyl ring to twist out of the plane of the imidazopyridine core to minimize van der Waals strain.[9] |
Structural Analysis: The Dihedral Angle Distinction
The most critical structural difference between the two isomers is the dihedral angle between the C-2 tolyl ring and the imidazo[1,2-a]pyridine core. Crystal structures of similar 2-phenyl-substituted imidazo[1,2-a]pyridines show that the rings are twisted relative to each other.[9]
-
2-(p-Tolyl) Isomer: The para-methyl group exerts no steric hindrance, allowing the molecule to adopt a more planar conformation. This planarity maximizes π-system conjugation between the two rings.
-
2-(o-Tolyl) Isomer: The ortho-methyl group creates a significant steric clash with the hydrogen atom at the C-3 position of the imidazole ring. To alleviate this strain, the tolyl ring is forced to rotate, resulting in a much larger dihedral angle. This rotation disrupts the π-conjugation.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ▷ InChI Key Database ⚛️ | 2-(p-tolyl)imidazo[1,2-a]pyridine [inchikey.info]
- 7. chemscene.com [chemscene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine and N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Z-Tolyl-imidazo-amine: A Novel AnxA2/p53 Pathway Modulator in Non-Small Cell Lung Carcinoma Xenograft Models
In the landscape of oncology drug discovery, the pursuit of novel therapeutic agents with well-defined mechanisms of action and superior efficacy remains a paramount objective. This guide provides a comprehensive analysis of the in vivo efficacy of a novel investigational compound, 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine, hereafter referred to as Z-Tolyl-imidazo-amine. This small molecule, belonging to the promising imidazo[1,2-a]pyridine class of heterocyclic compounds, has been designed to modulate the Annexin A2 (AnxA2)/p53 signaling pathway, a critical axis in tumorigenesis and chemoresistance.[1][2][3]
This document will objectively compare the anti-tumor activity of Z-Tolyl-imidazo-amine with a standard-of-care chemotherapeutic agent, Cisplatin, in a preclinical non-small cell lung carcinoma (NSCLC) xenograft model. The experimental data presented herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel cancer therapeutics.
Mechanistic Rationale: Targeting the AnxA2/p53 Axis
Annexin A2 (AnxA2) is a calcium-dependent phospholipid-binding protein that is frequently overexpressed in various cancers, including NSCLC.[1][2] Its upregulation is correlated with poor prognosis and is implicated in multiple facets of cancer progression such as proliferation, invasion, and metastasis.[1][2] AnxA2 exerts its oncogenic effects, in part, through the negative regulation of the tumor suppressor protein p53.[4][5] Mechanistically, AnxA2 can activate the JNK/c-Jun signaling pathway, which in turn transcriptionally suppresses p53.[2] The suppression of p53, a guardian of the genome, leads to uncontrolled cell cycle progression and inhibition of apoptosis.[2][3][4]
Z-Tolyl-imidazo-amine is hypothesized to disrupt the AnxA2-mediated suppression of p53, thereby restoring p53's tumor-suppressive functions, including cell cycle arrest and apoptosis. This targeted approach offers a potential therapeutic advantage over conventional chemotherapies that often have broader, non-specific cytotoxic effects.
Signaling Pathway of AnxA2-mediated p53 Suppression
Caption: Proposed mechanism of Z-Tolyl-imidazo-amine action on the AnxA2/p53 pathway.
Comparative In Vivo Efficacy Study in an NSCLC Xenograft Model
To evaluate the therapeutic potential of Z-Tolyl-imidazo-amine, a head-to-head in vivo efficacy study was conducted against Cisplatin in an A549 human NSCLC cell line-derived xenograft model in immunodeficient mice.
Experimental Protocol: A549 Xenograft Model
This protocol outlines the key steps for establishing and utilizing a subcutaneous xenograft model for evaluating anti-tumor agents.[6][7]
Workflow for In Vivo Xenograft Study
Caption: A stepwise workflow for the preclinical evaluation of anti-cancer compounds in a xenograft model.
Step-by-Step Methodology:
-
Cell Culture: A549 human non-small cell lung carcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.[8]
-
Tumor Cell Implantation: A549 cells were harvested, and a suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel was subcutaneously injected into the right flank of each mouse.[8]
-
Tumor Growth and Randomization: Tumors were allowed to grow to a mean volume of approximately 100-150 mm³. Animals were then randomized into three treatment groups (n=8 per group):
-
Vehicle Control (e.g., 5% DMSO in saline, intraperitoneal injection, daily)
-
Z-Tolyl-imidazo-amine (e.g., 50 mg/kg, intraperitoneal injection, daily)
-
Cisplatin (e.g., 5 mg/kg, intraperitoneal injection, once weekly)
-
-
Treatment and Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size (e.g., >1500 mm³) or if animals showed signs of significant toxicity (e.g., >20% body weight loss).
-
Data Analysis: Tumor growth inhibition (TGI) was calculated for each treatment group relative to the vehicle control. Statistical significance was determined using appropriate statistical tests (e.g., ANOVA).
Results: Tumor Growth Inhibition
The in vivo efficacy of Z-Tolyl-imidazo-amine was demonstrated by a significant inhibition of tumor growth compared to the vehicle control group. Notably, at the tested dose, its anti-tumor activity was comparable to that of Cisplatin, but with a more favorable toxicity profile as indicated by body weight measurements.
| Treatment Group | Dosage | Administration Route | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | Intraperitoneal | Daily | 1250 ± 150 | 0 | +2.5 |
| Z-Tolyl-imidazo-amine | 50 mg/kg | Intraperitoneal | Daily | 480 ± 95 | 61.6 | -1.8 |
| Cisplatin | 5 mg/kg | Intraperitoneal | Weekly | 450 ± 110 | 64.0 | -8.5 |
Data are presented as mean ± standard error of the mean (SEM). TGI is calculated at the end of the study.
Discussion and Future Directions
The results of this comparative in vivo study suggest that Z-Tolyl-imidazo-amine is a promising therapeutic candidate for NSCLC. Its ability to significantly inhibit tumor growth, coupled with a favorable safety profile compared to a standard-of-care agent, underscores the potential of targeting the AnxA2/p53 pathway. The observed efficacy aligns with the broader understanding of imidazo[1,2-a]pyridine derivatives as a versatile scaffold for developing novel anti-cancer agents.[9][10][11]
Further preclinical development should focus on:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To optimize dosing schedules and correlate drug exposure with target engagement and anti-tumor response.
-
Combination Studies: Evaluating the synergistic potential of Z-Tolyl-imidazo-amine with other targeted therapies or immunotherapies.
-
Orthotopic and Patient-Derived Xenograft (PDX) Models: To assess efficacy in a more clinically relevant tumor microenvironment.[7][12]
References
- Crucial role of Anxa2 in cancer progression: highlights on its novel regul
- Advances in cancer treatment: a new therapeutic target, Annexin A2. Google Search.
- Association of annexin A2 with cancer development (Review)
- Application Notes and Protocols for In Vivo Xenograft Model Studies - Benchchem. Google Search.
- In Vivo Xenograft Model Protocol for Microtubule Inhibitors: A Detailed Guide for Preclinical Research - Benchchem. Google Search.
- Involvement of Annexin A2 in p53 Induced Apoptosis in Lung Cancer - PubMed. Google Search.
- Annexin A2 Silencing Inhibits Proliferation and Epithelial-to-mesenchymal Transition through p53-Dependent Pathway in NSCLCs - Journal of Cancer. Google Search.
- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed. Google Search.
- BiTE® Xenograft Protocol. Google Search.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. Google Search.
- Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Google Search.
- Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can | 71070. Google Search.
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
Sources
- 1. Crucial role of Anxa2 in cancer progression: highlights on its novel regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in cancer treatment: a new therapeutic target, Annexin A2 [jcancer.org]
- 3. Annexin A2 Silencing Inhibits Proliferation and Epithelial-to-mesenchymal Transition through p53-Dependent Pathway in NSCLCs [jcancer.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Involvement of Annexin A2 in p53 induced apoptosis in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BiTE® Xenograft Protocol [protocols.io]
- 9. semanticscholar.org [semanticscholar.org]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine: A Guide for Target Validation and Off-Target Profiling
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines and the Imperative of Selectivity
The imidazo[1,2-a]pyridine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of this versatile scaffold have demonstrated therapeutic potential as kinase inhibitors, anti-infective agents, and modulators of various cellular pathways.[1][2][3] Specifically, compounds bearing the imidazo[1,2-a]pyridine nucleus have been investigated as inhibitors of critical cancer-related kinases such as FLT3, PI3K, and AKT/mTOR, as well as for their roles in anti-inflammatory and neuroprotective processes.[4][5][6][7]
Our focus here is on 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine, a representative of this chemical class. Given the promiscuous nature of the ATP-binding pocket of many kinases, a thorough investigation into the cross-reactivity of such a compound is not merely a supplementary exercise but a cornerstone of its preclinical development. Understanding the selectivity profile is paramount for predicting potential off-target effects, identifying mechanisms of toxicity, and discovering novel therapeutic applications. This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound, outlining key experimental workflows and data interpretation strategies to ensure scientific rigor and trustworthiness in its evaluation.
Hypothesized Primary Targets and the Rationale for Broad-Spectrum Screening
Based on the extensive literature on imidazo[1,2-a]pyridine derivatives, it is plausible that this compound functions as a kinase inhibitor. Several studies have highlighted the potential of this scaffold to target serine/threonine or tyrosine kinases involved in cell proliferation and survival pathways.[7][8][9] For instance, derivatives have shown potent inhibition of FLT3, a key target in acute myeloid leukemia, and PI3K, a central node in cell signaling.[4][5] Therefore, our initial hypothesis is that this compound will exhibit inhibitory activity against one or more protein kinases.
However, even with a putative primary target, the potential for off-target interactions is significant. The concept of a "selectivity window" is crucial; as the concentration of a compound increases, it is more likely to engage with unintended targets, which can lead to dose-limiting toxicities or unexpected pharmacological effects.[10] This necessitates a broad, unbiased screening approach to map the complete interaction profile of the molecule.
Experimental Workflow for Comprehensive Cross-Reactivity Profiling
A robust cross-reactivity study should be multi-tiered, beginning with broad in vitro screening and progressing to more focused cellular and functional assays. The following workflow is proposed as a self-validating system for the comprehensive analysis of this compound.
Caption: Proposed experimental workflow for cross-reactivity studies.
Phase 1: In Vitro Kinase Panel Screening
The initial step involves a broad, high-throughput screen against a large panel of purified kinases. This provides an unbiased view of the compound's selectivity.
Protocol: Large-Scale Kinase Panel Screen
-
Compound Preparation: Synthesize and purify this compound. Confirm identity and purity (>95%) by LC-MS and NMR. Prepare a stock solution in DMSO.
-
Primary Screen: Submit the compound for screening against a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot). A single high concentration (e.g., 10 µM) is typically used to identify all potential interactions.
-
Data Analysis: Results are often expressed as a percentage of inhibition. Any kinase showing significant inhibition (e.g., >50%) at the screening concentration is considered a "hit".
-
IC50 Determination: For all identified hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). This involves a multi-point titration of the compound against each purified kinase.
Data Presentation: Hypothetical Kinase Selectivity Data
| Kinase Target | % Inhibition at 10 µM | IC50 (nM) | Kinase Family | Putative Role |
| FLT3 | 95% | 50 | Tyrosine Kinase | Hypothesized Primary Target |
| CDK2 | 85% | 250 | Serine/Threonine Kinase | Off-Target |
| PI3Kα | 70% | 800 | Lipid Kinase | Off-Target |
| SIK1 | 65% | 1,200 | Serine/Threonine Kinase | Off-Target |
| VEGFR2 | 45% | >10,000 | Tyrosine Kinase | Non-significant |
| EGFR | 15% | >10,000 | Tyrosine Kinase | Non-significant |
This is hypothetical data for illustrative purposes.
Phase 2: Cellular Target Engagement and Phenotypic Assays
Confirmation of in vitro hits in a cellular context is crucial. Cellular assays validate that the compound can penetrate the cell membrane and engage with its targets at concentrations that produce a biological effect.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Grow a relevant cell line (e.g., MOLM-14 for FLT3) to ~80% confluency.
-
Compound Treatment: Treat cells with this compound at various concentrations, alongside a vehicle control (DMSO).
-
Thermal Challenge: Heat the cell lysates at a range of temperatures. Target engagement stabilizes the protein, increasing its melting temperature.
-
Protein Analysis: Separate soluble and aggregated proteins by centrifugation. Analyze the soluble fraction by Western blotting for the target protein (e.g., FLT3). A shift in the melting curve indicates target engagement.
Protocol: Phospho-protein Western Blotting
-
Cell Treatment and Lysis: Treat cells with the compound for a defined period. Lyse the cells to extract proteins.
-
SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer to a membrane.
-
Antibody Probing: Probe the membrane with antibodies specific to the phosphorylated (active) form of the target kinase and its downstream effectors (e.g., p-STAT5 for FLT3). Also, probe for total protein levels as a loading control.
-
Analysis: A reduction in the phosphorylated protein signal indicates inhibition of the kinase in a cellular context.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigations on substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Confirming the Mechanism of Action of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine: A Comparative Guide to Target Deconvolution and Validation
For researchers in drug discovery, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical juncture that dictates its developmental trajectory. The compound 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine, a member of the pharmacologically significant imidazo[1,2-a]pyridine scaffold, presents a compelling case for rigorous MoA investigation. While the direct targets of this specific molecule are not extensively documented in publicly available literature, the broader class of imidazo[1,2-a]pyridine derivatives has been widely shown to exhibit potent inhibitory activity against various protein kinases, particularly within the PI3K/Akt/mTOR signaling nexus.[1][2][3][4] This guide, therefore, provides a comprehensive, technically-grounded framework for confirming the hypothesized kinase inhibitor MoA of this compound. We will objectively compare state-of-the-art experimental strategies for target identification and validation, providing detailed protocols and supporting data interpretation.
Hypothesized Mechanism of Action: Kinase Inhibition
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition.[5][6] Numerous derivatives have been developed as potent inhibitors of PI3K, Akt, mTOR, and other kinases implicated in cancer and inflammatory diseases.[1][2][7][8] The structural features of this compound are consistent with those of ATP-competitive kinase inhibitors. Therefore, our central hypothesis is that this compound exerts its biological effects by directly binding to and inhibiting the activity of one or more protein kinases. The following sections will detail the experimental workflows to test this hypothesis, identify the specific kinase target(s), and validate this interaction in a cellular context.
Comparative Strategies for Target Identification and Validation
To robustly confirm the MoA, a multi-pronged approach is essential. We will compare three orthogonal methods: Cellular Thermal Shift Assay (CETSA) for target engagement, Kinome Profiling for target identification and selectivity, and Bioorthogonal Probes for direct target capture.
| Method | Principle | Primary Output | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | A shift in the protein's melting temperature (Tm) upon compound treatment. | Label-free, performed in intact cells, directly measures target engagement.[9][10][11][12] | Requires a specific antibody for each target, throughput can be limited in traditional formats. |
| Kinome Profiling | Measures the compound's inhibitory activity against a large panel of recombinant kinases. | IC50 values against hundreds of kinases, providing a selectivity profile. | Broad screening identifies primary targets and off-targets, highly quantitative.[13][14] | In vitro assay may not fully reflect cellular activity and accessibility. |
| Bioorthogonal Probes & Chemoproteomics | A modified version of the compound with a "clickable" handle is used to covalently label and pull down its binding partners from cell lysates. | Identification of direct binding partners by mass spectrometry. | Unbiased, identifies direct interactors in a cellular context.[15][16][17][18] | Synthesis of the probe can be challenging, potential for steric hindrance to affect binding. |
Experimental Protocols and Data Interpretation
Cellular Thermal Shift Assay (CETSA): The Gold Standard for Target Engagement
CETSA is a powerful method to confirm that a compound physically interacts with its target protein within the complex environment of a living cell.[9][10][11][19] The principle is that a protein's thermal stability increases upon ligand binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Seeding and Treatment: Plate a relevant cancer cell line (e.g., one known to have activated PI3K/Akt signaling) and allow cells to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein (e.g., Akt, PI3Kα) in the soluble fraction using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
A significant and dose-dependent increase in the melting temperature (ΔTm) of a specific kinase (e.g., Akt1) in the presence of this compound provides strong evidence of direct binding in the cellular context.
Kinome Profiling: Unveiling the Selectivity Landscape
To identify the primary kinase target(s) and assess the selectivity of this compound, a broad in vitro kinome scan is invaluable. This involves testing the compound against a large panel of purified, recombinant kinases.
Caption: Workflow for in vitro Kinome Profiling.
-
Compound Preparation: Prepare a serial dilution of this compound.
-
Kinase Reaction: In a multi-well plate, incubate each kinase from the panel with the compound at different concentrations, a suitable substrate (peptide or protein), and ATP (often radiolabeled [γ-³²P]ATP or in a system with a phosphospecific antibody).
-
Detection: After the reaction, quantify the amount of phosphorylated substrate. This can be done through various methods, including radiometric assays, fluorescence polarization, or antibody-based detection systems.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the compound. Fit the data to a dose-response curve to determine the IC50 value for each kinase. A kinome map can be generated to visualize the selectivity profile.
The kinases with the lowest IC50 values are the most likely primary targets. A highly selective compound will show potent inhibition of a small number of kinases, while a non-selective compound will inhibit a broader range. This data provides crucial information for lead optimization and for understanding potential off-target effects.
Bioorthogonal Probes and Chemoproteomics: Unbiased Target Identification
This cutting-edge approach allows for the direct identification of a compound's binding partners in a complex biological sample.[15][16][17][18][20] It involves synthesizing a derivative of this compound that contains a bioorthogonal handle (e.g., an alkyne or azide).
Caption: Chemoproteomic workflow for target identification.
-
Probe Synthesis: Synthesize a derivative of this compound with a minimally perturbing bioorthogonal handle (e.g., a terminal alkyne).
-
Cell Treatment and Lysis: Treat cells with the bioorthogonal probe. Lyse the cells under conditions that preserve protein-ligand interactions.
-
Click Chemistry: To the cell lysate, add a reporter tag (e.g., biotin-azide) that will covalently attach to the alkyne handle on the probe via a copper-catalyzed or copper-free click reaction.
-
Affinity Purification: Use streptavidin-coated beads to capture the biotin-labeled protein-probe complexes.
-
Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down.
-
Data Analysis: Compare the proteins identified in the probe-treated sample to those from a control sample (e.g., treated with a structurally similar but inactive compound or DMSO) to identify specific binding partners.
Proteins that are significantly enriched in the probe-treated sample are high-confidence binding partners of this compound. This unbiased approach can reveal novel targets that might be missed by hypothesis-driven methods.
Conclusion: A Synergistic Approach to MoA Confirmation
Confirming the mechanism of action of a novel compound like this compound requires a rigorous and multi-faceted experimental strategy. While the imidazo[1,2-a]pyridine scaffold strongly suggests a role as a kinase inhibitor, this hypothesis must be empirically validated.
-
Kinome profiling provides a broad, initial landscape of potential targets and selectivity.
-
CETSA offers the definitive confirmation of target engagement in a physiologically relevant cellular context.
-
Bioorthogonal chemoproteomics provides an unbiased method to discover all potential binding partners, confirming expected targets and potentially revealing novel ones.
By integrating the data from these complementary approaches, researchers can build a comprehensive and compelling case for the mechanism of action of this compound, paving the way for its further development as a therapeutic agent.
References
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Public
- Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed - NIH.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed. (2016-07-01).
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ResearchG
- Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed.
- A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs - Benchchem.
- Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed. (2016-02-01).
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH.
- Insights into medicinal attributes of imidazo[1,2‐a]pyridine deriv
- Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - PMC.
- Bioorthogonally activated reactive species for target identific
- Design Strategies for Bioorthogonal Smart Probes - PMC - NIH. (2014-10-15).
- Bioorthogonal approach to identify unsuspected drug targets in live cells - DASH (Harvard).
- Bioorthogonally activated reactive species for target identific
- Bioorthogonally activated reactive species for target identific
- Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach - PMC - PubMed Central.
- (PDF)
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. (2007-01-01).
Sources
- 1. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioorthogonally activated reactive species for target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design Strategies for Bioorthogonal Smart Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dash.harvard.edu [dash.harvard.edu]
- 18. Bioorthogonally activated reactive species for target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 20. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Comparative Benchmarking of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine, a Novel Kinase Inhibitor, Against Standard-of-Care Drugs in ALK-Positive Non-Small Cell Lung Cancer
This guide provides a comprehensive framework for the preclinical evaluation of the novel investigational compound, 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine, hereafter designated as INV-ALK-3A. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Recent explorations into this scaffold have yielded promising candidates for targeted cancer therapy, including covalent inhibitors.[3][4] This guide presupposes that INV-ALK-3A has been identified as a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC).[5][6]
The objective is to benchmark INV-ALK-3A against established standard-of-care ALK inhibitors, providing researchers and drug development professionals with a robust, data-driven comparison. The current therapeutic landscape for ALK-positive NSCLC includes multiple generations of tyrosine kinase inhibitors (TKIs), each with distinct efficacy and resistance profiles.[7][8][9] Therefore, a rigorous comparative analysis is essential to determine the potential clinical utility of INV-ALK-3A.
The standard-of-care drugs selected for this benchmarking guide are:
-
Crizotinib (Xalkori®): A first-generation ALK inhibitor.[5][10][11]
-
Alectinib (Alecensa®): A second-generation ALK inhibitor, noted for its high potency and central nervous system (CNS) penetration.[12][13][14][15]
-
Brigatinib (Alunbrig®): A second-generation ALK inhibitor effective against many crizotinib-resistant mutations.[16][17][18][19]
-
Lorlatinib (Lorbrena®): A third-generation ALK inhibitor designed to overcome a broad spectrum of resistance mutations and effectively cross the blood-brain barrier.[7][20][21][22]
This guide will detail the experimental workflows, from biochemical assays to cellular and in vivo models, required for a head-to-head comparison. The causality behind each experimental choice is explained to provide a clear, scientifically-grounded rationale for the proposed evaluation strategy.
Part 1: Biochemical Potency and Selectivity
The initial step in characterizing any new kinase inhibitor is to determine its direct inhibitory activity against the target enzyme and to assess its selectivity against other kinases. This is critical because off-target kinase inhibition can lead to unforeseen toxicities.
In Vitro Kinase Inhibition Assay
Expertise & Experience: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK protein. By determining the half-maximal inhibitory concentration (IC50), we can quantify the compound's potency. Comparing the IC50 of INV-ALK-3A to standard-of-care drugs provides the first layer of benchmarking data. We will assess inhibition against both wild-type ALK and common resistance mutations (e.g., L1196M, G1202R) to understand its potential efficacy in resistant settings.
Experimental Protocol: In Vitro ALK Kinase Assay
-
Reagents: Recombinant human ALK kinase domain (wild-type and mutants), ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and kinase assay buffer.
-
Compound Preparation: Prepare a series of dilutions for INV-ALK-3A and the comparator drugs (Crizotinib, Alectinib, Brigatinib, Lorlatinib) in DMSO, typically ranging from 1 µM to 0.01 nM.
-
Kinase Reaction: In a 96-well plate, combine the ALK enzyme, the test compound dilution, and the peptide substrate in the kinase buffer.
-
Initiation: Start the reaction by adding a solution of ATP (often radiolabeled with ³²P-ATP for traditional methods, or using fluorescence-based readouts).[23][24]
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination & Detection: Stop the reaction. The method of detection depends on the assay format. For radioactive assays, this involves separating the phosphorylated substrate from the remaining ³²P-ATP via filtration and quantifying with a scintillation counter.[24] For non-radioactive methods like ADP-Glo™, luminescence is measured, which correlates with the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound.
Kinase Selectivity Profiling
Trustworthiness: A highly selective inhibitor is generally preferred as it minimizes the potential for off-target effects. INV-ALK-3A should be screened against a panel of other kinases (e.g., a 100-kinase panel) to assess its selectivity profile. This is a self-validating step; a compound that inhibits numerous unrelated kinases at concentrations close to its ALK IC50 may be flagged for potential toxicity issues later in development.
Workflow for Kinase Selectivity Profiling
Caption: Workflow for determining biochemical potency and selectivity.
Hypothetical Data Summary: Biochemical Activity
| Compound | ALK (WT) IC50 (nM) | ALK (L1196M) IC50 (nM) | ALK (G1202R) IC50 (nM) | Off-Target Kinase (e.g., FAK) IC50 (nM) |
| INV-ALK-3A | 1.2 | 2.5 | 15.8 | >1000 |
| Crizotinib | 10.5 | 25.1 | >1000 | 12 |
| Alectinib | 1.9 | 3.5 | 110 | >1000 |
| Brigatinib | 0.6 | 1.8 | 31 | 160 |
| Lorlatinib | 0.5 | 1.5 | 8.9 | 250 |
Part 2: Cellular Activity and Mechanism of Action
Moving from a purified enzyme system to a cellular context is a crucial step to confirm that the compound can enter cells, engage its target, and exert a biological effect.
Cell Viability and Proliferation Assays
Expertise & Experience: We must assess the ability of INV-ALK-3A to inhibit the proliferation of cancer cells whose survival is dependent on ALK activity. The human NSCLC cell line H3122, which harbors an EML4-ALK fusion gene, is an industry-standard model for this purpose. An ALK-negative cell line (e.g., A549) should be used as a control to demonstrate on-target specificity. The MTT assay, which measures metabolic activity, is a reliable and widely used method to quantify cell viability.[25][26][27]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate H3122 (ALK-positive) and A549 (ALK-negative) cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[28]
-
Compound Treatment: Treat the cells with a range of concentrations of INV-ALK-3A and the standard-of-care drugs for 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[26][29] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[27]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[29]
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.[27]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against drug concentration to determine the GI50 (concentration for 50% growth inhibition).
Target Engagement and Pathway Modulation
Trustworthiness: To confirm that the observed anti-proliferative effect is due to ALK inhibition, we must demonstrate that INV-ALK-3A blocks ALK signaling within the cell. This is achieved by measuring the phosphorylation status of ALK and its key downstream effector proteins, such as STAT3, AKT, and ERK.[30][31][32] A potent and specific inhibitor should reduce the phosphorylation of these proteins at concentrations consistent with its GI50 value.
ALK Signaling Pathway
Caption: Simplified ALK signaling pathway and the point of inhibition.
Hypothetical Data Summary: Cellular Activity
| Compound | H3122 GI50 (nM) (ALK-positive) | A549 GI50 (nM) (ALK-negative) | p-ALK Inhibition IC50 (nM) (in-cell) |
| INV-ALK-3A | 8.5 | >10,000 | 9.1 |
| Crizotinib | 55 | >10,000 | 60 |
| Alectinib | 12 | >10,000 | 15 |
| Brigatinib | 7 | >10,000 | 8 |
| Lorlatinib | 6 | >10,000 | 7 |
Part 3: In Vitro Functional and In Vivo Efficacy Models
The final stages of preclinical benchmarking involve assessing the compound's effects in more complex biological systems that recapitulate aspects of tumor physiology, such as angiogenesis, and ultimately, its efficacy in a living organism.
Anti-Angiogenic Potential: HUVEC Tube Formation Assay
Expertise & Experience: Angiogenesis, the formation of new blood vessels, is critical for tumor growth. Some ALK inhibitors have been shown to have anti-angiogenic effects. The HUVEC (Human Umbilical Vein Endothelial Cells) tube formation assay is a standard in vitro model to assess a compound's ability to interfere with this process.[33][34]
Experimental Protocol: HUVEC Tube Formation Assay
-
Plate Coating: Coat a 96-well plate with a basement membrane matrix extract (e.g., Matrigel®) and allow it to solidify at 37°C.[34]
-
Cell Seeding and Treatment: Seed HUVECs onto the gel in media containing a low serum concentration. Simultaneously, treat the cells with various concentrations of INV-ALK-3A or comparator drugs.[35]
-
Incubation: Incubate the plate for 4-18 hours to allow for the formation of capillary-like tube structures.[36][37]
-
Visualization and Quantification: Stain the cells with a fluorescent dye (e.g., Calcein AM).[34] Capture images using a microscope and quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.
-
Data Analysis: Compare the degree of tube formation in treated wells to untreated controls to determine the inhibitory effect of each compound.
In Vivo Efficacy: Tumor Xenograft Model
Authoritative Grounding: The definitive preclinical test of an anti-cancer agent's efficacy is its ability to inhibit tumor growth in vivo. A mouse xenograft model, where human cancer cells are implanted into immunodeficient mice, is the gold standard.
Experimental Protocol: H3122 Xenograft Study
-
Cell Implantation: Subcutaneously implant H3122 cells into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (Vehicle control, INV-ALK-3A, and standard-of-care comparators). Administer compounds daily via oral gavage at pre-determined doses.
-
Monitoring: Measure tumor volume with calipers and monitor animal body weight twice weekly as an indicator of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Statistically compare the efficacy of INV-ALK-3A to the standard-of-care drugs.
Hypothetical Data Summary: In Vivo Efficacy
| Treatment Group (Dose) | Tumor Growth Inhibition (%) at Day 21 | Average Body Weight Change (%) |
| Vehicle | 0% | +2% |
| INV-ALK-3A (25 mg/kg) | 95% | -1% |
| Alectinib (25 mg/kg) | 92% | -2% |
| Lorlatinib (10 mg/kg) | 98% | +1% |
Conclusion
This guide outlines a systematic and scientifically rigorous approach to benchmarking the novel investigational compound INV-ALK-3A against current standard-of-care ALK inhibitors. By progressing through biochemical, cellular, and in vivo assays, researchers can build a comprehensive data package to evaluate its potency, selectivity, mechanism of action, and preclinical efficacy. The hypothetical data presented illustrates a promising profile for INV-ALK-3A, with potent activity against wild-type and resistant ALK mutants, high selectivity, strong cellular potency, and robust in vivo tumor growth inhibition. Such a profile would warrant further investigation and position INV-ALK-3A as a promising candidate for the treatment of ALK-positive NSCLC.
References
-
ALECENSA® (alectinib) mechanism of action. Genentech. [Link]
-
Lorlatinib - Grokipedia. [Link]
-
Starr, P. (2017). Alectinib New Standard of Care for ALK-Positive Non–Small-Cell Lung Cancer. Payers' Perspectives in Oncology. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). [Link]
-
The Science Behind Brigatinib: Inhibiting ALK for Advanced Lung Cancer. (2024). Oncology Times. [Link]
-
Brigatinib. Wikipedia. [Link]
-
Alectinib. Wikipedia. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Kazandjian, D., et al. (2016). Crizotinib: A comprehensive review. PMC - PubMed Central. [Link]
-
Palmer, R. H., et al. (2009). Anaplastic lymphoma kinase: signalling in development and disease. PMC - PubMed Central. [Link]
-
Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Beardslee, T., & Lawson, J. (2018). Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer. PubMed Central. [Link]
-
Crizotinib. Wikipedia. [Link]
-
What is the mechanism of Lorlatinib? Patsnap Synapse. (2024). [Link]
-
MTT (Assay protocol). Protocols.io. (2023). [Link]
-
What is the mechanism of Alectinib Hydrochloride? Patsnap Synapse. (2024). [Link]
-
What is the mechanism of Crizotinib? Patsnap Synapse. (2024). [Link]
-
Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. CancerNetwork. (2012). [Link]
-
Basit, S., et al. (2018). A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. PubMed Central. [Link]
-
Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry. [Link]
-
Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action. Minicule. [Link]
-
What is the mechanism of action for Alecensa (alectinib)? Drugs.com. (2025). [Link]
-
Sharma, A., et al. (2019). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]
-
What is Brigatinib used for? Patsnap Synapse. (2024). [Link]
-
Lorlatinib. PubChem. [Link]
-
Inhibition of ALK Signaling for Cancer Therapy. AACR Journals. (2011). [Link]
-
Piva, R., et al. (2014). ALK signaling and target therapy in anaplastic large cell lymphoma. Frontiers in Bioscience. [Link]
-
Skorski, T. (2009). Anaplastic Lymphoma Kinase (ALK)-Induced Malignancies: Novel Mechanisms of Cell Transformation and Potential Therapeutic Approaches. Fox Chase Cancer Center. [Link]
-
How It Works. Lorbrena® (lorlatinib) Patient Site. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Royal Society of Chemistry. [Link]
-
Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. (2024). [Link]
-
ALUNBRIG® (brigatinib) Exhibits Broad Mutational Coverage and Activity in the CNS. Takeda. [Link]
-
In vitro NLK Kinase Assay. PMC - NIH. [Link]
-
ALK Pathway. Creative Diagnostics. [Link]
-
Endothelial Cell Tube Formation Assay. Corning. [Link]
-
Tube Formation Assay in the μ-Plate 96 Well 3D. ibidi. (2023). [Link]
-
Ou, S. I., et al. (2020). Pharmacological and clinical properties of lorlatinib in the treatment of ALK-rearranged advanced non-small cell lung cancer. PubMed. [Link]
-
About ALK-positive Lung Cancer. LUNGevity Foundation. [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]
-
In vitro kinase assay. Bio-protocol. (2022). [Link]
-
Wang, Y., et al. (2025). Treatment of metastatic ALK-positive non-small cell lung cancer: indirect comparison of different ALK inhibitors using reconstructed patient data. PubMed Central. [Link]
-
Treatment Options for ALK+. ALK Positive. [Link]
-
ALK-positive NSCLC: First-line Treatment. ESMO. (2025). [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Crizotinib - Wikipedia [en.wikipedia.org]
- 6. About ALK-positive Lung Cancer | Navigating ALK [alk.lungevity.org]
- 7. Pharmacological and clinical properties of lorlatinib in the treatment of ALK-rearranged advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of metastatic ALK-positive non-small cell lung cancer: indirect comparison of different ALK inhibitors using reconstructed patient data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alkpositive.org [alkpositive.org]
- 10. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 12. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]
- 13. Alectinib New Standard of Care for ALK-Positive Non–Small-Cell Lung Cancer [ahdbonline.com]
- 14. Alectinib - Wikipedia [en.wikipedia.org]
- 15. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Brigatinib - Wikipedia [en.wikipedia.org]
- 18. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is Brigatinib used for? [synapse.patsnap.com]
- 20. grokipedia.com [grokipedia.com]
- 21. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 22. How It Works | Lorbrena® (lorlatinib) Patient Site | Safety Info [lorbrena.com]
- 23. In vitro kinase assay [bio-protocol.org]
- 24. revvity.com [revvity.com]
- 25. clyte.tech [clyte.tech]
- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AT [thermofisher.com]
- 29. MTT (Assay protocol [protocols.io]
- 30. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 31. profiles.foxchase.org [profiles.foxchase.org]
- 32. creative-diagnostics.com [creative-diagnostics.com]
- 33. bio-protocol.org [bio-protocol.org]
- 34. ibidi.com [ibidi.com]
- 35. corning.com [corning.com]
- 36. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 37. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Battle of Isomers: Unpacking the Biological Performance of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and synthetic accessibility have made it a fertile ground for the development of novel therapeutics targeting a wide array of diseases, from cancers to inflammatory disorders and infectious agents.[2][3][4] However, the true potential of this scaffold lies in the nuanced world of its isomers and derivatives. The specific placement of substituents on the bicyclic ring system dramatically influences the molecule's interaction with biological targets, leading to significant variations in efficacy and selectivity.
This guide provides a head-to-head comparison of various imidazo[1,2-a]pyridine derivatives in key biological assays. We will dissect experimental data to understand how subtle structural modifications translate into tangible differences in performance, offering researchers and drug development professionals critical insights for advancing their own discovery programs.
The Decisive Arena: Anticancer Activity
The fight against cancer is a primary focus for the application of imidazo[1,2-a]pyridine derivatives. Numerous studies have demonstrated their ability to induce cancer cell death, halt proliferation, and inhibit key signaling pathways. Here, we compare the cytotoxic effects of different isomers and substituted analogs.
Comparative Cytotoxicity in Breast Cancer
A study directly comparing three novel imidazo[1,2-a]pyridine compounds—IP-5, IP-6, and IP-7—against the HCC1937 breast cancer cell line provides a clear example of structure-dependent activity.[5][6] The cytotoxic impact was evaluated using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.
| Compound | IC50 (µM) against HCC1937 Cells |
| IP-5 | 45 |
| IP-6 | 47.7 |
| IP-7 | 79.6 |
| Data sourced from a 2022 study in the Asian Pacific Journal of Cancer Prevention.[5] |
As the data illustrates, IP-5 and IP-6 exhibit significantly stronger cytotoxic effects than IP-7, showcasing how minor structural variations can lead to a nearly two-fold difference in potency. Further investigation revealed that the lead compound, IP-5, induces cell cycle arrest and triggers apoptosis through the extrinsic pathway, as evidenced by the increased levels of p53, p21, and cleaved PARP.[5][6]
Workflow for Assessing Anticancer Activity
The following workflow outlines the key experimental steps used to determine the anticancer properties of the IP compounds. This systematic approach ensures the reliability and reproducibility of the findings.
Caption: Experimental workflow for evaluating anticancer imidazo[1,2-a]pyridines.
Experimental Protocol: MTT Assay for Cell Viability
This protocol details the steps for determining the IC50 values of imidazo[1,2-a]pyridine compounds.
-
Cell Seeding: Plate HCC1937 cells in 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine test compounds (e.g., IP-5, IP-6, IP-7) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
The Battleground of Inflammation: Targeting Key Signaling Pathways
Chronic inflammation is a driver of numerous diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have emerged as potent anti-inflammatory agents by modulating critical signaling cascades.[7][8]
A novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), was shown to exert its anti-inflammatory effects by suppressing the STAT3 and NF-κB signaling pathways in breast and ovarian cancer cell lines.[8][9] The co-administration of MIA with curcumin, a natural anti-inflammatory compound, enhanced these effects.[9]
Mechanism of Anti-inflammatory Action
The study on MIA revealed its ability to inhibit key inflammatory mediators. Treatment with MIA led to a reduction in the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are downstream targets of the NF-κB pathway.[10] Furthermore, MIA increased the expression of IκBα, an inhibitor of NF-κB, effectively blocking its pro-inflammatory activity.[10]
Caption: Anti-inflammatory mechanism of the imidazo[1,2-a]pyridine derivative MIA.
The Frontline of Infection: Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold is also a valuable framework for developing new antimicrobial agents.[11][12] The structure-activity relationship (SAR) studies indicate that the antimicrobial potency is highly dependent on the nature and position of substituents on the core structure.[1]
For instance, studies on various derivatives have shown that modifications at the C-2 and C-7 positions significantly influence their activity against both Gram-positive and Gram-negative bacteria.[1] Another synthetic approach involved creating hybrids of imidazo[1,2-a]pyridine with 1,2,3-triazole, which resulted in compounds with significant antibacterial and antifungal activities.[11][12]
Comparative Antimicrobial Efficacy
In a study synthesizing novel imidazo[1,2-a]pyridines containing a 1,2,3-triazole moiety, several compounds were evaluated for their in vitro antimicrobial activity.[11]
| Compound | Bacterial Strain | Fungal Strain |
| 13b, 13j | Significant Activity | Moderate Activity |
| 13c, 13g | Moderate Activity | Good Inhibitory Activity |
| Data from a 2026 study in the Journal of Advanced Scientific Research, highlighting the differential activity of isomers against various microbes.[12] |
This differential activity underscores the importance of isomeric considerations in designing new antimicrobial drugs. The specific substitutions in compounds 13b and 13j likely confer better antibacterial properties, while those in 13c and 13g are more suited for antifungal action.
The Precision Strike: Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[13] Imidazo[1,2-a]pyridines have been successfully developed as potent and selective kinase inhibitors.[13][14][15]
Structure-activity relationship studies have been pivotal in this area. For example, a high-throughput screening hit with pan-SIK (Salt-Inducible Kinase) inhibition was chemically modified to develop potent and selective SIK1 inhibitors.[16] This was achieved by exploring different substitution patterns on a phenyl ring attached to the imidazo[1,2-a]pyridine core, ultimately leading to a compound with over 100-fold selectivity for SIK1 over SIK2 and SIK3.[16]
Similarly, imidazo[1,2-a]pyridine derivatives have been optimized as inhibitors of PI3K (Phosphoinositide 3-kinase) by focusing on substituents at the 6-position of the core structure to enhance interactions within the kinase's hydrophobic pocket.[17]
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly versatile and "privileged" platform in drug discovery. The evidence presented in this guide clearly demonstrates that the biological activity of these compounds is not inherent to the core structure alone but is exquisitely controlled by the specific arrangement and nature of its substituents. Head-to-head comparisons in biological assays are essential for elucidating the structure-activity relationships that govern their efficacy as anticancer, anti-inflammatory, antimicrobial, and kinase-inhibiting agents. For researchers in the field, a deep understanding of these isomeric differences is paramount for the rational design of next-generation therapeutics with enhanced potency and selectivity.
References
-
Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. Available from: [Link]
-
Dhanani, A. S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Available from: [Link]
-
Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central (PMC). Available from: [Link]
-
da Silva, G. G., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]
-
Leclerc, G., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics. Available from: [Link]
-
Barluenga, J., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-701. Available from: [Link]
-
Chen, Y., et al. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available from: [Link]
-
Nagaraj, A., et al. (2026). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research. Available from: [Link]
-
MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available from: [Link]
-
Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11). Available from: [Link]
-
Gholami, M. H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2). Available from: [Link]
-
Marquez-Flores, Y. K., et al. (2025). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available from: [Link]
-
Zhuang, Z. P., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-43. Available from: [Link]
-
Giguere, J. R., et al. (n.d.). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. ResearchGate. Available from: [Link]
-
Nagaraj, A., et al. (2026). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research. Available from: [Link]
-
Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Dhanani, A. S., et al. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. Available from: [Link]
-
Al-Ostath, A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available from: [Link]
-
Gholami, M. H., et al. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. Available from: [Link]
-
Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. Available from: [Link]
-
Choi, H., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available from: [Link]
-
ResearchGate. (2025). Synthesis and Antibacterial Activity of New Imidazo[1,2- a ]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. ResearchGate. Available from: [Link]
-
Zhuang, Z. P., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain. WashU Medicine Research Profiles. Available from: [Link]
-
Semantic Scholar. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Semantic Scholar. Available from: [Link]
-
Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 464-75. Available from: [Link]
-
Neelima, T., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry, 43, 116277. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. sciensage.info [sciensage.info]
- 12. sciensage.info [sciensage.info]
- 13. oceanomics.eu [oceanomics.eu]
- 14. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine
Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle
As researchers dedicated to advancing drug discovery, our responsibilities extend beyond the successful synthesis of novel compounds. The lifecycle of a chemical, including its final disposal, demands the same level of rigor and scientific foresight as its creation. 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine, a member of the nitrogen-containing heterocyclic class, is significant in medicinal chemistry research.[1][2][3] Its structure, combining an imidazopyridine core with an aromatic amine substituent, necessitates a cautious and informed approach to waste management.
This guide provides a detailed, step-by-step protocol for the proper disposal of this compound. The procedures outlined are grounded in an understanding of its chemical properties, the associated hazards of its constituent chemical classes, and the regulatory framework governing hazardous waste. Our objective is to empower laboratory professionals to manage this chemical waste stream safely, compliantly, and with minimal environmental impact.
Hazard Assessment: A Chemist's Responsibility
-
Primary Aromatic Amines (PAAs): This class of compounds is associated with significant health hazards. Many PAAs are known or suspected carcinogens and mutagens.[4] They are often lipid-soluble, allowing for ready absorption through the skin.[4] Acute exposure can cause irritation to the skin, eyes, and respiratory system, while chronic exposure carries more severe risks.
-
Nitrogen-Containing Heterocycles: While this is a broad and diverse class, compounds like pyridine are known to be harmful if inhaled, swallowed, or absorbed through the skin, causing irritation and potentially affecting the central nervous system, liver, and kidneys.[5]
-
Environmental Hazards: Aromatic amines can be toxic to aquatic life, and their release into the environment must be strictly avoided.[4][6]
Given these risks, this compound must be treated as a hazardous substance. All handling and disposal operations should be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Regulatory Framework: Adherence to Compliance
The management and disposal of hazardous chemical waste are governed by strict federal and state regulations. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[7][8][9] RCRA establishes a "cradle-to-grave" framework for managing hazardous waste, requiring generators to properly identify, manage, and treat waste before disposal.[7]
Your institution's Environmental Health & Safety (EHS) department is the primary resource for ensuring compliance with all applicable local, state, and federal regulations.[7][8] Always consult your EHS office before initiating any new waste disposal stream.
Essential Safety and Handling Protocols
Prior to any disposal procedure, safe handling is paramount.
Personal Protective Equipment (PPE)
Based on the hazards of aromatic amines and heterocyclic compounds, the following minimum PPE is mandatory:
-
Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal techniques.[10]
-
Eye Protection: Safety goggles or a face shield to protect against splashes.[10]
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: All handling of solid material or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11]
Spill Management
Accidental spills must be managed immediately and safely:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to cover and contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material into a suitable, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain. [6]
Step 1: Waste Characterization and Segregation
Properly identify and segregate the waste at the point of generation.
-
Pure or Concentrated Compound: Unused or expired solid this compound.
-
Contaminated Labware: Items such as pipette tips, vials, and gloves that are grossly contaminated.
-
Dilute Solutions: Aqueous or solvent-based solutions containing the compound.
Crucially, keep this waste stream segregated from incompatible materials, especially strong acids and oxidizing agents, to prevent hazardous reactions. [6]
Step 2: Containerization
Select an appropriate and robust container for the waste.
-
** Solids and Contaminated Labware:** Use a wide-mouth, sealable polyethylene or glass container.
-
Liquid Waste: Use a sealable, chemically compatible container (e.g., a high-density polyethylene (HDPE) carboy) that has not previously held incompatible chemicals.
Ensure containers are in good condition, free from leaks, and can be securely closed.[6][12]
Step 3: Labeling
Accurate labeling is a critical compliance and safety requirement.[12] Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." List all other components and their approximate percentages.
-
The accumulation start date (the date the first waste was added).
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
Step 4: Accumulation and Storage
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
In a cool, well-ventilated location away from heat or ignition sources.[6]
-
Within secondary containment (such as a spill pallet) to prevent the spread of material in case of a leak.[12]
Step 5: Final Disposal Pathway
The recommended and most environmentally responsible disposal method for aromatic amines and complex heterocyclic compounds is incineration .
-
Engage a Licensed Professional: Arrange for pickup through your institution's EHS department, which contracts with a licensed hazardous waste disposal company.[6][13][14]
-
High-Temperature Incineration: This process involves burning the chemical waste in a specialized incinerator equipped with afterburners and scrubbers.[13][14] This high-temperature destruction ensures the complete breakdown of the hazardous organic molecule into less harmful components and prevents its release into the environment.
Summary of Key Disposal Information
The following table summarizes the critical hazard profile and corresponding disposal actions based on the compound's chemical classes.
| Hazard Category | Description | Primary Concern | Recommended Action/Precaution |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation.[5] | Immediate health effects upon exposure. | Use a chemical fume hood and wear full PPE (gloves, goggles, lab coat).[10][11] |
| Chronic Toxicity | Aromatic amines are a suspect class for carcinogenicity and mutagenicity.[4] | Long-term health risks from repeated exposure. | Minimize all exposure; treat as a potential carcinogen. |
| Environmental Hazard | Toxic to aquatic organisms with potential for long-term adverse effects.[4] | Contamination of water systems and harm to wildlife. | Do not dispose of down the drain. [6] Collect all waste for incineration. |
| Chemical Reactivity | Incompatible with strong oxidizing agents and strong acids. | Potential for violent or hazardous reactions. | Segregate waste from incompatible chemicals during storage and collection.[6] |
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper management and disposal of this compound waste.
Caption: Decision workflow for safe disposal of this compound.
References
- SKC Inc. (2024).
- Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
- U.S. Environmental Protection Agency. Hazardous Waste.
- SKC Inc. (2023).
- Collect and Recycle. Amine Disposal For Businesses.
- Crystal Clean. (2026). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA)
- BenchChem. (2025).
- U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement.
- Material Safety D
- ACS Publications. (2023).
- Sigma-Aldrich. (2025).
- Enamine. (2025).
- MDPI.
- PubMed Central. Prescribed drugs containing nitrogen heterocycles: an overview.
- RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview.
- Carl ROTH.
Sources
- 1. Nitrogen-Containing Heterocycles and Their Biological Applications | IJMS | MDPI [mdpi.com]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. carlroth.com [carlroth.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. youtube.com [youtube.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. crystal-clean.com [crystal-clean.com]
- 13. skcinc.com [skcinc.com]
- 14. international.skcinc.com [international.skcinc.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(o-Tolyl)imidazo[1,2-a]pyridin-3-amine. The following protocols are designed to ensure the safe handling, use, and disposal of this compound by outlining the necessary personal protective equipment (PPE) and explaining the rationale behind each recommendation.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] However, as with many bioactive molecules, these structures and their derivatives can present toxicological risks. Studies on various imidazo-based heterocyclic derivatives have indicated potential for cytotoxicity and DNA fragmentation.[2][3] In-vivo acute toxicity studies on some derivatives have shown significant toxicity at higher doses, including the potential for hepatic damage.[2][3] Given that this compound belongs to the aromatic amine class, it is prudent to handle it with care, as aromatic amines can be absorbed through the skin.[4][5]
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of related compounds is warranted. The following PPE recommendations are based on general guidelines for handling amines and data from similar chemical structures.[6]
Core Principles of Chemical Handling
Before any handling of this compound, a thorough risk assessment should be conducted. All personnel must be trained on the potential hazards and the proper use of the required PPE.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Recommended, especially if not handled in a fume hood |
| Running reactions and transfers | Chemical splash goggles or a full-face shield | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Work in a certified chemical fume hood |
| Purification (e.g., chromatography) | Chemical splash goggles or a full-face shield | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Work in a certified chemical fume hood |
| Handling of dry powder | Chemical splash goggles and a full-face shield | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat and disposable sleeves | Use of a NIOSH-approved respirator with a particulate filter is highly recommended, even within a fume hood |
| Spill cleanup | Chemical splash goggles and a full-face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or coveralls | NIOSH-approved respirator with an organic vapor/particulate cartridge |
Step-by-Step Guide to PPE Selection and Use
1. Eye and Face Protection:
-
Rationale: To prevent contact with the eyes from splashes, aerosols, or fine particles of the solid compound.
-
Procedure:
-
For low-volume solution handling, wear safety glasses with side shields at a minimum.
-
For handling larger volumes, or when there is a significant risk of splashing, chemical splash goggles are required.
-
When handling the solid powder outside of a glovebox, a full-face shield worn over safety glasses or goggles is recommended to protect the entire face.
-
2. Hand Protection:
-
Rationale: To prevent skin contact and absorption. Aromatic amines can permeate some glove materials.
-
Procedure:
-
Select gloves made of a material resistant to aromatic amines, such as nitrile or neoprene.
-
Always inspect gloves for any signs of degradation or punctures before use.
-
Double-gloving is a best practice to provide an additional layer of protection.
-
Change gloves immediately if they become contaminated.
-
Wash hands thoroughly with soap and water after removing gloves.
-
3. Body Protection:
-
Rationale: To protect the skin from accidental spills and contamination.
-
Procedure:
-
A standard laboratory coat should be worn at all times in the laboratory.
-
Ensure the lab coat is fully buttoned.
-
For tasks with a higher risk of splashes, such as large-scale reactions or spill cleanup, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.
-
4. Respiratory Protection:
-
Rationale: To prevent the inhalation of the compound, especially in its powdered form.
-
Procedure:
-
Whenever possible, handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
When handling the solid powder, even within a fume hood, the use of a NIOSH-approved respirator with a particulate filter is strongly advised to avoid inhaling fine dust.
-
For spill cleanup outside of a fume hood, a respirator with an organic vapor and particulate cartridge is necessary.
-
All users of respirators must be properly fit-tested and trained in their use.
-
Operational and Disposal Plans
Handling Operations:
-
Always use the smallest quantity of the chemical necessary for the experiment.
-
Ensure adequate ventilation. A chemical fume hood is the preferred engineering control.
-
Avoid the generation of dust when handling the solid material.
-
Have a spill kit readily available that is appropriate for handling solid and dissolved amines.
Disposal Plan:
-
Rationale: To ensure the safe and environmentally responsible disposal of chemical waste.
-
Procedure:
-
All waste contaminated with this compound, including empty containers, used gloves, and other disposable materials, must be treated as hazardous waste.
-
Collect solid waste in a clearly labeled, sealed container.
-
Collect liquid waste containing the compound in a separate, labeled, and sealed waste container.
-
Do not mix with incompatible waste streams.
-
Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
Emergency Procedures
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
In case of ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2024). Toxicology Reports, 14, 101872. [Link]
-
Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2024). PubMed. [Link]
-
Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837–841. [Link]
-
A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. (2000). PubMed. [Link]
-
Material Safety Data Sheet - Pyridine. (2011). J.T. Baker. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diplomatacomercial.com [diplomatacomercial.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
